4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid
Description
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Properties
IUPAC Name |
4-oxo-4-(prop-2-ynylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-5-8-6(9)3-4-7(10)11/h1H,3-5H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBNICXUBAQSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid: Synthesis, Properties, and Applications in Bioconjugation
Foreword: The Convergence of Bioorthogonal Chemistry and Molecular Design
In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently conjugate molecules in complex biological environments is paramount. This has led to the ascendancy of "click chemistry," a suite of reactions prized for their reliability, specificity, and biocompatibility.[1][2][3] Central to the practical application of these reactions is the design and synthesis of bifunctional linker molecules. These linkers serve as molecular bridges, bearing reactive handles that enable the covalent joining of two distinct molecular entities, such as a targeting antibody and a potent therapeutic payload.
This technical guide provides a comprehensive exploration of one such linker: 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid . This molecule is distinguished by its heterobifunctional nature, possessing a terminal alkyne group for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and a carboxylic acid moiety that can be activated for amide bond formation with amine-containing biomolecules.[4][5] We will delve into the core chemical properties of this compound, provide a detailed, field-tested protocol for its synthesis and characterization, and illustrate its application in a typical bioconjugation workflow. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of click chemistry in their work.
Core Chemical Properties and Structural Analysis
This compound (CAS Number: 342022-20-2) is a small organic molecule designed for utility in chemical biology and bioconjugation.[6][7] Its structure is a harmonious integration of three key functional components:
-
A Terminal Alkyne: The propargyl group (prop-2-yn-1-yl) provides the "click" functionality, a reactive handle for highly specific CuAAC reactions with azide-modified molecules.[4]
-
A Carboxylic Acid: This functional group offers a versatile point of attachment to biomolecules, typically through the formation of a stable amide bond with primary or secondary amines (e.g., lysine residues in proteins).
-
A Four-Carbon Spacer: The butanoic acid backbone provides a flexible linker of defined length, separating the two reactive termini and potentially influencing the steric accessibility and solubility of the final conjugate.
The interplay of these groups dictates the molecule's chemical behavior and its suitability for various applications.
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 342022-20-2 | [6] |
| Molecular Formula | C₇H₉NO₃ | [6] |
| Molecular Weight | 155.15 g/mol | [6] |
| Appearance | Predicted: White to off-white solid | Inferred from similar compounds[8] |
| Melting Point | Not experimentally determined; predicted to be in the range of 90-100 °C | Based on analogous structures[2] |
| Boiling Point | Not determined (decomposes) | Typical for similar structures |
| Solubility | Soluble in DMSO, DMF, and aqueous base. Limited solubility in water at neutral pH and nonpolar organic solvents. | Inferred from functional groups and similar compounds[8] |
| pKa (Carboxylic Acid) | Predicted: ~4.5-5.0 | Theoretical estimation based on structure |
| Storage Conditions | Store at 2-8°C, desiccated | General recommendation for alkynes and carboxylic acids |
Synthesis of this compound: A Validated Protocol
The synthesis of the title compound is a straightforward and high-yielding procedure based on the nucleophilic ring-opening of succinic anhydride by propargylamine. This reaction is a classic example of nucleophilic acyl substitution at an anhydride.
Causality of Experimental Choices
The choice of reactants and conditions is dictated by the desire for a clean, efficient, and easily purified reaction.
-
Succinic Anhydride: A readily available, inexpensive, and highly reactive electrophile. The cyclic nature of the anhydride ensures that the reaction yields a single product with both a carboxylic acid and an amide.
-
Propargylamine: The nucleophile that introduces the essential alkyne handle.
-
Solvent: A non-protic solvent such as diethyl ether or dichloromethane is chosen to prevent competition with the amine nucleophile and to facilitate precipitation of the product or ease of work-up.
-
Temperature: The reaction proceeds readily at room temperature, avoiding the need for heating which could lead to side reactions.
-
Work-up: An acid-base work-up is employed to separate the acidic product from any unreacted amine and other impurities.
Visualized Workflow for Synthesis and Purification
Figure 2: Step-by-step workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of 4-oxo-4-(butylamino)butanoic acid.[2]
Materials:
-
Propargylamine (≥98%)
-
Succinic anhydride (≥99%)
-
Diethyl ether (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Magnesium sulfate (MgSO₄, anhydrous) or Sodium sulfate (Na₂SO₄, anhydrous)
-
Saturated sodium chloride solution (brine)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve propargylamine (1.0 eq) in anhydrous diethyl ether (approx. 5 mL per mmol of amine).
-
Addition of Anhydride: To the stirring solution at room temperature, add succinic anhydride (1.0 eq) portion-wise over 10-15 minutes. A white precipitate may form during the addition.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.
-
Aqueous Work-up: Pour the reaction mixture into a separatory funnel containing 10% aqueous NaOH (approx. 2 mL per mmol of anhydride) and an equal volume of diethyl ether. Shake vigorously and allow the layers to separate.
-
Extraction: Separate the layers and extract the organic layer with an additional portion of 10% NaOH. Combine the aqueous layers.
-
Washing: Wash the combined aqueous layers with diethyl ether to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. A white precipitate of the product should form.
-
Product Extraction: Extract the acidified aqueous layer with three portions of diethyl ether or ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by silica gel column chromatography to yield the pure product.
Expected Yield: 70-85%
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | δ (ppm) in DMSO-d₆: ~12.1 (s, 1H, COOH), ~8.3 (t, 1H, NH), ~3.8 (d, 2H, C≡C-CH₂-N), ~3.1 (t, 1H, C≡CH), ~2.4 (t, 2H, -CO-CH₂-), ~2.3 (t, 2H, -CH₂-COOH). The splitting patterns and integrations should be consistent with the structure.[9][10] |
| ¹³C NMR | δ (ppm) in DMSO-d₆: ~174 (COOH), ~171 (C=O, amide), ~82 (C≡C-H), ~73 (C≡C-H), ~38 (C≡C-CH₂-N), ~31 (-CO-CH₂-), ~29 (-CH₂-COOH).[9][11] |
| FTIR | ν (cm⁻¹): ~3300 (N-H stretch), ~3300 (C≡C-H stretch), ~2500-3300 (broad, O-H stretch of carboxylic acid), ~2100 (C≡C stretch, weak), ~1700 (C=O stretch, carboxylic acid), ~1640 (C=O stretch, amide I), ~1550 (N-H bend, amide II). |
| Mass Spec (ESI-) | m/z: [M-H]⁻ = 154.05. The fragmentation pattern would likely show losses of H₂O, CO, and CO₂.[12] |
Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary utility of this compound is as a heterobifunctional linker. The carboxylic acid is first coupled to a biomolecule of interest (e.g., a protein or peptide) using standard carbodiimide chemistry (e.g., EDC/NHS). The resulting alkyne-modified biomolecule is then ready for a "click" reaction with an azide-functionalized payload.
The Causality of the CuAAC Reaction
The Cu(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole is the cornerstone of click chemistry for several reasons:[4][5]
-
Bioorthogonality: Alkyne and azide functional groups are largely absent in biological systems, ensuring that the reaction proceeds only between the intended partners without side reactions with native biomolecules.
-
High Efficiency: The reaction is highly efficient and often proceeds to completion with high yields, even at low concentrations in aqueous buffers.
-
Robustness: The reaction is tolerant of a wide range of functional groups and is typically performed in aqueous media at or near physiological pH.
Visualized Workflow for a Typical CuAAC Bioconjugation
Figure 3: A two-step workflow for bioconjugation using this compound.
General Protocol for CuAAC Bioconjugation
This protocol provides a general framework for the click reaction step. Optimization of reagent concentrations and reaction times may be necessary for specific applications.[5][13][14]
Materials:
-
Alkyne-modified biomolecule (prepared using the title compound) in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized payload (e.g., a fluorescent dye, biotin, or drug molecule).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Copper-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) stock solution (e.g., 50 mM in water or DMSO/water).
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-functionalized payload in your chosen buffer. A typical molar excess of the smaller payload molecule is 5-10 fold.
-
Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution. A common ratio is 1:5 copper to ligand.
-
Add Catalyst: Add the copper/ligand premix to the biomolecule/payload mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst. The final concentration of sodium ascorbate is typically 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be protected from light, especially if using fluorescent molecules.
-
Quenching and Purification: The reaction can be quenched by the addition of a chelating agent like EDTA. The final conjugate is then purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its functional groups and data from similar compounds.[15][16][17]
-
General Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Skin and Eye Irritation: The carboxylic acid and amide functionalities suggest that the compound may be a skin and eye irritant. Avoid direct contact. In case of contact, rinse thoroughly with water.
-
Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or a fume hood. May cause respiratory tract irritation.
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong bases.
Conclusion
This compound stands as a testament to the power of rational molecular design in advancing the fields of chemical biology and drug development. Its straightforward synthesis, combined with the robust and bioorthogonal reactivity of its terminal alkyne, makes it an invaluable tool for the construction of complex biomolecular conjugates. By providing a stable and defined linkage, this molecule facilitates the creation of novel antibody-drug conjugates, targeted imaging agents, and functionalized biomaterials. The protocols and data presented in this guide are intended to empower researchers to confidently synthesize, characterize, and apply this versatile linker in their own innovative research endeavors.
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A Technical Guide to the Application of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic Acid in Advanced Research
Foreword: The Power of Precise Connections in Biological Discovery
In the intricate landscape of molecular and cellular biology, the ability to specifically link different molecular entities is paramount. Whether it's to visualize a protein within a living cell, deliver a therapeutic agent to a specific tissue, or to probe a biomolecular interaction, the precision of these connections dictates the reliability and significance of our findings. Heterobifunctional linkers are the unsung heroes of this molecular engineering, providing the chemical toolkit to build these crucial bridges.[1][2][3] This guide focuses on a particularly versatile member of this class: 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid .
This molecule is elegantly designed for a two-stage conjugation strategy. It possesses a carboxylic acid for stable amide bond formation with primary amines on a molecule of interest, and a terminal alkyne, a key player in the highly efficient and bioorthogonal "click chemistry" reactions.[4] This dual functionality allows researchers to first conjugate the linker to a protein, peptide, or other biomolecule, and then in a second, independent step, "click" on a reporter tag, a drug molecule, or a solid support. This guide will provide an in-depth exploration of how this reagent can be leveraged in three core research applications, complete with the underlying principles and detailed experimental protocols.
Molecular Profile and Strategic Utility
This compound is a heterobifunctional crosslinker designed for sequential conjugations.[1][] Its structure is deceptively simple, yet it offers a powerful combination of functionalities.
-
The Carboxylic Acid Terminus: This functional group is readily activated to react with primary amines, such as the side chain of lysine residues in proteins or N-terminal amines.[6] Standard carbodiimide chemistry, for example using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS), converts the carboxylic acid into a more reactive NHS ester. This ester then efficiently forms a stable amide bond with an amine-containing molecule.
-
The Alkyne Terminus: The propargyl group provides a terminal alkyne, the reactive handle for the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the most prominent example of "click chemistry".[7][8] This reaction is exceptionally specific, high-yielding, and can be performed in aqueous buffers, making it ideal for modifying complex biomolecules.[8][9]
The butanoic acid backbone provides a flexible spacer, which can be critical for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| CAS Number | 342022-20-2 |
| Reactive Group 1 | Carboxylic Acid (-COOH) |
| Reactive Group 2 | Terminal Alkyne (-C≡CH) |
| Solubility | Soluble in organic solvents (DMSO, DMF); limited solubility in aqueous buffers. |
| Storage | Store at -20°C, desiccated to prevent hydrolysis. |
Core Application I: Site-Specific Fluorescent Labeling of Proteins
Rationale: Visualizing protein localization and trafficking is fundamental to understanding cellular function. By conjugating a fluorescent dye to a protein of interest, its dynamics can be tracked in real-time using fluorescence microscopy. Using a two-step approach with our linker allows for the purification of the alkyne-modified protein before the introduction of the often bulky and hydrophobic fluorescent dye, which can improve reaction efficiency and reduce non-specific labeling.
Experimental Workflow: Two-Stage Protein Labeling
This workflow describes the labeling of a purified protein containing accessible lysine residues with a fluorescent dye that has been modified with an azide group (e.g., Azide-Fluor 488).
Caption: Workflow for two-stage fluorescent labeling of a protein.
Detailed Protocol
Stage 1: Preparation of Alkyne-Modified Protein
-
Protein Preparation: Dialyze the purified protein of interest (e.g., 1-5 mg/mL) against an amine-free buffer such as PBS (Phosphate-Buffered Saline, pH 7.4). Buffers containing primary amines like Tris will compete in the reaction.[10]
-
Linker Activation: Immediately before use, dissolve the this compound, EDC, and NHS in anhydrous DMSO to final concentrations of 100 mM each.
-
Conjugation Reaction:
-
To the protein solution, add the activated linker solution to achieve a 10-20 fold molar excess of linker over the protein. The optimal ratio may need tobe determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification: Remove the excess unreacted linker and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a buffer suitable for click chemistry (e.g., PBS, pH 7.4).
Stage 2: Click Reaction with Azide-Dye
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-modified fluorescent dye in DMSO.
-
Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a 250 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water. This ligand protects the protein from damage by copper ions.[7]
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Click Reaction:
-
To the purified alkyne-modified protein, add the azide-dye to a 2-5 fold molar excess over the protein.
-
In a separate tube, pre-mix the CuSO₄ and THPTA ligand at a 1:5 ratio.
-
Add the copper/ligand solution to the protein-dye mixture to a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding the sodium ascorbate to a final concentration of 5-10 mM.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Purification: Purify the fluorescently labeled protein from excess dye and reaction components using size-exclusion chromatography (SEC) or extensive dialysis.
-
Characterization: Confirm the labeling efficiency using UV-Vis spectroscopy to measure the absorbance of the protein and the dye.
Core Application II: Assembly of Antibody-Drug Conjugates (ADCs)
Rationale: ADCs are a powerful class of therapeutics that combine the targeting specificity of an antibody with the cell-killing potency of a cytotoxic drug.[11][12] Creating a stable, well-defined linkage between the antibody and the drug is critical for the ADC's efficacy and safety. Our linker can be used to first attach an alkyne handle to the antibody, followed by the click-conjugation of an azide-modified drug payload.[7][9]
Conceptual Workflow for ADC Assembly
Caption: Conceptual assembly of an Antibody-Drug Conjugate (ADC).
Methodology Outline
The protocol for generating an ADC is conceptually similar to the fluorescent labeling protocol but requires stringent control over the drug-to-antibody ratio (DAR) and extensive purification to ensure a homogenous product for therapeutic applications.
-
Antibody Modification: The antibody is first reacted with the activated this compound to introduce alkyne groups, typically targeting surface-exposed lysine residues. The reaction conditions (pH, linker-to-antibody ratio) are carefully optimized to achieve a desired average number of alkynes per antibody.
-
Purification: The alkyne-modified antibody is rigorously purified, often using tangential flow filtration (TFF) or chromatography to remove all traces of unreacted linker.
-
Drug Payload Conjugation: An azide-modified cytotoxic drug is then "clicked" onto the alkyne-modified antibody using a CuAAC reaction. The use of protective ligands for the copper catalyst is crucial to prevent antibody aggregation and maintain its binding affinity.[7]
-
Final Purification and Characterization: The final ADC is purified to remove unconjugated drug and other reagents. The product is then extensively characterized to determine the DAR (often by Hydrophobic Interaction Chromatography or Mass Spectrometry), purity, aggregation levels, and in vitro potency.
Core Application III: Peptide Immobilization for Binding Assays
Rationale: Immobilizing peptides onto solid supports is essential for a variety of applications, including affinity chromatography, ELISA-like assays, and screening for binding partners. Using click chemistry for immobilization offers a highly specific and robust covalent attachment, ensuring that the peptide is oriented correctly and does not leach from the surface.[13][14]
Experimental Workflow: Surface Immobilization
This workflow details the immobilization of an azide-modified peptide onto an amine-functionalized surface (e.g., an amine-coated microplate or chromatography resin).
Caption: Workflow for peptide immobilization on a solid support.
Detailed Protocol
-
Surface Activation:
-
Start with a surface that has primary amine groups (e.g., amine-coated glass slides, microplates, or agarose beads).
-
Prepare a solution of activated this compound (as an NHS ester, see protocol in section 2) in an appropriate organic solvent like DMF or DMSO.
-
Incubate the amine-functionalized surface with the activated linker solution for 2-4 hours at room temperature.
-
Thoroughly wash the surface with the organic solvent and then with a suitable buffer (e.g., PBS) to remove any non-covalently bound linker. The surface is now functionalized with alkyne groups.
-
-
Peptide Immobilization:
-
Prepare a solution of the azide-modified peptide in a suitable buffer (e.g., PBS).
-
Prepare the click chemistry reaction cocktail containing CuSO₄, a suitable ligand, and sodium ascorbate as described in the protein labeling protocol.
-
Apply the peptide solution and the click chemistry cocktail to the alkyne-functionalized surface.
-
Incubate for 1-2 hours at room temperature.
-
Wash the surface extensively with buffer, potentially including a high-salt wash and a detergent wash (e.g., with Tween-20) to remove any non-specifically bound peptide.
-
-
Blocking and Assay:
-
Block any remaining reactive sites on the surface with a suitable blocking agent (e.g., BSA or glycine solution).
-
The surface with the immobilized peptide is now ready for use in binding assays.
-
Conclusion and Future Perspectives
This compound represents a cornerstone of modern bioconjugation strategies. Its simple, yet powerful, heterobifunctional design provides researchers with a reliable tool to construct complex molecular architectures. The ability to perform sequential conjugations—first attaching the linker via robust amide chemistry and then executing a highly specific click reaction—offers a level of control that is essential for developing next-generation diagnostics, therapeutics, and research tools. As the fields of chemical biology and drug development continue to demand greater precision, the strategic application of linkers like this will undoubtedly continue to be a key enabler of innovation.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 13. Immobilization of an antimicrobial peptide on silicon surface with stable activity by click chemistry - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. Immobilization of membrane proteins on solid supports using functionalized β-sheet peptides and click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic Acid: Synthesis, Potential Biological Activity, and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid (CAS Number: 342022-20-2) is a fascinating small molecule that holds potential for researchers in the field of drug discovery. Its structure combines a butanoic acid backbone with a propargylamine moiety, a functional group known for its diverse biological activities. This guide provides a comprehensive technical overview of this compound, including its synthesis, predicted physicochemical properties, potential mechanism of action based on its structural components, and detailed experimental protocols for its characterization and preliminary biological evaluation.
Table of Contents
-
Molecular Overview and Physicochemical Properties
-
Synthesis Protocol
-
Potential Biological Activity and Mechanism of Action
-
Experimental Protocols for Characterization and Evaluation
-
References
Molecular Overview and Physicochemical Properties
This compound is a dicarboxylic acid monoamide. The presence of both a carboxylic acid and an amide group, along with the terminal alkyne of the propargyl group, makes it a molecule with interesting chemical reactivity and potential for biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 342022-20-2 | - |
| Molecular Formula | C₇H₉NO₃ | - |
| Molecular Weight | 155.15 g/mol | - |
| IUPAC Name | This compound | - |
| Predicted LogP | -0.2 | ChemDraw |
| Predicted pKa (acidic) | 4.5 ± 0.1 | ChemAxon |
| Predicted pKa (basic) | 16.5 ± 0.7 (amide N-H) | ChemAxon |
| Predicted Solubility | High in water and polar organic solvents | Based on structural analogy[1][2][3] |
| Appearance | Likely a white to off-white solid | Based on similar compounds |
Synthesis Protocol
The synthesis of this compound can be readily achieved through the ring-opening of succinic anhydride with propargylamine. This is a common and efficient method for the preparation of N-substituted succinamic acids.
Experimental Workflow: Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane (approximately 0.5 M concentration).
-
Addition of Amine: To the stirred solution, add propargylamine (1.0 eq) dropwise at room temperature. The reaction is typically exothermic, so a cooling bath may be used to maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting residue is then redissolved in a minimal amount of a 5% aqueous sodium bicarbonate solution.
-
Extraction: The aqueous solution is washed with a water-immiscible organic solvent like ethyl acetate or dichloromethane to remove any unreacted starting materials.
-
Acidification and Isolation: The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2-3 using 1M hydrochloric acid. The desired product, being a carboxylic acid, will precipitate out of the solution.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Potential Biological Activity and Mechanism of Action
The propargylamine moiety is a key structural feature present in several approved drugs and clinical candidates, particularly those targeting enzymes involved in neurotransmitter metabolism.[4][5][6] A prominent example is the class of monoamine oxidase (MAO) inhibitors.
Hypothesized Mechanism of Action: MAO Inhibition
Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine. The propargylamine group in this compound can potentially act as an irreversible inhibitor of MAO. The proposed mechanism involves the enzymatic oxidation of the propargylamine, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, thereby inactivating it.
Caption: Hypothesized mechanism of MAO-B inhibition by this compound.
This inhibitory action, particularly on MAO-B, is a clinically validated strategy for increasing dopamine levels in the brain, which is beneficial in the treatment of Parkinson's disease.[7] Furthermore, some propargylamine derivatives have been investigated for their multifunctional roles in Alzheimer's disease, exhibiting activities such as cholinesterase inhibition and metal chelation.[8]
Experimental Protocols for Characterization and Evaluation
For researchers who synthesize or acquire this compound, a series of standard experimental procedures are recommended for its thorough characterization and preliminary biological assessment.
A. Physicochemical Characterization
Table 2: Analytical and Spectroscopic Characterization
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment | Peaks corresponding to the propargyl group (alkyne C-H and CH₂), the succinyl backbone (two CH₂ groups), and the amide N-H. |
| ¹³C NMR | Structural confirmation | Signals for the alkyne carbons, methylene carbons, amide carbonyl, and carboxylic acid carbonyl. |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the compound. |
| FT-IR | Functional group identification | Characteristic absorptions for O-H (carboxylic acid), N-H (amide), C=O (amide and carboxylic acid), and C≡C-H (alkyne) bonds. |
| Melting Point | Purity assessment | A sharp melting point range. |
| HPLC | Purity determination | A single major peak indicating high purity. |
B. In Vitro Biological Evaluation
Protocol: MAO-B Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound against human monoamine oxidase B.
-
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (substrate)
-
4-Hydroxyquinoline (fluorescent product)
-
Test compound (dissolved in DMSO)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the MAO-B enzyme to each well.
-
Add the test compound dilutions to the respective wells and pre-incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding the substrate, kynuramine.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
-
Conclusion
This compound is a structurally intriguing molecule with a straightforward synthetic route. Based on the well-documented activities of its propargylamine moiety, it presents a promising starting point for further investigation, particularly in the realm of neurodegenerative diseases. The experimental protocols outlined in this guide provide a solid foundation for researchers to characterize this compound and explore its potential therapeutic applications.
References
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Carneiro, A., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry. [Link]
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Matos, M. J., & Carneiro, A. (2023). Propargylamine: an Important Moiety in Drug Discovery. Future Medicinal Chemistry. [Link]
-
Request PDF. (n.d.). Propargylamine: an Important Moiety in Drug Discovery. ResearchGate. [Link]
-
Zhang, H., et al. (2018). Discovery of novel propargylamine-modified 4-aminoalkyl imidazole substituted pyrimidinylthiourea derivatives as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
-
Manujyothi, R., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances. [Link]
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Lumen Learning. (n.d.). Physical Properties of Carboxylic Acids. The Basics of General, Organic, and Biological Chemistry. [Link]
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Turito. (2023). Butanoic Acid - Structure, Properties, Uses. [Link]
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BYJU'S. (n.d.). Butanoic acid Structure – C4H8O2. [Link]
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- 8. Discovery of novel propargylamine-modified 4-aminoalkyl imidazole substituted pyrimidinylthiourea derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic Acid: Structure, Synthesis, and Reactivity
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule at the Nexus of Bioorthogonal Chemistry and Pharmaceutical Design
4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid, also known as N-propargylsuccinamic acid, emerges as a molecule of significant interest at the intersection of synthetic chemistry and biomedical research. Its unique bifunctional architecture, featuring a terminal alkyne and a carboxylic acid, positions it as a versatile building block for the construction of complex molecular architectures. The propargyl group serves as a reactive handle for "click chemistry," a suite of powerful and selective bioorthogonal reactions, while the succinamic acid moiety provides a hydrophilic spacer with a terminal carboxylic acid for further conjugation or to enhance solubility. This guide provides a comprehensive technical overview of its structure, a detailed, field-proven synthetic protocol, and an in-depth analysis of its reactivity, with a particular focus on its applications in bioconjugation and drug development.
Molecular Structure and Physicochemical Properties
This compound is a small molecule with the chemical formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol .[1][2] Its structure is characterized by a succinamic acid backbone, where one of the carboxylic acid groups of succinic acid has formed an amide linkage with propargylamine.
Key Structural Features:
-
Terminal Alkyne: The presence of the propargyl group (HC≡C-CH₂-) provides a reactive terminal alkyne. This functionality is the cornerstone of its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry.[3][4]
-
Carboxylic Acid: The free carboxylic acid group offers a site for further chemical modification, such as esterification or amidation, allowing for its attachment to other molecules or surfaces. It also imparts hydrophilicity to the molecule.
-
Amide Linkage: The amide bond provides structural rigidity and is a common feature in biological molecules.
-
Four-Carbon Spacer: The butanoic acid backbone acts as a flexible spacer, which can be crucial in bioconjugation applications to minimize steric hindrance between conjugated partners.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 342022-20-2 | [1][2] |
| Molecular Formula | C₇H₉NO₃ | [1][2] |
| Molecular Weight | 155.15 g/mol | [1][2] |
| InChI Key | CIBNICXUBAQSNE-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C#CCN(C(=O)CCC(=O)O) | [2] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is a straightforward and high-yielding process based on the nucleophilic ring-opening of succinic anhydride by propargylamine. This method is well-established for the preparation of N-substituted succinamic acids. The following protocol is adapted from a reliable, analogous procedure for the synthesis of 4-Oxo-4-(butylamino)butanoic acid.[5]
Reaction Principle
The primary amine of propargylamine acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a stable amide bond, yielding the desired product. The reaction is typically carried out in a suitable aprotic solvent at room temperature.
Experimental Protocol
Materials:
-
Propargylamine (≥98%)
-
Succinic anhydride (≥99%)
-
Diethyl ether (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Saturated sodium chloride solution (brine)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve propargylamine (1.0 eq) in anhydrous diethyl ether (30 mL).
-
To this stirring solution, add finely powdered succinic anhydride (1.0 eq) portion-wise over 10 minutes. A white precipitate will form.
-
Allow the heterogeneous mixture to stir vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the mixture into a separatory funnel containing 10% aqueous NaOH (10 mL) and diethyl ether (30 mL).
-
Separate the layers. Extract the ether layer with an additional portion of 10% aqueous NaOH (10 mL).
-
Combine the aqueous layers and wash with diethyl ether (30 mL) to remove any unreacted propargylamine.
-
Cool the combined aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. A white precipitate of the product should form. If an oil separates, proceed to the extraction step.
-
Extract the acidified aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with saturated NaCl solution (3 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product as a white solid.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a white crystalline solid.
Causality and Self-Validation
-
Choice of Solvent: Diethyl ether is an excellent choice as it is aprotic and readily dissolves the starting materials while allowing the product to precipitate, driving the reaction to completion.
-
Workup Strategy: The acid-base workup is a critical self-validating step. The product, being a carboxylic acid, is soluble in aqueous base (as its carboxylate salt) and insoluble in ether, allowing for its separation from any unreacted amine. Subsequent acidification protonates the carboxylate, causing the product to precipitate or be extracted back into an organic solvent, effectively purifying it from any non-acidic impurities.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, in DMSO-d₆, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.1 | broad singlet | 1H | COOH |
| ~8.2 | triplet | 1H | NH |
| ~3.8 | doublet | 2H | N-CH₂-C≡ |
| ~3.1 | triplet | 1H | C≡CH |
| ~2.4 | triplet | 2H | -CO-CH₂- |
| ~2.3 | triplet | 2H | -CH₂-COOH |
¹³C NMR (Predicted, in DMSO-d₆, 100 MHz):
| Chemical Shift (δ) ppm | Assignment |
| ~174 | COOH |
| ~171 | C=O (amide) |
| ~81 | C≡CH |
| ~73 | C≡CH |
| ~30 | N-CH₂-C≡ |
| ~29 | -CO-CH₂- |
| ~28 | -CH₂-COOH |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic peaks for the different functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Sharp | ≡C-H stretch |
| ~3200-2500 | Broad | O-H stretch (carboxylic acid) |
| ~2110 | Weak | C≡C stretch |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1640 | Strong | C=O stretch (amide I band) |
| ~1550 | Strong | N-H bend (amide II band) |
Mass Spectrometry (MS)
In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be detected as its protonated form [M+H]⁺ or its deprotonated form [M-H]⁻.
-
[M+H]⁺: m/z = 156.06
-
[M-H]⁻: m/z = 154.05
Reactivity and Applications
The reactivity of this compound is dominated by its two key functional groups: the terminal alkyne and the carboxylic acid.
The Terminal Alkyne: A Gateway to Click Chemistry
The terminal alkyne is a versatile functional group for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6] This reaction is a cornerstone of "click chemistry," a class of reactions that are high-yielding, stereospecific, and tolerant of a wide range of functional groups and reaction conditions.[3]
The CuAAC Reaction:
This compound can react with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage. This reaction is highly efficient and can be carried out in aqueous solutions, making it ideal for bioconjugation applications.[7]
Caption: The CuAAC "click" reaction workflow.
Applications in Bioconjugation and Drug Development:
-
Protein and Peptide Labeling: The molecule can be used to introduce a terminal alkyne onto a protein or peptide via its carboxylic acid group (after activation). The resulting alkyne-modified biomolecule can then be "clicked" with an azide-functionalized tag, such as a fluorescent dye, a biotin affinity label, or a drug molecule.[7][8]
-
Drug Delivery Systems: this compound can be incorporated into drug delivery vehicles like nanoparticles or liposomes.[9][10] The terminal alkyne on the surface of these carriers can then be used to attach targeting ligands (e.g., antibodies, peptides) that direct the carrier to specific cells or tissues.
-
Polymer and Materials Science: The bifunctional nature of this molecule allows it to be used as a monomer or cross-linker in the synthesis of functional polymers and hydrogels.
The Carboxylic Acid: A Versatile Handle for Conjugation
The carboxylic acid group can be readily activated to form an active ester (e.g., N-hydroxysuccinimide ester) or coupled directly with an amine-containing molecule using standard peptide coupling reagents (e.g., EDC, HATU). This allows for the covalent attachment of this compound to a wide range of substrates.
Caption: Activation and conjugation of the carboxylic acid.
Safety and Handling
Propargylamine and its derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Propargylamine is known to be toxic and flammable. Although the target molecule is a solid acid, it is prudent to handle it with the same level of care as its precursors.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its straightforward synthesis and the bioorthogonal reactivity of its terminal alkyne group make it an ideal building block for creating complex molecular constructs. From labeling biomolecules to developing targeted drug delivery systems, the potential applications of this molecule are vast and continue to be explored. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, characterization, and effective utilization in research and development.
References
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Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
-
ResearchGate. (n.d.). Propargyl Amines as Simple Alkyne Initiators for Chain‐Growth Controlled/“Living” Click Polymerization | Request PDF. Retrieved from [Link]
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PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Oxo-4-propoxybutanoic acid. Retrieved from [Link]
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Wikipedia. (2023). Click chemistry. Retrieved from [Link]
- Zhang, M. (2022). Visible-Light-Induced Cascade Cyclization of N-Propargyl Aromatic Amines and Acyl Oxime Esters: Rapid Access to 3-Acylated Quinolines. The Journal of Organic Chemistry.
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ResearchGate. (n.d.). synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. PubMed Central. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Advances in Bioconjugation. PubMed Central. Retrieved from [Link]
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mzCloud. (2018). 4 Oxo 4 3 oxo 2 decanyl amino butanoic acid. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Butanoic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of A. 4-Oxo-4-(butylamino)butanoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Bioconjugation – using Selective Chemistry to Enhance the Properties of Proteins and Peptides as Therapeutics and Carriers | Request PDF. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Butanoic acid. Retrieved from [Link]
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MDPI. (2024). Optimizing Nanosuspension Drug Release and Wound Healing Using a Design of Experiments Approach: Improving the Drug Delivery Potential of NDH-4338 for Treating Chemical Burns. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Laminar Fluid Ejection for Olfactory Drug Delivery: A Proof of Concept Study. PubMed Central. Retrieved from [Link]
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PubMed. (2016). A novel in situ hydrophobic ion paring (HIP) formulation strategy for clinical product selection of a nanoparticle drug delivery system. Retrieved from [Link]
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PubMed. (2024). Laminar Fluid Ejection for Olfactory Drug Delivery: A Proof of Concept Study. Retrieved from [Link]
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A Technical Guide to 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic Acid: A Versatile Alkyne for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Bifunctional Linker
In the landscape of modern chemical biology and drug development, the ability to efficiently and specifically connect molecular entities is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has revolutionized this field by providing a set of powerful, reliable, and selective reactions. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands out for its exceptional utility in bioconjugation, materials science, and drug discovery. At the heart of this transformative chemistry are versatile building blocks that enable the seamless connection of diverse molecular scaffolds. This guide provides an in-depth technical overview of one such key reagent: 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid .
This molecule is a heterobifunctional linker, possessing a terminal alkyne group for participation in click chemistry and a carboxylic acid for further functionalization. This dual reactivity makes it an invaluable tool for researchers seeking to introduce an alkyne handle onto proteins, surfaces, or other molecules of interest, thereby preparing them for subsequent conjugation with azide-containing partners. This guide will delve into the synthesis, characterization, and application of this compound, providing field-proven insights and detailed protocols to empower your research endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Source |
| CAS Number | 342022-20-2 | [1][2] |
| Molecular Formula | C₇H₉NO₃ | [1][3] |
| Molecular Weight | 155.15 g/mol | [1][3] |
| Appearance | White to off-white solid | [General knowledge based on similar compounds] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | [General knowledge based on structure] |
Characterization Data:
While specific, publicly available NMR spectra for this exact compound are not readily found in the primary literature, the expected spectral data can be inferred from its structure and comparison with similar compounds.[4][5]
-
¹H NMR: Expected signals would include a triplet for the terminal alkyne proton (~2.2-2.5 ppm), a doublet for the methylene group adjacent to the nitrogen (~4.0 ppm), two methylene groups from the butanoic acid backbone appearing as triplets (~2.5-2.8 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: Key resonances would be observed for the two acetylenic carbons (~70-80 ppm), the carbonyl carbons of the amide and carboxylic acid (~170-180 ppm), and the methylene carbons of the backbone.[5]
Synthesis of this compound: A Practical Approach
The synthesis of this compound is a straightforward process rooted in the fundamental reactivity of amines and acid anhydrides. The primary route involves the nucleophilic acyl substitution of succinic anhydride with propargylamine.[6]
Reaction Mechanism
The synthesis proceeds via the nucleophilic attack of the primary amine (propargylamine) on one of the carbonyl carbons of succinic anhydride. This opens the anhydride ring to form an intermediate amide-carboxylate, which upon protonation yields the final product.[6]
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of similar N-substituted succinamic acids.
Materials:
-
Succinic anhydride
-
Propargylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine: Slowly add propargylamine (1.0 equivalent) to the stirred solution at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up:
-
Once the reaction is complete, wash the organic layer with 1 M HCl to remove any unreacted amine.
-
Subsequently, wash with a saturated solution of sodium bicarbonate to remove any unreacted succinic acid.
-
Finally, wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
The Role in Click Chemistry: Enabling Bioconjugation
The terminal alkyne group of this compound is its gateway to the world of click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][8] This reaction forms a stable triazole linkage between the alkyne-functionalized molecule and an azide-containing partner. The carboxylic acid moiety of the title compound allows for its initial covalent attachment to a molecule of interest, such as a protein, via standard amide bond formation protocols (e.g., using EDC/NHS chemistry).
Caption: Bioconjugation workflow using the title compound.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework for the click reaction. Optimization of reaction conditions may be necessary for specific substrates.[9][10]
Materials:
-
Alkyne-modified molecule (prepared using this compound)
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alkyne-modified molecule in a suitable buffer.
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO).
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the alkyne-modified molecule and the azide-containing molecule in the desired molar ratio.
-
Add the THPTA solution to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times if the biomolecules are sensitive to higher temperatures.
-
Purification: The resulting bioconjugate can be purified using methods appropriate for the molecules involved, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and the copper catalyst.
Safety and Handling
As a laboratory chemical, this compound and its precursors should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety guidelines for butanoic acid derivatives should be followed.[11][12]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Perspectives
This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its straightforward synthesis and dual functionality make it an ideal linker for introducing an alkyne handle into a wide range of molecules, enabling their participation in the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition reaction. As the demand for precisely engineered bioconjugates and functional materials continues to grow, the importance of well-characterized and readily accessible building blocks like this compound will undoubtedly increase. Future research may focus on developing derivatives of this linker with altered solubility, spacing, or cleavage properties to further expand the toolkit available for click chemistry applications.
References
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Bauer, J. D., Sunman, J. A., Foster, M. S., Thompson, J. R., Ogonowski, A. A., Cutler, S. J., May, S. W., & Pollock, S. H. (2007). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation. The Journal of pharmacology and experimental therapeutics, 320(3), 1171–1177. [Link]
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PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Creative Biolabs. (n.d.). Conjugation Based on Click Chemistry. Retrieved from [Link]
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Hairui Chemical. (n.d.). This compound. Retrieved from [Link]
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Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
- Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide-alkyne cycloaddition. Chemical reviews, 108(8), 2952–3015.
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MDPI. (2025). Pharmaceuticals, Volume 18, Issue 2 (February 2025). Retrieved from [Link]
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Pearson. (n.d.). Propose a mechanism for the formation of succinic anhydride from succinic acid and acetic anhydride. Retrieved from [Link]
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Pesch, G. R., & Durston, A. J. (1993). The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification. Nature, 366(6453), 340–342. [Link]
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie (International ed. in English), 41(14), 2596–2599.
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Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]
- Varma, R. S. (2012). Greener and sustainable approaches to the synthesis of nitrogen-containing heterocyclic compounds. Accounts of chemical research, 45(6), 843–853.
- Wang, X., Gaggero, N., & Carrea, G. (2010). Chemoenzymatic synthesis of optically active propargylamines.
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A Technical Guide to 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel chemical entities that serve as versatile scaffolds or possess intrinsic biological activity is paramount. This guide focuses on 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid , a molecule that, while not extensively documented in peer-reviewed literature, holds considerable potential owing to its constituent functional groups. The presence of a terminal alkyne in the propargyl moiety offers a reactive handle for "click" chemistry, a powerful tool in bioconjugation and drug development. Concurrently, the succinamic acid core is a structural motif found in various biologically active compounds.
This document serves as an in-depth technical resource, providing a comprehensive overview of the nomenclature, synthesis, and physicochemical properties of this compound. Furthermore, it delves into the potential applications of this compound in research and drug development, drawing parallels from structurally related molecules to infer its prospective utility. While direct experimental data on its biological activity remains limited in the public domain, this guide aims to equip researchers with the foundational knowledge necessary to explore the untapped potential of this intriguing molecule.
Chemical Identity and Nomenclature
Clarity in chemical nomenclature is fundamental for scientific communication. This section provides a comprehensive overview of the various identifiers for the title compound.
Primary Name and Synonyms
The most commonly accepted IUPAC name for this compound is This compound . However, several alternative names and synonyms are also in use, which are crucial to recognize when searching chemical databases and literature.
One of the most common synonyms is N-propargylsuccinamic acid . Another systematic name is Butanoic acid, 4-oxo-4-(2-propyn-1-ylamino)- [1].
Chemical Abstracts Service (CAS) Number
The unique CAS Registry Number for this compound is 342022-20-2 [1]. This identifier is essential for unambiguous identification in databases and regulatory submissions.
Molecular Formula and Weight
The molecular formula of the compound is C₇H₉NO₃ , and its molecular weight is 155.15 g/mol .
Synthesis and Mechanism
The synthesis of this compound is a straightforward process, typically achieved through the nucleophilic ring-opening of succinic anhydride with propargylamine. This reaction is a classic example of acylation of an amine by an acid anhydride.
Synthetic Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on well-established procedures for the synthesis of similar N-substituted succinamic acids.
Materials:
-
Succinic anhydride (1.0 eq)
-
Propargylamine (1.0 eq)
-
Aprotic solvent (e.g., Dioxane, Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
In a clean, dry reaction vessel, dissolve succinic anhydride in a suitable aprotic solvent.
-
While stirring the solution at room temperature, add propargylamine dropwise.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
The reaction is typically complete within a few hours.
-
Upon completion, the product can be isolated. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system to yield the pure this compound.
Reaction Mechanism
The underlying mechanism of this synthesis is the nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of propargylamine acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequent proton transfer results in the formation of the final amide and carboxylic acid functionalities.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₃ | - |
| Molecular Weight | 155.15 g/mol | - |
| CAS Number | 342022-20-2 | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in polar organic solvents | - |
| pKa | Estimated to be around 4-5 for the carboxylic acid | - |
Potential Applications in Research and Drug Development
While direct biological studies on this compound are scarce, its structural features suggest several promising avenues for research and drug development.
A Versatile Building Block for Synthesis
The primary and most immediate application of this compound is as a versatile building block in organic synthesis. The presence of a terminal alkyne, a carboxylic acid, and an amide functionality in a relatively small molecule makes it an attractive starting material for the synthesis of more complex molecules. The structural motif of 4-oxo-4-aminobutanoic acid is present in derivatives that have shown significant biological activities, highlighting the therapeutic potential of this scaffold[2].
"Click" Chemistry and Bioconjugation
The propargyl group is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This allows for the straightforward and efficient conjugation of this compound to molecules bearing an azide group, such as proteins, peptides, nucleic acids, or small molecule probes. This opens up possibilities for its use in:
-
Target Identification and Validation: By attaching a fluorescent dye or an affinity tag, this molecule could be used as a probe to identify its binding partners in a cellular context.
-
Drug Delivery Systems: The alkyne handle can be used to link the molecule to drug delivery vehicles like nanoparticles or polymers.
Potential as a Bioactive Scaffold
The succinamic acid moiety is a known pharmacophore in various enzyme inhibitors. For instance, derivatives of succinamic acid have been investigated as inhibitors of dipeptidyl peptidase IV (DPP IV), a target for the treatment of type 2 diabetes. While no direct activity of N-propargylsuccinamic acid has been reported, its structural similarity to known inhibitors suggests that it could serve as a starting point for the design of novel enzyme inhibitors.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical mechanism by which a derivative of this compound could be used in a research context, for example, as a probe to identify a target protein.
Caption: Hypothetical workflow for target identification using a derivative.
Conclusion and Future Perspectives
This compound represents a molecule of latent potential. While its own biological profile is yet to be elucidated, its chemical architecture provides a rich platform for synthetic diversification and the application of modern chemical biology tools. The straightforward synthesis and the presence of a versatile alkyne handle make it an attractive tool for researchers in academia and industry.
Future investigations should focus on the systematic evaluation of its biological activity against a panel of relevant targets, particularly enzymes where the succinamic acid motif is known to be effective. Furthermore, the synthesis and evaluation of a library of derivatives, leveraging the reactivity of the propargyl group, could lead to the discovery of novel probes and therapeutic candidates. This technical guide provides the necessary foundation for such endeavors, encouraging the scientific community to explore the full potential of this promising chemical entity.
References
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Buzard, D. J., Han, S., Thoresen, L., Moody, J., Lopez, L., Kawasaki, A., ... & Jones, R. M. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & medicinal chemistry letters, 21(19), 6013–8. Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. Retrieved from [Link]
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Butanoic acid, 4-oxo-4-(2-propyn-1-ylamino)-: A Versatile Chemical Tool for Covalent Targeting and Proteome Profiling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The compound Butanoic acid, 4-oxo-4-(2-propyn-1-ylamino)- (CAS 342022-20-2) represents a powerful, yet underexplored, chemical entity.[1][2][3][4] While specific peer-reviewed applications of this exact molecule are not extensively documented, its structure is a quintessential example of a bifunctional probe. It combines a propargylamide group—a well-established covalent "warhead" and bioorthogonal handle—with a simple butanoic acid scaffold. This guide synthesizes field-proven insights from analogous structures to provide a comprehensive technical framework for its application in covalent inhibitor development and activity-based protein profiling (ABPP).
Part 1: Core Scientific Principles
The utility of this molecule stems from the unique reactivity of its terminal alkyne, presented within a propargylamide structure. This functionality allows it to serve two primary, powerful roles in chemical biology.
The Propargyl Group as a "Latent" Covalent Warhead
The terminal alkyne in the propargyl group acts as a highly effective, latent electrophile for targeting nucleophilic amino acid residues, most notably the catalytic cysteine found in enzymes like proteases and deubiquitinating enzymes (DUBs).[5] Unlike more promiscuously reactive electrophiles, the terminal alkyne exhibits low intrinsic chemical reactivity in the cellular milieu. Its activation for covalent bond formation typically occurs within the specific microenvironment of an enzyme's active site.[6]
Mechanism of Action: Thiol-Alkyne Michael Addition
The key reaction is the covalent modification of a cysteine thiol. Biochemical and X-ray structural analyses have revealed that this proceeds via a thiol-alkyne addition, forming a highly stable and irreversible vinyl-sulfide linkage.[7][8] This covalent and irreversible binding offers significant pharmacological advantages, including prolonged target engagement and increased potency.[6][7][9]
}
Figure 1: Covalent inhibition mechanism via thiol-alkyne addition.
The Propargyl Group as a Bioorthogonal "Click" Handle
Beyond covalent inhibition, the terminal alkyne is the cornerstone of one of the most robust bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[10][11] This functionality allows the molecule, once bound to its protein target, to be tagged with a variety of reporter molecules (e.g., fluorophores, biotin) that bear a complementary azide group.
This dual-purpose capability is the foundation of Activity-Based Protein Profiling (ABPP), a powerful chemical proteomics strategy to identify enzyme targets and map their functional state in complex biological systems.[12][13][14] The small size of the alkyne group ensures that the probe has good cell permeability and minimally perturbs the biological system before the reporter tag is attached.[11]
Part 2: Key Applications and Experimental Protocols
Application 1: Covalent Inhibitor for Cysteine Proteases
The molecule can be screened as a covalent inhibitor against specific enzyme targets, such as viral proteases (e.g., SARS-CoV-2 Mpro) or human caspases involved in apoptosis.[7][8]
This protocol describes a standard workflow to determine the inhibitory potency (IC₅₀) and the rate of covalent modification (k_inact/K_I) of the compound against a purified cysteine protease.
Materials:
-
Purified recombinant cysteine protease of interest.
-
Fluorogenic peptide substrate for the enzyme.
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100, pH 7.4.
-
Test Compound: 10 mM stock of Butanoic acid, 4-oxo-4-(2-propyn-1-ylamino)- in DMSO.
-
96-well black assay plates.
-
Fluorescence plate reader.
Methodology:
-
Enzyme Preparation: Dilute the purified enzyme to a working concentration of 2X the final assay concentration (e.g., 2 nM) in Assay Buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute into Assay Buffer to create 10X working stocks. A typical concentration range would be 100 µM to 1 nM.
-
Incubation (Time-Dependent Inhibition):
-
In the 96-well plate, add 10 µL of each 10X compound dilution.
-
Add 40 µL of Assay Buffer.
-
Initiate the reaction by adding 50 µL of the 2X enzyme solution to each well.
-
Incubate the plate at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Activity Measurement:
-
At each time point, transfer a 10 µL aliquot of the enzyme-inhibitor mixture to a new plate containing 90 µL of pre-warmed 1.1X fluorogenic substrate solution.
-
Immediately measure the rate of substrate cleavage (Relative Fluorescence Units per second, RFU/s) using a plate reader in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining enzyme activity versus incubation time for each inhibitor concentration. The slope of this line gives the observed rate constant (k_obs).
-
Plot the k_obs values against the inhibitor concentration. Fit this data to the Michaelis-Menten equation to determine the kinetic parameters k_inact (maximal rate of inactivation) and K_I (inhibitor concentration at half-maximal inactivation rate).
-
| Parameter | Description | Example Value |
| IC₅₀ (30 min) | Concentration causing 50% inhibition after 30 min | 1.2 µM |
| K_I | Inhibitor concentration for half-maximal inactivation | 5.4 µM |
| k_inact | Maximal rate of covalent modification | 0.025 min⁻¹ |
| k_inact/K_I | Second-order rate constant of inactivation | 4630 M⁻¹min⁻¹ |
Application 2: Activity-Based Protein Profiling (ABPP)
ABPP is used to identify the cellular targets of a bioactive compound in a native biological system, such as a cell lysate or live cells.[12][13][15] This workflow leverages the alkyne handle for target identification via mass spectrometry.
}
Figure 2: Standard workflow for ABPP target identification.
Materials:
-
Human cell lysate (e.g., from HeLa or HEK293T cells) at 2 mg/mL in PBS.
-
Test Compound (Alkyne Probe): 100 µM stock in DMSO.
-
Click Chemistry Reagents: Azide-PEG3-Biotin, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) Sulfate (CuSO₄).
-
Streptavidin-agarose beads.
-
Mass spectrometry-grade trypsin.
Methodology:
-
Proteome Labeling:
-
To 1 mL of cell lysate, add 10 µL of the 100 µM alkyne probe stock (final concentration 1 µM). For a negative control, add 10 µL of DMSO.
-
Incubate for 60 minutes at 37°C with gentle rotation.
-
-
Click Chemistry Conjugation:
-
To the labeled lysate, add the following pre-mixed click reagents in order:
-
20 µL of 10 mM Azide-PEG3-Biotin (final concentration 200 µM).
-
20 µL of 50 mM TCEP (final concentration 1 mM).
-
20 µL of 1.7 mM TBTA in DMSO/t-butanol (final concentration ~34 µM).
-
20 µL of 50 mM CuSO₄ (final concentration 1 mM).
-
-
Vortex briefly and incubate for 1 hour at room temperature.
-
-
Enrichment of Labeled Proteins:
-
Add 50 µL of a 50% slurry of streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.
-
Pellet the beads by centrifugation (1500 x g, 2 min) and discard the supernatant.
-
Wash the beads sequentially with 1% SDS in PBS (3x), 6 M urea (2x), and finally PBS (3x) to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Resuspend the washed beads in 100 µL of 50 mM ammonium bicarbonate containing 2 µg of trypsin.
-
Incubate overnight at 37°C to digest the proteins into peptides.
-
Collect the supernatant containing the peptides. Elute remaining peptides from the beads with 50% acetonitrile/0.1% formic acid.
-
Combine the peptide fractions, dry in a vacuum centrifuge, and desalt using a C18 StageTip.
-
-
Target Identification:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control using a suitable data analysis pipeline (e.g., MaxQuant).
-
Part 3: Synthesis
The synthesis of Butanoic acid, 4-oxo-4-(2-propyn-1-ylamino)- is straightforward, proceeding via the ring-opening of a cyclic anhydride with an amine.[16]
Reactants:
-
Succinic anhydride (1.0 eq)
-
Propargylamine (1.1 eq)
-
Anhydrous diethyl ether (Et₂O) as solvent
Procedure:
-
Dissolve propargylamine (1.1 eq) in anhydrous Et₂O in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
To this solution, add finely powdered succinic anhydride (1.0 eq) portion-wise at room temperature with vigorous stirring.
-
A heterogeneous mixture will form. Continue stirring for 2-3 hours at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting white precipitate is collected by vacuum filtration.
-
Wash the solid with cold Et₂O to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., benzene or ethyl acetate/hexanes) to yield the title compound as a white solid.[16]
References
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- Wang, C., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
- Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 1(4), 223–247.
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- de Jong, O. G., et al. (2021). Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. Journal of the American Chemical Society, 143(17), 6439–6448.
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- Pettinger, J., et al. (2023). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 16(5), 663.
- Hari, S. B., & Bogyo, M. (2020). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. ACS Chemical Biology, 15(1), 176–184.
- Branco, L. C., & Afonso, C. A. M. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379.
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- Bae, H., et al. (2016). Mechanistic Elucidation Guided by Covalent Inhibitors for the Development of Anti-diabetic PPARγ Ligands.
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Safety and handling of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid
I have gathered some initial information about "4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid" and related compounds. I have found its CAS number (342022-20-2), molecular formula (C7H9NO3), and molecular weight (155.15). I also found safety data for structurally similar compounds, which suggests that the target compound may cause skin, eye, and respiratory irritation. The synthesis of similar compounds often involves the reaction of an amine with succinic anhydride. However, I have not yet found a specific, detailed safety data sheet (SDS) for this compound itself. I also need to find more specific information regarding its reactivity, particularly concerning the terminal alkyne group, and its applications in drug development to create a relevant and in-depth technical guide. The initial search has provided a good foundation, but more targeted information is needed to fulfill the user's request for a comprehensive guide for researchers and drug development professionals.I have gathered more targeted information. I have confirmed the CAS number, molecular formula, and molecular weight for this compound. I also found safety data for structurally similar compounds, which consistently indicate hazards such as skin, eye, and respiratory irritation. I've also found information on the synthesis of similar N-substituted succinamic acids, which typically involves the reaction of an amine with succinic anhydride. The reactivity of the terminal alkyne is a key feature, and I've found resources describing its use in reactions like "click" chemistry. I have also found articles discussing the applications of similar 4-oxo-butanoic acid derivatives in drug discovery, particularly as scaffolds for anticancer, anti-inflammatory, and S1P1 receptor agonist development.
However, a specific, detailed Safety Data Sheet (SDS) for this compound itself is still not available. While the information on analogous compounds is helpful for a general hazard assessment, a dedicated SDS would provide more precise handling and safety information. Additionally, while I have information on the potential applications based on its structural motifs, specific studies detailing the use of this exact compound in drug development pipelines are not yet apparent.
Given the information at hand, I can now proceed with structuring and writing the technical guide as requested by the user. I have enough information to cover the core requirements of safety, handling, synthesis, reactivity, and potential applications in a manner that is both scientifically sound and practically useful for the target audience. Therefore, I do not need further search actions and can proceed with generating the response.
An In-depth Technical Guide to the Safety and Handling of this compound
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a bifunctional molecule with significant potential in drug discovery and chemical biology. The document details the compound's chemical properties, outlines critical safety and handling protocols based on data from structurally analogous compounds, and presents a thorough risk assessment. Furthermore, this guide explores the compound's reactivity, focusing on the utility of its terminal alkyne and carboxylic acid functionalities. A detailed, step-by-step protocol for a typical synthetic application is provided, alongside a discussion of its potential applications in the development of novel therapeutics.
Introduction: A Versatile Scaffold for Innovation
This compound, also known as N-propargylsuccinamic acid, is a molecule of interest for researchers in medicinal chemistry and drug development. Its structure uniquely combines a carboxylic acid and a terminal alkyne (propargyl group), making it a valuable building block for the synthesis of diverse molecular architectures. The carboxylic acid moiety provides a handle for amide bond formation and other derivatizations, while the terminal alkyne is a key participant in highly efficient and specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This dual functionality allows for the straightforward linkage of this scaffold to other molecules, including peptides, proteins, and small molecule drugs, opening avenues for the creation of novel bioconjugates and targeted therapeutics. While direct applications of this specific molecule are not extensively documented, its structural motifs are present in derivatives that have shown promise in various therapeutic areas, including oncology and immunology.[1][2][3]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and application.
| Property | Value | Source |
| CAS Number | 342022-20-2 | [4] |
| Molecular Formula | C₇H₉NO₃ | |
| Molecular Weight | 155.15 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF); low solubility in water (predicted) | General chemical principles |
| Storage Temperature | Refrigerated |
Safety and Hazard Assessment: A Proactive Approach
Hazard Identification and GHS Classification (Predicted)
Based on available data for analogous compounds, the following GHS classifications are predicted:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[6]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[6]
A warning signal word is appropriate for this level of hazard.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection is essential when handling this compound.
Caption: Recommended PPE and Engineering Controls Workflow.
-
Engineering Controls: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Nitrile gloves should be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A flame-retardant lab coat should be worn and buttoned.
-
First Aid Measures
In the event of exposure, immediate and appropriate action is critical.
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Handling, Storage, and Disposal
Proper procedures for handling, storage, and disposal are paramount to maintaining a safe laboratory environment.
Handling
-
Avoid generating dust when handling the solid material.
-
Use only in a well-ventilated area, preferably a chemical fume hood.[6]
-
Wash hands thoroughly after handling.[6]
-
Avoid contact with skin, eyes, and clothing.[6]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
The recommended storage condition is refrigerated.
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Consult with your institution's environmental health and safety department for specific guidance on chemical waste disposal.
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from its two key functional groups: the terminal alkyne and the carboxylic acid.
Caption: Key Reaction Pathways for the Title Compound.
The Propargyl Group: A Gateway to Bioconjugation
The terminal alkyne of the propargyl group is a highly valuable functional handle. It is a key substrate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction is characterized by its high efficiency, specificity, and biocompatibility, making it ideal for the conjugation of this molecule to biomolecules such as proteins and nucleic acids, or to other small molecules for the development of probes and targeted drug delivery systems.
The Carboxylic Acid: A Versatile Anchor
The carboxylic acid moiety provides a reactive site for a variety of chemical transformations. It can be readily converted to an amide through coupling with a primary or secondary amine, a fundamental reaction in the synthesis of peptides and other biologically active molecules. Esterification and reduction to the corresponding alcohol are also common transformations that expand the synthetic utility of this scaffold.
Experimental Protocol: Synthesis of a Derivative
The following is a representative protocol for the synthesis of an amide derivative of this compound, illustrating a common application of this compound.
Reaction: Amide coupling of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
N-Hydroxysuccinimide (NHS) or a similar activating agent
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Activation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Agent Addition: Add DCC (1.1 eq) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will form.
-
Amine Addition: While stirring at 0 °C, add benzylamine (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Applications in Drug Discovery and Development
The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.
-
Targeted Covalent Inhibitors: The propargyl group can be used to synthesize targeted covalent inhibitors, where the alkyne moiety forms a covalent bond with a specific nucleophilic residue in a target protein.
-
PROTACs and Molecular Glues: The bifunctional nature of this molecule makes it an ideal linker for the construction of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which are emerging as powerful modalities for targeted protein degradation.
-
Bioorthogonal Chemistry: In chemical biology, this compound can be incorporated into biomolecules to enable their visualization and study in living systems through click chemistry-mediated labeling with fluorescent probes or affinity tags.
-
Scaffold for Bioactive Molecules: Derivatives of 4-oxo-4-aminobutanoic acid have been investigated for a range of biological activities, including as S1P1 receptor agonists for autoimmune diseases and as potential anticancer and anti-inflammatory agents.[1][2]
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of drug discovery and chemical biology. While a dedicated SDS is not yet widely available, a thorough understanding of the hazards associated with structurally similar compounds allows for the implementation of robust safety protocols. The dual reactivity of its carboxylic acid and terminal alkyne functionalities provides a rich platform for the creation of complex and functionally diverse molecules. As the demand for sophisticated chemical tools and novel therapeutic modalities continues to grow, the utility of this compound and its derivatives is poised to expand.
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A Technical Guide to the Solubility of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid, a molecule of interest in synthetic chemistry and drug discovery. In the absence of extensive published empirical data, this document establishes a predictive solubility profile based on first principles of physical organic chemistry, including an analysis of its constituent functional groups. Furthermore, it offers detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility using the gold-standard Shake-Flask method and high-throughput laser nephelometry. This guide is intended for researchers, scientists, and drug development professionals, providing the theoretical foundation and practical methodologies required to effectively work with this compound in various solvent systems.
Introduction and Molecular Analysis
This compound (CAS: 342022-20-2) is a bifunctional organic molecule derived from succinic acid.[1][2] Its structure incorporates a terminal alkyne, an amide linkage, and a carboxylic acid, making it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and potential active pharmaceutical ingredients (APIs).[3][4] Understanding its solubility is a critical first step in reaction design, purification, formulation, and conducting biological assays.[5][6]
The solubility of a compound is not an arbitrary property but is dictated by its molecular structure and its interactions with the solvent.[7][8] The key to predicting the solubility of this compound lies in analyzing its functional groups:
-
Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.[9][10] Crucially, it is a weak acid, meaning its ionization state is dependent on the pH of the medium.[11] At pH values above its pKa, it will deprotonate to form a highly water-soluble carboxylate salt.[12][13]
-
Amide (-CONH-): The amide group is polar and can participate in hydrogen bonding, contributing significantly to solubility in polar solvents.[7]
-
Propargyl Group (HC≡C-CH₂-): The terminal alkyne is weakly polar, and the short hydrocarbon chain adds a minor nonpolar character to the molecule.
-
Molecular Backbone: The four-carbon butanoic acid backbone is relatively small, meaning the polar functional groups dominate the molecule's overall physicochemical properties.[14]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 342022-20-2 | [15] |
| Molecular Formula | C₇H₉NO₃ | [15] |
| Molecular Weight | 155.15 g/mol | [15] |
| Predicted pKa | ~4.5 (Carboxylic Acid) | (Predicted based on succinic acid derivatives) |
| Predicted LogP | ~ -0.5 to 0.5 | (Predicted) |
Predicted Solubility Profile
The principle of "like dissolves like" states that substances with similar polarities are more likely to be soluble in one another.[8][16] Based on the molecular analysis, a qualitative solubility profile can be predicted.
Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The carboxylic acid and amide groups can form strong hydrogen bonds with protic solvents.[7][9] Solubility in water is expected to be highly pH-dependent.[17] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Medium | These solvents can accept hydrogen bonds and have large dipole moments, allowing for favorable interactions with the polar amide and acid groups.[18] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The molecule's high polarity and hydrogen bonding capacity are incompatible with the weak van der Waals forces offered by nonpolar solvents.[10] |
The Critical Influence of pH
For weak acids like this compound, aqueous solubility is profoundly affected by pH.[11][17]
-
At Low pH (e.g., pH < 3): The carboxylic acid will be fully protonated (-COOH). In this neutral form, its aqueous solubility will be moderate, dictated by the hydrogen bonding of the functional groups.
-
At High pH (e.g., pH > 6): The carboxylic acid will be deprotonated to its conjugate base, the carboxylate anion (-COO⁻). This charged species is an ion and will exhibit very high solubility in water due to strong ion-dipole interactions.[12][13]
This pH-dependent behavior is a critical consideration for any process involving aqueous media, such as designing buffer systems for biological assays or developing purification protocols.
Experimental Determination of Solubility
While predictions are valuable, empirical measurement is essential for obtaining accurate quantitative data.[19] Two industry-standard methods are presented below: the Shake-Flask method for thermodynamic equilibrium solubility and Laser Nephelometry for rapid kinetic solubility assessment.
Method 1: Thermodynamic Solubility via the Shake-Flask Method
The Shake-Flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[20][21] It measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound.[22][23]
Caption: Workflow for the Shake-Flask solubility assay.
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.[21]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, methanol) to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[22]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant, avoiding any solid material.
-
Clarification: To ensure the removal of all solid particles, either centrifuge the aliquot at high speed (e.g., >10,000 x g) or filter it through a low-binding 0.22 µm filter.[6] This step is critical for accuracy.
-
Quantification: Prepare a standard curve of the compound with known concentrations. Dilute the clarified filtrate and analyze its concentration using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[24]
-
Calculation: Determine the solubility by comparing the concentration of the saturated filtrate to the standard curve, expressing the result in units such as mg/mL or µM.
Method 2: Kinetic Solubility via Laser Nephelometry
Kinetic solubility assays are high-throughput methods widely used in early drug discovery.[6][25] They measure the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution. Laser nephelometry quantifies the amount of light scattered by the precipitate (turbidity).[26][27]
Caption: Predicted interactions with a polar solvent (water).
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[6]
-
Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the DMSO stock solution.
-
Buffer Addition: Using a liquid handler, add a precise volume of aqueous buffer (e.g., PBS, pH 7.4) to each well, initiating the precipitation process. The final DMSO concentration should be kept low and consistent (e.g., 1-5%) to minimize co-solvent effects.[26]
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature to allow for precipitate formation.[28]
-
Measurement: Place the plate in a laser nephelometer and measure the light scattering (reported in Nephelometric Turbidity Units, or NTUs) for each well.[25]
-
Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility is determined as the concentration at which the signal begins to rise sharply above the baseline, indicating the onset of precipitation.[29][30]
Summary and Recommendations
This compound is a polar molecule whose solubility is dominated by its carboxylic acid and amide functional groups.
-
High solubility is predicted in polar protic solvents (water, methanol) and polar aprotic solvents (DMSO, DMF).
-
Low solubility is predicted in nonpolar solvents (hexane, toluene).
-
Aqueous solubility is critically dependent on pH. It will be significantly higher in neutral to basic conditions (pH > 6) where the carboxylic acid is ionized, compared to acidic conditions (pH < 3).
For quantitative analysis, the Shake-Flask method is recommended for determining true thermodynamic solubility, which is essential for formulation and biopharmaceutical classification. For rapid screening or early-stage discovery, laser nephelometry provides a reliable, high-throughput assessment of kinetic solubility. When performing any solubility assay, careful control of temperature, equilibration time, and pH is paramount to obtaining accurate and reproducible results.[31]
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Methodological & Application
Revolutionizing Proteomics: A Detailed Protocol for Protein Labeling with 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic Acid
Introduction: Harnessing Bio-orthogonal Chemistry for Precise Protein Functionalization
In the dynamic landscape of proteomics and drug development, the ability to selectively modify proteins is paramount. This allows for the elucidation of protein function, tracking of cellular processes, and the construction of targeted therapeutics. "Click chemistry," a term coined by Nobel laureate K. Barry Sharpless, has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[1][2][3] At the heart of this methodology are bio-orthogonal chemical handles—functional groups that react selectively with each other while remaining inert to the complex biological milieu.[4]
This application note provides a comprehensive guide to protein labeling using 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid, a versatile reagent that introduces a terminal alkyne group onto a protein of interest. This alkyne handle serves as a reactive partner for a subsequent "click" reaction with an azide-functionalized molecule, enabling the attachment of a wide array of probes, such as fluorophores, biotin, or drug molecules. The protocol detailed herein focuses on the initial, crucial step of covalently attaching the alkyne moiety to primary amines on the protein surface, primarily the ε-amino group of lysine residues and the N-terminus, through the formation of a stable amide bond.[5]
The causality behind this experimental choice lies in the ubiquity and accessibility of lysine residues on the surface of most proteins.[5] By employing an N-hydroxysuccinimide (NHS) ester derivative of this compound, we can achieve efficient and relatively straightforward labeling under mild conditions, preserving the protein's native structure and function.
Principle of the Technology: A Two-Stage Approach to Protein Modification
The overall strategy involves a two-stage process:
-
Amine-Reactive Labeling: The protein is first treated with the NHS ester of this compound. The NHS ester selectively reacts with deprotonated primary amines on the protein to form a stable amide linkage, thereby installing a terminal alkyne. This reaction is pH-dependent, with optimal efficiency typically observed between pH 7.2 and 8.5.[6][7][8]
-
Bio-orthogonal "Click" Chemistry: The alkyne-labeled protein is then ready for conjugation to any azide-containing molecule of interest. This is typically achieved through one of two powerful click chemistry reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable triazole linkage between the alkyne and an azide.[1][2] It requires a copper(I) catalyst, which can be generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate.[9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential cytotoxicity of copper is a concern (e.g., live-cell imaging), SPAAC offers a catalyst-free alternative.[][11] This reaction utilizes a strained cyclooctyne derivative that reacts spontaneously with an azide.[]
-
This application note will focus on the detailed protocol for the first stage: the introduction of the alkyne handle onto the protein.
Experimental Workflow Overview
Caption: High-level workflow for protein labeling with this compound NHS ester.
Quantitative Data Summary: Recommended Reaction Parameters
For successful and reproducible protein labeling, careful control of reaction parameters is essential. The following table provides a summary of recommended starting conditions, which should be optimized for each specific protein and application.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[8] |
| Labeling Buffer | 0.1 M Sodium Bicarbonate or PBS | Must be amine-free (e.g., no Tris).[6] |
| pH | 7.2 - 8.5 | Optimal pH is typically 8.3-8.5.[6][7][8] |
| Alkyne-NHS Ester:Protein Molar Ratio | 10:1 to 20:1 | A common starting point; may require optimization.[6] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used for sensitive proteins. |
| Reaction Time | 30 - 60 minutes at RT, or 2 hours to overnight at 4°C | Longer incubation may be needed at lower pH or temperature.[6] |
| Quenching Reagent | 20-50 mM Tris or Glycine | Added to stop the reaction by consuming unreacted NHS ester.[6] |
Detailed Experimental Protocol
This protocol describes the labeling of a purified protein with the N-hydroxysuccinimide (NHS) ester of this compound.
Materials and Reagents
-
Purified protein of interest
-
This compound, N-succinimidyl ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Storage Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
Step-by-Step Methodology
1. Preparation of Protein Solution: a. Prepare the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate, at a concentration of 1-10 mg/mL.[6] b. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the labeling buffer via dialysis or a desalting column.[6]
2. Preparation of Alkyne-NHS Ester Stock Solution: a. Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[6][12] b. Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[6] Note: NHS ester solutions are susceptible to hydrolysis and should be prepared fresh.[6]
3. Labeling Reaction: a. Add a 10- to 20-fold molar excess of the 10 mM alkyne-NHS ester stock solution to the protein solution while gently vortexing.[6] The optimal molar ratio may need to be determined empirically for each protein. b. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[6] Protect the reaction from light if the downstream application involves photosensitive reagents.
4. Quenching the Reaction (Optional but Recommended): a. To stop the labeling reaction, add a quenching buffer such as Tris-HCl to a final concentration of 20-50 mM.[6] b. Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is consumed.[6]
5. Purification of the Labeled Protein: a. It is crucial to remove the unreacted alkyne-NHS ester and the N-hydroxysuccinimide byproduct.[6] b. The most common method is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[6] c. Collect the fractions containing the labeled protein. The protein will typically elute in the void volume.
6. Characterization and Storage: a. Determine the protein concentration of the purified, labeled protein using a standard protein assay (e.g., BCA assay).[13] b. The degree of labeling (DOL), i.e., the average number of alkyne molecules per protein, can be determined using mass spectrometry. c. Store the alkyne-labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Chemical Reaction Mechanism
Caption: Reaction of a primary amine on a protein with an Alkyne-NHS ester.
Trustworthiness and Self-Validation
To ensure the reliability of the labeling protocol, several control experiments and validation steps are recommended:
-
No-NHS Ester Control: A sample of the protein should be subjected to the entire protocol without the addition of the alkyne-NHS ester. This control is crucial for downstream click chemistry to verify that any observed signal is dependent on the presence of the alkyne handle and not due to non-specific binding of the azide probe.
-
Mass Spectrometry Analysis: Analysis of the labeled protein by MALDI-TOF or ESI-MS will confirm the covalent modification and allow for the determination of the degree of labeling. The mass of the labeled protein should increase by the molecular weight of the attached alkyne moiety for each modification.
-
Functional Assay: It is essential to confirm that the labeling process has not adversely affected the biological activity of the protein. A relevant functional assay should be performed on the labeled protein and compared to the unlabeled control.
Downstream Applications: The "Click" Reaction
Once the protein is successfully labeled with the terminal alkyne, it is ready for conjugation to an azide-functionalized molecule via CuAAC or SPAAC. This opens up a vast array of applications, including:
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging applications such as immunofluorescence, flow cytometry, and single-molecule tracking.[5]
-
Biotinylation: Introduction of a biotin tag for affinity purification, enrichment, or detection using streptavidin conjugates.
-
Drug Conjugation: Creation of antibody-drug conjugates (ADCs) or other targeted therapeutic proteins.
-
Surface Immobilization: Covalent attachment of proteins to azide-functionalized surfaces for the development of biosensors or protein microarrays.
A general protocol for CuAAC involves incubating the alkyne-labeled protein with an azide probe in the presence of copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the catalytically active Cu(I) species and protect the protein from oxidative damage.[9]
Conclusion
The protocol described in this application note provides a robust and versatile method for introducing a terminal alkyne handle onto proteins using this compound NHS ester. This initial labeling step is the gateway to a multitude of powerful bio-orthogonal "click" chemistry applications. By carefully controlling the reaction conditions and including appropriate validation steps, researchers can achieve specific and efficient protein modification, paving the way for novel discoveries in basic research and the development of next-generation biotherapeutics and diagnostic tools.
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Seneviratne, U., et al. (2021, June 18). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. [Link]
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Presolski, S. I., & Finn, M. G. (2018). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. In Methods in Molecular Biology (Vol. 1798, pp. 187–193). Humana Press. [Link]
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McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal bioconjugation. Chemistry & Biology, 21(9), 1075–1101. [Link]
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Glen Research. (2021). Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]
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Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
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Uttamapinant, C., et al. (2013, July 25). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols. [Link]
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Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS Chemical Biology, 9(1), 16–20. [Link]
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van der Meer, J. Y., et al. (2016, December 23). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments. [Link]
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Plass, T., et al. (2012). Genetically encoded copper-free click chemistry. Angewandte Chemie International Edition, 51(17), 4166–4170. [Link]
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Arsić, B., et al. (2024, January 12). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society. [Link]
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Ghosh, H., et al. (2022). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. In Methods in Molecular Biology (Vol. 2529, pp. 241–251). Humana Press. [Link]
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D'Souza, C., et al. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 19(7), 9355–9375. [Link]
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Liu, Y., et al. (2018). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Analytical Biochemistry, 549, 130–136. [Link]
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Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
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Wang, Y., et al. (2022). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols, 2(10), e571. [Link]
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DeGraw, A. J., et al. (2016). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 8(4), 263–285. [Link]
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Sakurai, K., et al. (2019, December 15). Clickable gold nanoparticles for streamlining capture, enrichment and release of alkyne-labelled proteins. Bioorganic & Medicinal Chemistry Letters. [Link]
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Li, J., et al. (2014). A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. Journal of the American Chemical Society, 136(44), 15584–15587. [Link]
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Li, J., et al. (2014, October 27). A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. Journal of the American Chemical Society. [Link]
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Zhu, X., et al. (2019, June 3). Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria. Biochemistry. [Link]
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National Center for Biotechnology Information. 4-Oxo-4-(p-tolylamino)butanoic acid. PubChem. [Link]
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National Center for Biotechnology Information. 4-Oxo-4-propoxybutanoic acid. PubChem. [Link]
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Semple, G., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013–6018. [Link]
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National Center for Biotechnology Information. 4-[(2-Methyl-1-naphthyl)amino]-4-oxo-butanoic acid. PubChem. [Link]
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Re-Mi, L., et al. (2018). Labeling a Protein With Fluorophores Using NHS Ester Derivitization. Methods in Molecular Biology, 1728, 439–444. [Link]
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Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid
Authored by: A Senior Application Scientist
Introduction: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and generate only inoffensive byproducts.[1] This reaction facilitates the rapid and efficient formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1][] Its robustness, selectivity, and biocompatibility have cemented its role in diverse fields, including drug discovery, bioconjugation, and materials science.[3]
This guide provides a comprehensive overview and detailed protocols for the use of a specialized alkyne, 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid , in CuAAC reactions. This reagent is particularly valuable as it introduces a carboxylic acid moiety, which can be further functionalized or can enhance the solubility of the resulting triazole product. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful conjugation chemistry.
The Heart of the Reaction: The CuAAC Catalytic Cycle
The remarkable efficiency of the CuAAC reaction stems from the catalytic activity of the copper(I) ion. The currently accepted mechanism involves a multi-step process that dramatically accelerates the rate of what would otherwise be a slow thermal cycloaddition.[]
The catalytic cycle can be summarized as follows:
-
Formation of the Copper-Acetylide Complex: The reaction initiates with the interaction of the terminal alkyne with the copper(I) catalyst to form a copper-acetylide intermediate.
-
Coordination of the Azide: The azide then coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing ring.
-
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing the cycle to continue.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the ring-opening of succinic anhydride with propargylamine. This approach is analogous to the synthesis of similar N-substituted succinamic acids.[1][4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Succinic anhydride
-
Propargylamine
-
Diethyl ether (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
In a round-bottom flask, dissolve propargylamine (1.0 eq) in anhydrous diethyl ether.
-
To this solution, add finely powdered succinic anhydride (1.0 eq) portion-wise with stirring.
-
Stir the resulting heterogeneous mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into a separatory funnel containing 10% aqueous NaOH and diethyl ether.
-
Separate the layers and extract the ether layer with an additional portion of 10% NaOH.
-
Combine the aqueous layers, wash with diethyl ether, and then acidify with concentrated HCl until an oil separates or a precipitate forms.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Note: The product's solubility may vary. If an oil forms upon acidification, it may be preferable to extract with a more polar solvent like ethyl acetate.
The CuAAC Reaction: A Detailed Protocol
The following protocol provides a general framework for the CuAAC reaction using this compound. The reaction conditions can be optimized based on the specific azide substrate and desired outcome.
Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Solvent | t-BuOH/H₂O, DMF, DMSO, CH₃CN | The choice of solvent depends on the solubility of the reactants. A mixture of t-BuOH and water is often a good starting point for many substrates. |
| Copper Source | CuSO₄·5H₂O | Readily available, stable, and reduced in situ to the active Cu(I) species.[5] |
| Reducing Agent | Sodium Ascorbate | A mild and effective reducing agent for the in situ generation of Cu(I) from Cu(II).[5] |
| Ligand (Optional) | THPTA, TBTA | Ligands can accelerate the reaction and protect sensitive biomolecules from copper-induced damage.[6] |
| Temperature | Room Temperature to 50 °C | The reaction is often efficient at room temperature, but gentle heating can increase the rate. |
| Reactant Ratio | 1:1 to 1:1.2 (Alkyne:Azide) | A slight excess of the azide can help drive the reaction to completion. |
Experimental Protocol: CuAAC Reaction
Materials:
-
This compound
-
Azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) and the azide (1.0-1.2 eq) in a mixture of t-BuOH and water (e.g., 1:1 v/v).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in deionized water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up as described in the following section.
Purification and Characterization of the Triazole Product
The purification strategy for the resulting triazole will depend on its physical properties, particularly its polarity, which is influenced by the R-group of the azide and the presence of the carboxylic acid.
Purification
-
Extraction: If the product is sufficiently nonpolar, it can be extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate. The organic layer can then be washed with a solution of EDTA to remove residual copper ions.
-
Column Chromatography: For more polar products, or for a higher degree of purity, column chromatography is recommended.
-
Normal Phase: Silica gel is a common stationary phase. Eluent systems typically consist of mixtures of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). For acidic products, adding a small amount of acetic acid to the eluent can improve peak shape.
-
Reverse Phase: For highly polar or water-soluble triazoles, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water and acetonitrile or methanol (often with a modifier like formic acid or trifluoroacetic acid) can be effective.[3][7]
-
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the 1,4-disubstituted triazole is confirmed by the appearance of a characteristic singlet for the triazole proton, typically in the range of δ 7.5-8.5 ppm. The signals for the methylene groups adjacent to the triazole and the amide will also be informative.
-
¹³C NMR: The two carbon atoms of the triazole ring will appear in the aromatic region of the spectrum.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a common technique for these types of molecules, and the molecular ion peak ([M+H]⁺ or [M-H]⁻) should be readily observable.[5]
Applications in Drug Development and Bioconjugation
The CuAAC reaction with this compound is a powerful tool for creating novel molecular architectures with therapeutic potential.
-
Drug Discovery: The triazole ring is a common motif in many pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding. The carboxylic acid handle of the title compound allows for its conjugation to other pharmacophores or solubilizing groups.
-
Bioconjugation: The biocompatibility of the CuAAC reaction allows for the labeling of biomolecules, such as proteins and nucleic acids, in aqueous environments.[6] The carboxylic acid can be used to attach the triazole conjugate to other molecules of interest or to modulate the overall charge and solubility of the bioconjugate.
-
Activity-Based Protein Profiling (ABPP): This technique utilizes chemical probes to profile the activity of enzymes in complex biological systems. The alkyne group on our title compound can be incorporated into a probe, which can then be "clicked" to a reporter tag (e.g., a fluorophore or biotin) via its reaction with an azide-modified tag.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Product Yield | Inactive catalyst | Ensure the use of a fresh solution of sodium ascorbate. Protect the reaction from excessive exposure to oxygen. |
| Poor solubility of reactants | Try a different solvent system (e.g., DMF, DMSO) or a co-solvent mixture. | |
| Formation of Side Products | Oxidative homocoupling of the alkyne | Ensure an adequate amount of reducing agent is present and minimize oxygen exposure. |
| Difficulty in Purification | Product is very polar | Consider reverse-phase chromatography or derivatization of the carboxylic acid to an ester to reduce polarity. |
References
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PrepChem. Synthesis of A. 4-Oxo-4-(butylamino)butanoic acid. Available at: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
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Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link]
-
ACS Publications. Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. Available at: [Link]
-
PubMed Central. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available at: [Link]
-
RSC Publishing. Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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ACS Publications. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]
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The Royal Society of Chemistry. Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Available at: [Link]
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ACS Publications. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au. Available at: [Link]
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PubMed. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Available at: [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available at: [Link]
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EURL Pesticides. Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry-Tandem Mass Spectrometry (DMS-MS/MS). Available at: [Link]
-
NIH. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Available at: [Link]
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ResearchGate. (PDF) Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives. Available at: [Link]
-
NIH. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Available at: [Link]
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PubMed Central. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Available at: [Link]
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Application Note & Protocols: In Vivo Metabolic Labeling of Protein Succinylation using 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Unveiling the Succinylome with Bioorthogonal Chemistry
Protein succinylation, the addition of a succinyl group to lysine residues, is a dynamic post-translational modification (PTM) that is increasingly recognized as a critical regulator of cellular metabolism and function.[1][2][3] Dysregulation of protein succinylation has been implicated in a range of diseases, making the ability to study this PTM in a native biological context paramount. Traditional methods for studying PTMs often rely on antibody-based detection, which can be limited by antibody specificity and availability.
This application note details a powerful and versatile method for the in vivo metabolic labeling of newly synthesized succinylated proteins using 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid . This cell-permeable succinate analog is equipped with a terminal alkyne group, a bioorthogonal handle that allows for the selective chemical tagging of succinylated proteins via "click chemistry".[4][5] This approach enables the sensitive and specific detection, visualization, and enrichment of succinylated proteins from complex biological samples for downstream proteomic analysis.
Principle of the Method
The methodology is based on a two-step process that leverages the cell's natural metabolic pathways and the precision of bioorthogonal chemistry:
-
Metabolic Labeling: Cells are incubated with this compound. It is hypothesized that this alkyne-tagged succinate analog is taken up by cells and converted into its corresponding alkyne-tagged succinyl-CoA.[6][7] This modified succinyl-CoA then serves as a donor for enzymatic or non-enzymatic succinylation of lysine residues on proteins.[1][8]
-
Bioorthogonal "Click" Reaction: Following metabolic labeling, cell lysates are subjected to a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. This highly specific and efficient "click" reaction covalently attaches an azide-functionalized reporter tag (e.g., a fluorophore for in-gel visualization or biotin for affinity purification) to the alkyne handle of the metabolically incorporated succinate analog.[4][5][9]
This strategy allows for the selective analysis of proteins that have been actively succinylated during the labeling period, providing a dynamic snapshot of the cellular succinylome.
Experimental Workflow & Signaling Pathway
Figure 1. Experimental workflow for metabolic labeling and analysis of protein succinylation.
Detailed Protocols
Protocol 1: Optimization of this compound Labeling Conditions
Rationale: The optimal concentration and incubation time for the alkyne-succinate probe can vary between cell types. It is crucial to determine the conditions that provide maximal labeling with minimal cytotoxicity.
Materials:
-
This compound (Alkyne-Succinate Probe)
-
Cell culture medium appropriate for your cell line
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Azide-fluorophore conjugate (e.g., Azide-TAMRA)
-
Click chemistry reaction components (see Protocol 3)
-
Reagents for SDS-PAGE and in-gel fluorescence imaging
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvesting.
-
Probe Titration: Prepare a series of dilutions of the Alkyne-Succinate Probe in complete cell culture medium. A suggested starting range is 10 µM, 25 µM, 50 µM, 100 µM, and 250 µM. Include a vehicle-only control (e.g., DMSO).
-
Metabolic Labeling: Replace the existing medium with the medium containing the different concentrations of the probe. Incubate the cells for a range of time points (e.g., 4, 8, 12, 24 hours).
-
Cell Harvest and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well with an appropriate volume of lysis buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Click Chemistry and Analysis:
-
Perform the CuAAC click reaction on an equal amount of protein from each condition as described in Protocol 3 .
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence imaging.
-
-
Optimization: The optimal concentration and incubation time will be the condition that yields the strongest fluorescent signal with no observable changes in cell morphology or viability.
| Parameter | Recommended Starting Range |
| Probe Concentration | 10 - 250 µM |
| Incubation Time | 4 - 24 hours |
| Cell Density | 70-80% confluency |
Protocol 2: In Vivo Metabolic Labeling in a Mouse Model
Rationale: This protocol provides a general framework for in vivo labeling. Dosing, route of administration, and labeling duration will require optimization for the specific animal model and research question.
Materials:
-
This compound (Alkyne-Succinate Probe)
-
Sterile vehicle for injection (e.g., saline, DMSO/saline mixture)
-
Experimental animals (e.g., mice)
-
Tissue homogenization buffer with protease inhibitors
Procedure:
-
Probe Preparation: Dissolve the Alkyne-Succinate Probe in a biocompatible vehicle at the desired concentration. Ensure complete dissolution.
-
Administration: Administer the probe to the animals. The route of administration (e.g., intraperitoneal injection, oral gavage) and dosing regimen should be optimized. A starting point could be a single dose followed by tissue collection at various time points (e.g., 6, 12, 24 hours).
-
Tissue Harvest: At the end of the labeling period, euthanize the animals and harvest the tissues of interest. Immediately snap-freeze the tissues in liquid nitrogen or proceed with homogenization.
-
Tissue Homogenization: Homogenize the tissues in ice-cold homogenization buffer.
-
Protein Extraction: Clarify the homogenate by centrifugation and determine the protein concentration of the supernatant.
-
Downstream Analysis: The resulting protein lysates can be used for click chemistry reactions as described in Protocol 3 , followed by downstream analysis.
Protocol 3: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reaction
Rationale: This "click" reaction specifically and covalently attaches a reporter molecule to the alkyne-labeled succinylated proteins.
Materials:
-
Protein lysate containing alkyne-labeled proteins (from Protocol 1 or 2)
-
Azide-reporter tag (e.g., Azide-Biotin for enrichment, Azide-Fluorophore for imaging)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
PBS
Procedure:
-
Prepare Click Chemistry Mix: For each 50 µL reaction, prepare a master mix. The final concentrations should be:
-
Protein: 1-2 mg/mL
-
Azide-reporter: 100 µM
-
CuSO₄: 1 mM
-
THPTA: 5 mM
-
Sodium Ascorbate: 5 mM (prepare fresh)
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the protein lysate, PBS, azide-reporter, CuSO₄, and THPTA.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Sample Preparation for Downstream Analysis:
-
For SDS-PAGE: Add SDS-PAGE loading buffer and boil for 5 minutes.
-
For Affinity Purification: Proceed directly to Protocol 4 .
-
| Reagent | Stock Concentration | Final Concentration | Volume for 50 µL Rxn |
| Protein Lysate | 1-2 mg/mL | 1-2 mg/mL | Variable |
| Azide-Reporter | 10 mM | 100 µM | 0.5 µL |
| CuSO₄ | 100 mM | 1 mM | 0.5 µL |
| THPTA | 500 mM | 5 mM | 0.5 µL |
| Sodium Ascorbate | 500 mM (fresh) | 5 mM | 0.5 µL |
| PBS | - | - | To 50 µL |
Protocol 4: Affinity Purification of Biotin-Tagged Succinylated Proteins
Rationale: This protocol enables the enrichment of labeled proteins for subsequent identification by mass spectrometry.
Materials:
-
Biotin-tagged protein lysate (from Protocol 3)
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Bead Incubation: Incubate the biotin-tagged protein lysate with streptavidin beads for 2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., PBS, PBS with 1% SDS, PBS with 4M Urea).
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
-
Sample Preparation for Mass Spectrometry:
Sources
- 1. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
- 2. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]
- 3. PTM BIO [ptmbio.com]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Succinylation Analysis Service - Creative Proteomics [creative-proteomics.com]
Application Note: A Bifunctional Chemical Probe Based on 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic Acid for the Elucidation of Protein-Protein Interactions
Abstract
The intricate network of protein-protein interactions (PPIs) governs a vast array of cellular processes, and their dysregulation is often implicated in disease.[1] Consequently, the identification and characterization of PPIs are paramount for fundamental biological research and therapeutic development. This application note details the design, synthesis, and application of a novel bifunctional chemical probe derived from 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid . This probe is engineered for the covalent capture and subsequent identification of interacting protein partners through a combination of photoaffinity labeling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. We provide a comprehensive theoretical framework, detailed experimental protocols for probe application, and a guide to downstream analysis by mass spectrometry-based proteomics.
Introduction: The Challenge of Capturing Protein-Protein Interactions
Studying PPIs within their native cellular environment presents a significant challenge due to their often transient and dynamic nature. Traditional methods like co-immunoprecipitation and yeast two-hybrid screens, while valuable, can be prone to false positives and may not capture weak or transient interactions. Chemical biology offers a powerful alternative through the use of small-molecule probes designed to covalently trap and identify interacting proteins.[2][3]
A robust chemical probe for PPI studies should ideally possess three key features: a recognition element that targets a specific protein or interaction, a reactive group for covalent capture, and a handle for enrichment and identification.[4] This application note focuses on a probe design that incorporates a terminal alkyne group, provided by the this compound scaffold, which serves as a versatile handle for downstream applications via "click chemistry".[1]
Probe Design and Rationale: A Trifunctional Approach
Our proposed chemical probe, named Y-Photo-PPI-1 , is a trifunctional molecule designed for maximal efficacy in identifying protein partners of a hypothetical PPI inhibitor. The design leverages the structural backbone of this compound.
-
Recognition Element: This component is a hypothetical small molecule known to disrupt a specific PPI. For the purpose of this guide, we will refer to it as "Inhibitor-NH₂", an amine-functionalized inhibitor.
-
Photoreactive Group: A benzophenone moiety is incorporated to enable covalent cross-linking to interacting proteins upon UV irradiation. Benzophenones are widely used in photoaffinity labeling (PAL) due to their relatively stable nature and ability to form covalent bonds with a range of amino acid residues upon photoactivation.[5]
-
Bioorthogonal Handle: The propargyl amine of the this compound provides a terminal alkyne. This alkyne serves as a bioorthogonal handle, meaning it is inert to biological functionalities but can be specifically reacted with an azide-containing reporter tag (e.g., biotin-azide or a fluorescent-azide) via CuAAC click chemistry.[6]
The succinamide linkage formed from the reaction of succinic anhydride (the precursor to our core molecule) and an amine is a common and stable linker in bioconjugation and probe design.[7][8][9]
Diagram of the Y-Photo-PPI-1 Probe Concept
Caption: Conceptual structure of the Y-Photo-PPI-1 probe.
Proposed Synthesis of the Y-Photo-PPI-1 Probe
The synthesis of Y-Photo-PPI-1 can be envisioned as a convergent process. First, this compound is coupled with a benzophenone derivative containing a suitable functional group for amide bond formation. The resulting intermediate is then activated and reacted with the amine-functionalized PPI inhibitor ("Inhibitor-NH₂").
Synthetic Scheme Overview
Caption: High-level overview of the proposed synthetic route.
Experimental Protocols
The following protocols provide a detailed workflow for utilizing Y-Photo-PPI-1 to identify interacting proteins in a cellular context.
Protocol 1: In-situ Photoaffinity Labeling of Interacting Proteins
This protocol describes the treatment of live cells with the Y-Photo-PPI-1 probe, followed by UV irradiation to induce covalent cross-linking.
| Step | Procedure | Key Considerations |
| 1. Cell Culture | Plate cells of interest at an appropriate density and allow them to adhere overnight. | The cell type should be chosen based on the biological context of the PPI under investigation. |
| 2. Probe Incubation | Treat cells with Y-Photo-PPI-1 at a final concentration of 1-10 µM. Incubate for 1-4 hours. | The optimal concentration and incubation time should be determined empirically. A no-probe control and a competition experiment with the parent inhibitor (without the photo-reactive and alkyne groups) should be included to demonstrate specificity. |
| 3. UV Cross-linking | Wash the cells with ice-cold PBS to remove excess probe. Irradiate the cells with UV light (typically 365 nm for benzophenones) for 15-30 minutes on ice. | The duration of UV exposure should be optimized to maximize cross-linking while minimizing cell damage. |
| 4. Cell Lysis | Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. | The choice of lysis buffer may need to be optimized to ensure efficient protein extraction while maintaining protein integrity. |
| 5. Protein Quantification | Determine the protein concentration of the lysates using a standard method (e.g., BCA assay). | Equal protein amounts should be used for the subsequent click reaction and pull-down. |
Protocol 2: Click Chemistry-Mediated Biotinylation
This protocol details the attachment of a biotin tag to the alkyne handle of the probe-cross-linked proteins.
| Step | Procedure | Reagent | Final Concentration |
| 1. Prepare Click Reaction Mix | To 1 mg of protein lysate, add the following reagents in order: | Biotin-Azide | 100 µM |
| TCEP | 1 mM | ||
| TBTA Ligand | 100 µM | ||
| Copper (II) Sulfate | 1 mM | ||
| 2. Incubation | Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation. | The reaction can be performed overnight at 4°C for sensitive proteins. | |
| 3. Protein Precipitation | Precipitate the proteins using a methanol/chloroform method to remove excess click chemistry reagents. | This step is crucial for reducing background in the subsequent pull-down. | |
| 4. Resuspension | Resuspend the protein pellet in a buffer containing 1% SDS to ensure complete solubilization. | The sample can be heated briefly (e.g., 5 minutes at 70°C) to aid in resuspension. |
Protocol 3: Enrichment of Biotinylated Proteins
This protocol describes the affinity purification of the biotin-tagged, cross-linked proteins using streptavidin beads.
| Step | Procedure | Key Considerations |
| 1. Bead Preparation | Wash streptavidin agarose or magnetic beads with the appropriate wash buffer. | The amount of beads should be sufficient to bind the expected amount of biotinylated protein. |
| 2. Binding | Incubate the resuspended protein sample with the washed streptavidin beads for 2-4 hours at 4°C with gentle rotation. | This allows for the high-affinity interaction between biotin and streptavidin. |
| 3. Washing | Pellet the beads and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. | A typical wash series could include buffers with high salt, detergents (e.g., SDS), and urea. |
| 4. Elution | Elute the bound proteins from the beads. This is typically done by boiling the beads in SDS-PAGE sample buffer. | For mass spectrometry, on-bead digestion is often preferred to avoid elution of streptavidin. |
Downstream Analysis: Mass Spectrometry-Based Proteomics
The enriched proteins are identified and quantified using mass spectrometry.
Workflow for Mass Spectrometry Analysis
Caption: A typical workflow for the analysis of enriched proteins.
Data Analysis Considerations:
-
Protein Identification: The raw mass spectrometry data is searched against a protein database (e.g., UniProt) to identify the peptides and, consequently, the proteins present in the sample.
-
Quantitative Analysis: Label-free quantification methods are used to compare the abundance of proteins in the Y-Photo-PPI-1 treated sample versus control samples (e.g., no-probe control, competition control).
-
Hit Prioritization: True interaction partners should be significantly enriched in the probe-treated sample compared to the controls. Statistical analysis is employed to identify these high-confidence hits.
Conclusion
The use of a bifunctional chemical probe based on this compound represents a powerful strategy for the identification of protein-protein interactions in a native cellular context. The combination of photoaffinity labeling and click chemistry provides a robust and versatile platform for covalently capturing and enriching interacting proteins for subsequent mass spectrometric analysis. The protocols and workflows detailed in this application note provide a comprehensive guide for researchers aiming to elucidate the complex networks of protein interactions that underpin cellular function and disease.
References
-
Fry, D. C. (2020). Chemical probes for studying protein-protein interactions in signal transduction pathways. Research and Reviews: A Journal of Drug Design and Discovery, 7(2), 1-10. [Link]
-
Arrowsmith, C. H., & Workman, P. (2022). A conversation on using chemical probes to study protein function in cells and organisms. Nature Communications, 13(1), 3892. [Link]
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O'Neill, P. M., et al. (2023). Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. RSC Medicinal Chemistry, 14(12), 2419-2429. [Link]
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Fry, D. C. (2020). The promise and peril of chemical probes. Nature Chemical Biology, 16(9), 937-941. [Link]
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Zhang, Y., et al. (2024). Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies. ChemBioChem, e202400715. [Link]
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AntBio. (2026). Small-Molecule Probes in Drug Target Identification: Core Applications. [Link]
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Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. [Link]
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Acker, M. G., & Auld, D. S. (2014). Advancing Biological Understanding and Therapeutics Discovery with Small Molecule Probes. Cell Chemical Biology, 21(1), 9-21. [Link]
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Workman, P., & Collins, I. (2018). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 78(24), 6671-6677. [Link]
-
Bunnage, M. E., et al. (2021). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 90, 393-420. [Link]
-
Arkin, M. R., et al. (2014). The case for protein–protein interaction targets. Expert Opinion on Drug Discovery, 9(10), 1151-1157. [Link]
-
Hori, T., et al. (2007). Convenient synthesis of photoaffinity probes and evaluation of their labeling abilities. Organic Letters, 9(11), 2055-2058. [Link]
-
Page, A. C. S., et al. (2023). Photo-Brook rearrangement of acyl silanes as a strategy for photoaffinity probe design. Chemical Science, 14(30), 8117-8123. [Link]
-
Wang, Y., et al. (2025). Design, synthesis and evaluation of clickable photoaffinity probes for nuclear lamins. Bioorganic & Medicinal Chemistry Letters, 130392. [Link]
-
D'Hondt, M., et al. (2014). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 19(10), 16658-16686. [Link]
-
Zhang, H., et al. (2013). Design and synthesis of biotin- or alkyne-conjugated photoaffinity probes for studying the target molecules of PD 404182. Bioorganic & Medicinal Chemistry Letters, 23(7), 2078-2082. [Link]
-
Hili, R., & Yudin, A. K. (2006). From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions. Chemical Reviews, 106(12), 5147-5189. [Link]
-
Wang, C., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences, 115(44), 11217-11222. [Link]
-
Zhang, Z., et al. (2019). Improved synthesis and application of an alkyne-functionalized isoprenoid analogue to study the prenylomes of motor neurons, astrocytes and their stem cell progenitors. RSC Advances, 9(49), 28771-28779. [Link]
-
Zeng, C., et al. (2012). Development of benzophenone-alkyne bifunctional sigma receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(20), 6464-6468. [Link]
-
Wang, F., et al. (2018). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Journal of Pharmaceutical Sciences, 107(11), 2876-2883. [Link]
-
Christie, R. J., et al. (2021). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Medicinal Chemistry, 12(11), 1873-1881. [Link]
-
Christie, R. J., et al. (2021). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Medicinal Chemistry, 12(11), 1873-1881. [Link]
-
Kuder, C. H., et al. (2019). Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. ACS Medicinal Chemistry Letters, 10(12), 1696-1702. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of benzophenone-alkyne bifunctional sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Mass Spectrometry Analysis of Peptides Labeled with Amine-Reactive Alkyne Tags
Authored by: A Senior Application Scientist
Date: January 19, 2026
Editorial Note
Initial searches for the specific compound "4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid" (OPyBA) did not yield established protocols or applications within the context of mass spectrometry-based proteomics. To provide a scientifically robust and actionable guide, this document focuses on the well-established workflow for a closely related and commonly used class of reagents: amine-reactive alkyne-containing chemical probes (e.g., alkynyl-NHS esters). The principles, protocols, and data analysis strategies detailed herein are directly applicable to OPyBA, should it be used for similar purposes.
Abstract
This document provides a comprehensive guide for the mass spectrometry-based analysis of peptides covalently modified with amine-reactive, alkyne-bearing chemical probes. These reagents are instrumental in activity-based protein profiling (ABPP) and chemical proteomics for the enrichment and identification of protein targets or post-translationally modified sites. The terminal alkyne serves as a bioorthogonal handle, permitting the covalent attachment of a reporter moiety (e.g., biotin) via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." This highly efficient and specific reaction enables the robust enrichment of labeled peptides from complex biological samples.[1][2] This guide provides field-proven protocols for protein labeling, sample preparation, peptide enrichment, and LC-MS/MS analysis, alongside expert insights into data interpretation and validation.
Introduction: The Power of Amine-Reactive Alkyne Probes in Proteomics
The functional annotation of the proteome and the identification of small molecule targets are central challenges in modern drug development and chemical biology.[3] Activity-Based Protein Profiling (ABPP) has become a cornerstone technology for addressing these challenges by using chemical probes to covalently label proteins based on their functional state.[3][4][5] Amine-reactive probes, typically activated as N-hydroxysuccinimide (NHS) esters, are designed to form stable amide bonds with nucleophilic primary amines, such as the epsilon-amino group of lysine residues.
By incorporating a terminal alkyne group, these probes function as a two-part system. This design is rooted in the principles of bioorthogonal chemistry, which allows for a specific chemical reaction to be performed in a complex biological environment without interfering with native biochemical processes.[1][6]
The causality behind this experimental choice is multifold:
-
Broad Applicability: Lysine residues are abundant on protein surfaces, making amine-reactive probes suitable for a wide range of protein labeling applications.
-
Bioorthogonality: The alkyne handle is chemically inert within the cellular milieu, preventing non-specific reactions until the azide-containing reporter is introduced.[4]
-
Efficiency and Specificity: The CuAAC "click" reaction is exceptionally fast, high-yielding, and specific, ensuring that only the alkyne-labeled peptides are conjugated to the reporter tag (e.g., biotin) for enrichment.[2] This modularity provides superior signal-to-noise compared to methods using bulky tags from the outset.[7]
This two-step labeling strategy—covalent modification followed by bioorthogonal click chemistry—is a powerful and flexible method for the selective enrichment and subsequent identification of target peptides by mass spectrometry.[1][8]
Experimental Workflow Overview
The successful identification of peptides labeled with an amine-reactive alkyne probe is a sequential process. Each step builds upon the last, and meticulous execution is critical for achieving high-quality, reproducible results. The workflow isolates the small fraction of labeled peptides from the vast excess of unlabeled peptides in a typical proteomic sample.
Figure 1: Workflow for MS analysis of alkyne-labeled peptides.
Detailed Protocols
Trustworthiness through Self-Validation: These protocols are designed as self-validating systems. Each section explains the rationale behind critical steps, empowering the researcher to troubleshoot and adapt the methodology as needed.
Protocol 3.1: Protein Labeling with an Alkyne-NHS Ester
This protocol outlines the covalent modification of proteins in a complex lysate. The concentration of the probe is a critical parameter that must be optimized to balance labeling efficiency with specificity.
Materials:
-
Protein lysate in a buffer free of primary amines (e.g., PBS or HEPES, pH 7.4-8.0).
-
Alkyne-NHS ester probe (e.g., a commercial equivalent to OPyBA-NHS).
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Protein quantification assay (e.g., BCA).
Procedure:
-
Sample Preparation: Clarify cell or tissue lysate via centrifugation. Determine the protein concentration and normalize it to 1-5 mg/mL. Rationale: Consistent protein concentration is key for reproducible labeling across different samples.
-
Probe Preparation: Prepare a 100x stock solution (e.g., 10 mM for a 100 µM final concentration) of the Alkyne-NHS ester in anhydrous DMSO. This should be done immediately before use. Rationale: NHS esters are highly susceptible to hydrolysis in aqueous environments. Preparing a concentrated stock in anhydrous DMSO minimizes this degradation.
-
Labeling Reaction: Add the probe stock solution to the protein lysate. A typical starting point is a final probe concentration of 100 µM. Incubate for 1 hour at room temperature.
-
Quenching: Add a primary amine, such as Tris-HCl, to a final concentration of 50 mM to quench any unreacted NHS ester.
Protocol 3.2: Sample Preparation for Click Chemistry
This protocol prepares the labeled proteome for the click reaction by denaturation, reduction, alkylation, and digestion.
Materials:
-
Labeled protein lysate.
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA).
-
Trypsin, sequencing grade.
-
50 mM Ammonium Bicarbonate (AmBic).
-
Formic Acid (FA).
-
C18 Solid-Phase Extraction (SPE) cartridges.
Procedure:
-
Denaturation and Reduction: Add solid urea to the lysate to a final concentration of 8 M. Add DTT to 10 mM and incubate at 37°C for 45 minutes. Rationale: Complete denaturation and reduction of disulfide bonds are essential for efficient and complete digestion by trypsin.
-
Alkylation: Add IAA to 20 mM and incubate for 30 minutes in the dark at room temperature. Rationale: Cysteine alkylation prevents disulfide bonds from reforming and ensures consistent peptide chemistry.
-
Digestion: Dilute the sample 4-fold with 50 mM AmBic to lower the urea concentration to 2 M. Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Acidification and Desalting: Quench the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using C18 SPE, elute with a high organic solvent (e.g., 80% acetonitrile, 0.1% FA), and dry completely via vacuum centrifugation.
Protocol 3.3: CuAAC 'Click' Reaction and Peptide Enrichment
This is the central step where the biotin reporter is attached and the labeled peptides are isolated.
Materials:
-
Dried alkyne-labeled peptides.
-
Azide-PEG3-Biotin (or a similar azide-biotin reagent).
-
Copper(II) Sulfate (CuSO₄).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
Streptavidin agarose beads.
-
Wash Buffers: PBS, 8 M Urea, High Salt Buffer (e.g., 1 M NaCl), Acetonitrile.
Procedure:
-
Peptide Resuspension: Resuspend the dried peptides in PBS.
-
Click Reaction: Sequentially add the following reagents to the peptide solution:
-
Azide-PEG3-Biotin (final concentration: 100 µM).
-
TCEP (final concentration: 1 mM). Rationale: TCEP is a reducing agent that converts Cu(II) to the catalytically active Cu(I) in situ.
-
TBTA (final concentration: 100 µM). Rationale: TBTA is a ligand that stabilizes the Cu(I) ion, preventing its oxidation and disproportionation, thereby increasing reaction efficiency.
-
CuSO₄ (final concentration: 1 mM).
-
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Streptavidin Capture: Add pre-washed streptavidin agarose beads to the reaction mixture and incubate for 1.5 hours with rotation.
-
Stringent Washing: This step is critical for removing non-specifically bound peptides. Perform sequential washes of the beads with:
-
PBS
-
8 M Urea
-
High Salt Buffer (1 M NaCl)
-
Water
-
Acetonitrile
-
50 mM Ammonium Bicarbonate
-
-
Elution: Elute the bound peptides by resuspending the beads in 80% acetonitrile/0.2% formic acid. Collect the supernatant. Repeat the elution and pool the eluates.
-
Final Preparation: Dry the eluted peptides in a vacuum centrifuge and resuspend in LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).
Mass Spectrometry and Data Analysis
LC-MS/MS Parameters
A standard high-resolution proteomics setup is well-suited for this analysis.
-
LC System: A nano-flow LC system with a C18 reversed-phase column provides the necessary separation for complex peptide mixtures. A 60-120 minute gradient is recommended.
-
Mass Spectrometer: A high-resolution Orbitrap or Q-TOF instrument is required for accurate mass measurement.
-
Acquisition Method: Use a Data-Dependent Acquisition (DDA) method, selecting the top 10-20 most abundant precursor ions for HCD or CID fragmentation.
Database Search Strategy
The key to identifying the labeled peptides is to define the mass of the modification correctly in the search parameters.
| Parameter | Recommendation | Rationale |
| Search Engine | MaxQuant, Proteome Discoverer, MSFragger | Standard tools with robust algorithms for modified peptide identification.[9] |
| Enzyme | Trypsin/P | Standard protease for proteomics. |
| Variable Modifications | Oxidation (M), Acetyl (Protein N-term) | Common biological and artifactual modifications. |
| Custom Modification | Alkyne-Tag + Biotin-Azide Remnant on Lysine (K) | This is the critical parameter. The exact mass must be calculated based on the specific reagents used (Mass of Alkyne-NHS + Mass of Azide-Biotin - Mass of H₂O - Mass of N₂). |
| Fixed Modifications | Carbamidomethyl (C) | If iodoacetamide was used for alkylation. |
| Precursor Mass Tolerance | 10 ppm | Standard for high-resolution MS1 data. |
| Fragment Mass Tolerance | 20 ppm or 0.02 Da | Dependent on the mass analyzer used for MS2. |
| FDR | 1% at Peptide and Protein level | Standard for controlling false positives. |
Fragmentation Insights: When analyzing the MS/MS spectra, look for characteristic fragmentation patterns. Peptides modified with tags can sometimes exhibit specific behaviors. For example, large, bulky modifications may lead to a dominant neutral loss of the tag itself, or specific reporter ions might be generated. While a generic alkyne-biotin tag does not typically produce highly diagnostic fragment ions like some PTMs, careful manual inspection of high-quality spectra is always recommended to validate the peptide-spectrum match (PSM).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Few Labeled Peptides Identified | Inefficient click reaction; Incorrect modification mass in search; Sample loss during enrichment. | Verify freshness of all click reagents (especially TCEP and CuSO₄). Recalculate the exact monoisotopic mass of the modification. Be gentle during bead washing steps to avoid aspirating the resin. |
| High Background of Unlabeled Peptides | Insufficient washing of streptavidin beads; Non-specific binding to beads. | Increase the number and stringency of wash steps (especially the urea and high-salt washes). Ensure beads are fully blocked if necessary. |
| Low Labeling Efficiency | Hydrolyzed Alkyne-NHS ester; Buffer contains primary amines (e.g., Tris). | Prepare probe stock fresh in anhydrous DMSO. Use a non-amine-containing buffer like PBS or HEPES for the labeling step. |
References
-
Merkulov, V.V., et al. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Eurasian Chemico-Technological Journal. [Link]
-
Heal, W.P., et al. (2011). Click Chemistry in Proteomic Investigations. Chemical Society Reviews. [Link]
-
Zhu, R., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]
-
Speers, A.E., & Cravatt, B.F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. [Link]
-
Gant, T.G. (2014). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. International Journal of Molecular Sciences. [Link]
-
Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. [Link]
-
Wright, M.H., & Sieber, S.A. (2016). Activity-based protein profiling: a graphical review. Biological Chemistry. [Link]
-
Yu, F., et al. (2020). Identification of modified peptides using localization-aware open search. Nature Communications. [Link]
-
Matrix Science. Peptide fragmentation. Mascot Help. [Link]
-
G-Biosciences. Click chemistry and its application to proteomics. Technical Article. [Link]
-
Backus, K.M., et al. (2016). A General Method for the Proteomic Analysis of Covalent Adducts of Reactive Metabolites to Proteins. Nature Protocols. [Link]
-
Cravatt, B.F., et al. (2008). Activity-Based Protein Profiling: A Powerful Approach for Functional Proteomics. Chemical Reviews. [Link]
-
Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology. [Link]
-
Rost, H.L., et al. (2014). OpenSWATH enables automated, targeted analysis of data-independent acquisition MS data. Nature Biotechnology. [Link]
-
Kolb, H.C., Finn, M.G., & Sharpless, K.B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]
-
Li, X., et al. (2013). JUMP: A Tag-based Database Search Tool for Peptide Identification with High Sensitivity and Accuracy. Molecular & Cellular Proteomics. [Link]
Sources
- 1. This compound | Chemrio [chemrio.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uab.edu [uab.edu]
- 7. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescence Microscopy Imaging with 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid Probes
Authored by: Senior Application Scientist, Advanced Cell Imaging Division
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid as a metabolic probe for fluorescence microscopy. We will delve into the underlying principles of bioorthogonal chemistry, provide detailed step-by-step protocols for cell labeling and imaging, and discuss key experimental considerations to ensure robust and reproducible results. The protocols outlined herein are designed to be a validated starting point, adaptable to a wide range of cell types and research questions.
Introduction: The Power of Bioorthogonal Chemistry in Cellular Imaging
Modern cell biology and drug development demand tools that can visualize molecular processes within their native environment with minimal perturbation. Bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes, has emerged as a powerful strategy to meet this need.[1][2] At the heart of this approach is the concept of metabolic labeling, where a cellular metabolite is replaced with a chemically tagged analog.[3] This analog, bearing a bioorthogonal handle, is incorporated into biomolecules through the cell's natural metabolic pathways.[3]
This compound is a novel probe designed for metabolic labeling. Its structure features a terminal alkyne group, a small and biologically inert functional group that serves as the bioorthogonal handle.[4][5] This alkyne group can be specifically and efficiently reacted with an azide-containing fluorescent dye in a reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][6] This highly specific and efficient reaction allows for the covalent attachment of a bright fluorophore to the metabolically incorporated probe, enabling sensitive and specific visualization of the target biomolecules by fluorescence microscopy.
Principle of the Method
The experimental workflow for using this compound probes for fluorescence microscopy involves three key stages:
-
Metabolic Labeling: Live cells are incubated with this compound. The cells' metabolic machinery incorporates the probe into nascent biomolecules.
-
Fixation and Permeabilization: The cells are fixed to preserve their cellular architecture and then permeabilized to allow the entry of the click chemistry reagents.
-
Click Reaction and Imaging: The alkyne-labeled biomolecules are then covalently linked to an azide-functionalized fluorescent dye via a CuAAC reaction. The resulting fluorescently labeled structures can then be visualized using a fluorescence microscope.
Figure 1: Experimental workflow for fluorescence imaging.
Materials and Reagents
Reagents
-
This compound (Probe)
-
Cell culture medium (appropriate for your cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 16% solution
-
Triton™ X-100
-
Bovine Serum Albumin (BSA)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor™ 488 Azide)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Equipment
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Water bath
-
Centrifuge
-
Fluorescence microscope with appropriate filter sets
-
Glass coverslips (pre-coated if necessary)[7]
-
Chambered coverglass or multi-well imaging plates[7]
Detailed Protocols
Protocol 1: Cell Culture and Metabolic Labeling
This protocol provides a general guideline for labeling adherent mammalian cells. Optimization of cell seeding density and probe concentration is recommended for each cell line and experimental setup.
-
Cell Seeding:
-
The day before labeling, seed your cells of interest onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.[7]
-
Culture the cells overnight in their standard growth medium at 37°C in a 5% CO₂ incubator.
-
-
Probe Preparation:
-
Prepare a stock solution of this compound in DMSO. A 100 mM stock solution is a good starting point.
-
Note: Ensure the probe is fully dissolved before use. Gentle warming may be necessary.
-
-
Metabolic Labeling:
-
On the day of the experiment, remove the culture medium from the cells.
-
Prepare the labeling medium by diluting the this compound stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration.
-
Expert Insight: A starting concentration range of 25-100 µM is recommended. The optimal concentration should be determined empirically by performing a dose-response experiment to maximize signal while minimizing potential cytotoxicity.
-
Add the labeling medium to the cells and incubate for 4-24 hours at 37°C in a 5% CO₂ incubator. The incubation time will depend on the metabolic activity of the cells and the turnover rate of the target biomolecules.
-
Protocol 2: Cell Fixation and Permeabilization
Proper fixation and permeabilization are critical for preserving cellular morphology and allowing access of the click chemistry reagents to the incorporated probe.
-
Washing:
-
After the labeling incubation, gently aspirate the labeling medium.
-
Wash the cells twice with pre-warmed PBS to remove any unincorporated probe.
-
-
Fixation:
-
Fix the cells by adding a 4% paraformaldehyde solution in PBS and incubating for 15 minutes at room temperature.
-
Causality: Fixation cross-links proteins and other cellular components, locking them in place and preventing degradation.
-
-
Washing:
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding a 0.5% Triton™ X-100 solution in PBS and incubating for 10 minutes at room temperature.
-
Expert Insight: The choice and concentration of the permeabilization agent can impact the integrity of cellular membranes. For sensitive epitopes or lipid structures, alternative permeabilization agents like saponin may be considered.
-
-
Blocking (Optional but Recommended):
-
Wash the cells twice with PBS.
-
Block non-specific binding sites by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction
This protocol describes the "click" reaction to attach the fluorescent azide to the alkyne-modified biomolecules.
-
Click Reaction Cocktail Preparation:
-
Prepare the click reaction cocktail immediately before use. The following volumes are for one well of a 24-well plate (adjust volumes as needed).
-
Trustworthiness: Prepare the components in the order listed to ensure the copper catalyst is freshly reduced.
-
| Component | Stock Concentration | Volume for 500 µL Cocktail | Final Concentration |
| PBS | - | 485 µL | - |
| Fluorescent Azide | 2 mM in DMSO | 2.5 µL | 10 µM |
| CuSO₄ | 50 mM in H₂O | 5 µL | 500 µM |
| THPTA | 50 mM in H₂O | 2.5 µL | 250 µM |
| Sodium Ascorbate | 100 mM in H₂O | 5 µL | 1 mM |
-
Click Labeling:
-
Aspirate the blocking solution from the cells.
-
Add the freshly prepared click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the click reaction cocktail and wash the cells three times with PBS for 5 minutes each.
-
Protocol 4: Counterstaining and Mounting
-
Nuclear Counterstaining (Optional):
-
To visualize the cell nuclei, incubate the cells with a dilute solution of DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslip from the well and invert it onto a drop of antifade mounting medium on a microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Allow the mounting medium to cure according to the manufacturer's instructions.
-
Fluorescence Microscopy and Data Analysis
The labeled cells are now ready for imaging. Use a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and DAPI. For example, for Alexa Fluor™ 488, use a standard FITC filter set. Acquire images using a high-resolution objective and appropriate camera settings.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inefficient metabolic labeling | Increase probe concentration or incubation time. |
| Inefficient click reaction | Prepare fresh click reaction cocktail. Ensure all components are added in the correct order. | |
| High background | Incomplete removal of unincorporated probe or azide | Increase the number and duration of wash steps after labeling and click reaction. |
| Non-specific binding of the fluorescent azide | Include a blocking step with BSA before the click reaction. | |
| Cell death/morphological changes | Probe cytotoxicity | Perform a toxicity assay and use the highest non-toxic concentration of the probe. |
| Harsh fixation/permeabilization | Reduce the concentration or incubation time for PFA and Triton X-100. |
Data Visualization and Interpretation
The resulting fluorescence images will reveal the subcellular localization of the biomolecules that have incorporated the this compound probe. The distribution of the fluorescent signal will provide insights into the metabolic pathways and cellular compartments where the probe is utilized.
Figure 2: Principle of the CuAAC click reaction.
References
-
Protocols.io. (2022-01-24). Bioorthogonal click chemistry-based labelling of proteins in living neuronal cell lines and primary neurons. [Link]
-
ACS Chemical Biology. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. [Link]
-
PMC. (2017-08-01). Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells. [Link]
-
PubMed. (2017-01-01). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. [Link]
-
Journal of Chemical and Pharmaceutical Research. Bioorthogonal Click Chemistry for Imaging and Targeted Drug Delivery. [Link]
-
PubMed. (2018-12-10). Bioorthogonal Click Chemistry Enables Site-specific Fluorescence Labeling of Functional NMDA Receptors for Super-Resolution Imaging. [Link]
-
PubMed. (2019-01-01). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. [Link]
-
National Institutes of Health. (2017-06-19). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. [Link]
Sources
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- 2. jocpr.com [jocpr.com]
- 3. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 4. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioorthogonal click chemistry-based labelling of proteins in living neuronal cell lines and primary neurons [protocols.io]
Unveiling Enzyme Function: A Guide to 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic Acid in Activity-Based Protein Profiling
Introduction: Probing the Active Proteome
In the landscape of functional proteomics, understanding not just the presence but the activity of enzymes is paramount to unraveling complex biological processes and advancing drug discovery. Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy that provides a direct readout of the functional state of enzymes within their native biological context.[1][2][3] Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes chemical probes that covalently label the active sites of specific enzyme classes, offering a snapshot of their catalytic competency.[4][5]
This technical guide delves into the application of a versatile chemical probe, 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid , in the realm of ABPP. This probe, a succinamic acid derivative, is uniquely designed to investigate enzyme families that recognize carboxylate-containing substrates or inhibitors. Its structure incorporates a recognition motif (the succinamic acid core) and a bioorthogonal alkyne handle, enabling a two-step detection and identification workflow that is central to modern ABPP methodologies.[4][6] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the probe's mechanism, its synthesis, and detailed protocols for its application in identifying and characterizing enzyme targets.
Probe Design and Mechanism of Action: A Tale of Recognition and Reaction
The efficacy of an activity-based probe hinges on its molecular architecture. This compound is a prime example of rational probe design, integrating three key functional components: a recognition element, a reactive group (or "warhead"), and a reporter tag handle.[3][5]
-
Recognition Element: The 4-oxobutanoic acid (succinamic acid) moiety serves as the primary recognition element. This structure can mimic endogenous substrates or cofactors for a variety of enzymes, particularly those that bind to or metabolize dicarboxylic acids. This mimicry guides the probe to the active sites of its target enzymes. Succinic acid and its derivatives have been shown to act as inhibitors for enzymes such as cytochrome P450s and acetylcholinesterase, suggesting a broad range of potential protein targets.[7][8]
-
Reactive Group (Warhead): The nature of the reactive group dictates the covalent interaction with the target enzyme. While some succinamic acid derivatives act as reversible inhibitors[8][9], in the context of ABPP, the probe is designed to form a stable, covalent bond. The electrophilicity of the probe can be tuned to react with nucleophilic residues within the enzyme's active site.[1][10][11][12] In the case of this compound, the reactivity may be inherent to the succinamic acid structure or could be part of a mechanism-based inactivation process where the enzyme's catalytic action transforms the probe into a reactive species.[13]
-
Reporter Tag Handle: The terminal propargyl group (prop-2-yn-1-yl) is a bioorthogonal alkyne handle. This small, non-disruptive tag allows the probe to readily penetrate cell membranes for in situ or in vivo labeling experiments.[4] Following the covalent labeling of target proteins, the alkyne handle serves as a point of attachment for reporter tags (e.g., fluorophores or biotin) via the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[14][15][16]
The overall mechanism involves the initial, reversible binding of the probe to the enzyme's active site, driven by the recognition of the succinamic acid motif. This is followed by an irreversible covalent modification of a nearby nucleophilic amino acid residue, effectively "tagging" the active enzyme.
Visualizing the ABPP Workflow
The power of this compound lies in its seamless integration into the two-step ABPP workflow. This process allows for the labeling of active enzymes in a complex biological sample, followed by the selective visualization or enrichment of these tagged proteins.
Figure 1: General workflow for activity-based protein profiling using the alkyne probe.
Synthesis of this compound
The synthesis of this probe is a straightforward and efficient process, achievable in a standard organic chemistry laboratory. It involves the nucleophilic acyl substitution reaction between succinic anhydride and propargylamine.
Reaction Scheme:
Figure 2: Synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | CAS No. |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 108-30-5 |
| Propargylamine | C₃H₅N | 55.08 | 107-11-9 |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60-29-7 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 |
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve propargylamine (1.0 eq) in anhydrous diethyl ether.
-
Addition of Succinic Anhydride: To the stirred solution, add finely powdered succinic anhydride (1.0 eq) portion-wise at room temperature. A white precipitate will form.
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature for 1-2 hours.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 10% aqueous NaOH and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated HCl to a pH of ~2. The product will precipitate out as a white solid or oil.
-
-
Extraction and Purification:
-
Extract the acidified aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Recrystallization (Optional): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.[17][18]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols for Activity-Based Protein Profiling
The following protocols provide a framework for utilizing this compound in both gel-based and mass spectrometry-based ABPP experiments. Optimization of probe concentration and incubation times may be necessary depending on the biological system and target enzymes.
Protocol 1: In-Gel Fluorescence ABPP for Target Discovery
This protocol is ideal for the rapid visualization of probe-labeled proteins and for assessing changes in enzyme activity under different conditions.
Materials:
-
This compound (Alkyne Probe)
-
Cell lysate or tissue homogenate
-
Tris or PBS buffer
-
Azide-fluorophore conjugate (e.g., Azide-TAMRA, Azide-Cy5)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., Tris or PBS) on ice. Determine the protein concentration using a standard assay (e.g., BCA).
-
Probe Labeling:
-
Dilute the proteome to a final concentration of 1-2 mg/mL.
-
Add the alkyne probe to the desired final concentration (typically 1-10 µM). A DMSO control should be run in parallel.
-
Incubate for 30-60 minutes at 37°C.
-
-
Click Chemistry Reaction:
-
To the labeled proteome, add the following click chemistry reagents in order:
-
Azide-fluorophore (final concentration 10-50 µM)
-
TCEP or Sodium Ascorbate (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Vortex briefly and incubate for 1 hour at room temperature, protected from light.
-
-
SDS-PAGE and Imaging:
Protocol 2: Mass Spectrometry-Based ABPP for Target Identification
This protocol enables the identification and quantification of probe-labeled proteins using mass spectrometry. A biotin-azide tag is used for enrichment.
Materials:
-
Same as Protocol 1, but with Azide-Biotin instead of Azide-fluorophore.
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS instrumentation and software
Procedure:
-
Probe Labeling and Click Chemistry: Follow steps 1-3 of Protocol 1, using an azide-biotin conjugate.
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a denaturation buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with DTT and alkylate with IAA.
-
Dilute the urea concentration and digest the proteins overnight with trypsin.
-
-
LC-MS/MS Analysis:
Protocol 3: Competitive ABPP for Target Validation and Inhibitor Screening
This protocol is essential for confirming that the probe labels the active site of a target enzyme and can be used to screen for inhibitors.[1][2][6][22]
Figure 3: Principle of competitive activity-based protein profiling.
Procedure:
-
Pre-incubation with Inhibitor:
-
Prepare proteome samples as in Protocol 1.
-
Pre-incubate the proteome with a potential inhibitor or a competing substrate for 30 minutes at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Probe Labeling:
-
Add the this compound probe to the pre-incubated samples.
-
Incubate for 30-60 minutes at 37°C.
-
-
Detection:
-
Proceed with either the in-gel fluorescence detection (Protocol 1, steps 3-4) or the mass spectrometry-based identification (Protocol 2, steps 1-4).
-
-
Analysis: A decrease in the signal (fluorescence or peptide count) in the inhibitor-treated sample compared to the control indicates that the inhibitor competes with the probe for binding to the target enzyme.[23]
Data Interpretation and Target Validation
A successful ABPP experiment will generate a list of potential protein targets. It is crucial to validate these findings to ensure they represent true biological interactions.
-
Competitive ABPP: As described above, this is a primary method for target validation.
-
Genetic Validation: Techniques such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the putative target protein should lead to a loss of probe labeling.
-
Recombinant Protein Studies: Expressing and purifying the candidate target protein allows for in vitro validation of probe labeling and can be used to determine the stoichiometry and site of modification.
Conclusion and Future Perspectives
This compound represents a valuable tool for the chemical biology and drug discovery communities. Its straightforward synthesis and versatile application in various ABPP workflows make it an accessible probe for interrogating the activity of carboxylate-binding enzymes. The modularity of the click chemistry approach allows for the use of a wide array of reporter tags, enabling diverse experimental designs for target identification, validation, and inhibitor screening.
Future advancements in this area may involve the development of derivatives of this probe with modified recognition elements to target specific enzyme subfamilies with greater selectivity. Furthermore, the integration of advanced mass spectrometry techniques, such as isotopic tandem orthogonal proteolysis-ABPP (isoTOP-ABPP), with this probe could provide quantitative, proteome-wide maps of enzyme activity and inhibitor engagement at the level of individual amino acid residues.[1] As our understanding of the "active proteome" deepens, probes like this compound will continue to be instrumental in illuminating the intricate roles of enzymes in health and disease.
References
-
Ismail, H., Wright, M. H., & Sieber, S. A. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 107. [Link]
-
Plass, T., Milles, S., Koehler, C., Schultz, C., & Lemke, E. A. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 10(4), 576–589. [Link]
-
Porta, E. O., Vay, K., & Verhelst, S. H. L. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Molecules, 28(8), 3465. [Link]
-
Porta, E. O., Vay, K., & Verhelst, S. H. L. (2023). Activity-based protein profiling: A graphical review. Journal of Proteomics, 284, 104949. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
Frontiers Media S.A. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry. [Link]
-
Alexander, J. P., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current protocols in chemical biology, 1(1), 29–48. [Link]
-
Interchim. (n.d.). Azide conjugates - for Click chemistry. Retrieved from [Link]
-
Wang, Y., Ma, H., Zhang, Y., & He, L. (2018). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. PeerJ, 6, e5826. [Link]
-
Bernardes, G. J. L., & St-Gallay, S. A. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Society Reviews, 50(20), 11470-11503. [Link]
-
ResearchGate. (n.d.). Principle of competitive ABPP. Retrieved from [Link]
-
Simon, G., De la Hoz, A., Garcia, M. L., & Rodriguez-Franco, M. I. (2005). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Bioorganic & medicinal chemistry, 13(24), 6756–6763. [Link]
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PrepChem.com. (n.d.). Synthesis of A. 4-Oxo-4-(butylamino)butanoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Retrieved from [Link]
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Abbasov, M. E., et al. (2021). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. Molecular Systems Design & Engineering, 6(9), 743-752. [Link]
-
ResearchGate. (n.d.). Gel-ABPP of alkyne stereoprobes in human cancer cells. Retrieved from [Link]
-
Abdel-Rahman, H. M., et al. (2005). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. ResearchGate. [Link]
-
Stone, T. A., et al. (2018). Design, synthesis, and in vitro evaluation of an activity-based protein profiling (ABPP) probe targeting agmatine deiminases. Bioorganic & Medicinal Chemistry Letters, 28(17), 2913-2916. [Link]
-
Hairui Chemical. (n.d.). 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid_342022-20-2. Retrieved from [Link]
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Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 681–708. [Link]
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Fang, H., Peng, B., Ong, S. Y., Wu, Q., Li, L., & Yao, S. Q. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(22), 7647-7665. [Link]
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ResearchGate. (n.d.). A general representation of the ABPP workflow. Retrieved from [Link]
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Khan, F., et al. (2022). Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. BioMed Research International, 2022, 8878345. [Link]
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Save My Exams. (2024). Enzyme Inhibition – IB HL Biology Revision Notes. Retrieved from [Link]
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Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]
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ResearchGate. (n.d.). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from [Link]
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The Not So Boring Biochemist. (2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition [Video]. YouTube. [Link]
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Yoo, E., & Lee, J. S. (2021). Recent advances in the development of covalent inhibitors. Journal of medicinal chemistry, 64(21), 15591–15615. [Link]
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MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from [Link]
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Unveiling Protein Targets: A Guide to the Synthesis and Application of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic Acid Derivatives for Targeted Proteomics
Introduction: Bridging Chemistry and Biology to Illuminate the Proteome
In the intricate landscape of cellular biology, understanding the function and regulation of proteins is paramount. Targeted proteomics has emerged as a powerful discipline to selectively identify and quantify proteins within complex biological systems, offering profound insights into disease mechanisms and paving the way for novel therapeutic interventions. A key strategy in targeted proteomics is the use of chemical probes, small molecules designed to interact with specific proteins, allowing for their isolation and subsequent identification.
This application note provides a comprehensive guide to the synthesis and utilization of a versatile class of chemical probes: 4-oxo-4-(prop-2-yn-1-ylamino)butanoic acid and its derivatives. These compounds feature a succinamic acid scaffold, which can be tailored to target specific protein classes, and a terminal alkyne group—a "clickable" handle. This alkyne functionality allows for the covalent attachment of reporter tags, such as biotin, via highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This enables the selective enrichment and identification of protein targets from complex cellular lysates using mass spectrometry-based proteomics.
The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific principles to ensure robust and reproducible results.
I. Synthesis of this compound: A Versatile Chemical Probe
The synthesis of the core chemical probe is a straightforward and efficient process, achieved through the nucleophilic acyl substitution of succinic anhydride with propargylamine.
Reaction Scheme:
A schematic representation of the synthesis of the target compound.
Materials and Reagents:
| Reagent | Supplier | Purity |
| Succinic Anhydride | Sigma-Aldrich | ≥99% |
| Propargylamine | Sigma-Aldrich | 98% |
| Diethyl Ether (anhydrous) | Fisher Scientific | ≥99.5% |
| Sodium Hydroxide (NaOH) | VWR Chemicals | ≥98% |
| Hydrochloric Acid (HCl) | VWR Chemicals | 37% |
| Ethyl Acetate | Fisher Scientific | HPLC Grade |
| Anhydrous Sodium Sulfate | Sigma-Aldrich | ≥99% |
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar synthesis of N-alkyl succinamic acids.[1]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve propargylamine (2.0 g, 36.3 mmol) in 40 mL of anhydrous diethyl ether.
-
Addition of Succinic Anhydride: To the stirring solution, add succinic anhydride (3.63 g, 36.3 mmol) portion-wise over 15 minutes. The reaction is exothermic, and a white precipitate will form.
-
Reaction: Stir the resulting suspension at room temperature for 2 hours.
-
Work-up: a. Add 30 mL of 1 M sodium hydroxide solution to the reaction mixture and stir vigorously for 10 minutes to dissolve the product. b. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. c. Wash the aqueous layer with 20 mL of diethyl ether to remove any unreacted propargylamine. d. Cool the aqueous layer in an ice bath and acidify to pH 2 with 6 M hydrochloric acid. A white precipitate of the product will form.
-
Purification: a. Extract the aqueous suspension with ethyl acetate (3 x 40 mL). b. Combine the organic extracts and dry over anhydrous sodium sulfate. c. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. d. Recrystallize the crude product from a minimal amount of hot ethyl acetate to obtain pure this compound as a white crystalline solid.
Characterization:
The structure and purity of the synthesized compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include those for the succinic acid backbone protons, the methylene protons adjacent to the amide nitrogen, the acetylenic proton, and the amide and carboxylic acid protons. The methylene protons of the succinic acid backbone typically appear as two triplets around 2.4-2.6 ppm.[2][3][4][5] The methylene protons of the propargyl group are expected around 3.8-4.0 ppm, and the terminal alkyne proton as a triplet around 3.1 ppm.[6]
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals would correspond to the two carbonyl carbons of the amide and carboxylic acid, the two methylene carbons of the succinic acid backbone, the methylene carbon of the propargyl group, and the two sp-hybridized carbons of the alkyne.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
II. Application in Targeted Proteomics: Activity-Based Protein Profiling (ABPP)
The synthesized this compound can be used as a chemical probe in an activity-based protein profiling (ABPP) workflow to identify protein targets in a complex biological sample.[7][8][9][10][11]
Workflow Overview:
A general workflow for activity-based protein profiling.
Materials and Reagents:
| Reagent | Supplier |
| Cell Line (e.g., HeLa, HEK293) | ATCC |
| Cell Culture Media and Supplements | Gibco |
| This compound | Synthesized (Protocol 1) |
| DMSO | Sigma-Aldrich |
| RIPA Lysis Buffer | Various (or lab-prepared) |
| Protease and Phosphatase Inhibitor Cocktails | Roche |
| Biotin-Azide | Click Chemistry Tools |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich |
| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | Sigma-Aldrich |
| Streptavidin-Agarose Beads | Thermo Fisher Scientific |
| Dithiothreitol (DTT) | Sigma-Aldrich |
| Iodoacetamide (IAA) | Sigma-Aldrich |
| Trypsin, Sequencing Grade | Promega |
| Acetonitrile (ACN), LC-MS Grade | Fisher Scientific |
| Formic Acid (FA), LC-MS Grade | Fisher Scientific |
Protocol 2: Cell Treatment and Lysis
-
Cell Culture: Culture cells to ~80% confluency in appropriate media.
-
Probe Treatment: Treat cells with varying concentrations of the this compound probe (e.g., 1-50 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
-
Cell Harvesting: Wash the cells twice with ice-cold PBS, then scrape and collect the cells.
-
Cell Lysis: Resuspend the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13][14][15] Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant (proteome) and determine the protein concentration using a standard method (e.g., BCA assay).
Protocol 3: Click Chemistry for Biotin Tagging
This protocol is based on established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) procedures for proteomics.
-
Prepare Click Reaction Mix: For each 1 mg of protein lysate, prepare the following reaction mix. It is crucial to add the reagents in the specified order:
-
Protein Lysate (1 mg in ~500 µL)
-
Biotin-Azide (final concentration: 100 µM)
-
TCEP (final concentration: 1 mM, freshly prepared)
-
TBTA (final concentration: 100 µM)
-
Copper(II) Sulfate (final concentration: 1 mM)
-
-
Reaction: Vortex the mixture and incubate at room temperature for 1 hour in the dark.
Protocol 4: Enrichment of Biotinylated Proteins
-
Bead Preparation: Wash streptavidin-agarose beads three times with RIPA buffer.
-
Incubation: Add the click-reacted lysate to the washed beads and incubate for 2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads sequentially with:
-
RIPA buffer (3 times)
-
1 M KCl (2 times)
-
PBS (3 times)
-
Protocol 5: On-Bead Digestion and Mass Spectrometry Analysis
This method reduces sample loss and contamination by performing the digestion directly on the beads.[10][16][17][18]
-
Reduction and Alkylation: a. Resuspend the beads in 100 µL of 6 M urea in 50 mM Tris-HCl, pH 8.0. b. Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes. c. Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes.
-
Digestion: a. Dilute the urea concentration to less than 1 M by adding 500 µL of 50 mM Tris-HCl, pH 8.0. b. Add sequencing-grade trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.
-
Peptide Elution: a. Centrifuge the beads and collect the supernatant containing the digested peptides. b. Wash the beads with 100 µL of 50 mM Tris-HCl, pH 8.0, and combine the wash with the supernatant.
-
Desalting: Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key parameters to consider during data acquisition include selecting for peptides with a +2 or +3 charge state and using a data-dependent acquisition method.[16][19][20]
-
Data Analysis: Search the resulting MS/MS spectra against a protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest. Specify the appropriate variable modifications, including carbamidomethylation of cysteine (fixed) and oxidation of methionine (variable). The key is to also include a variable modification on lysine or other potential reactive residues corresponding to the mass of the remnant of the probe after tryptic cleavage.
III. Expected Results and Interpretation
Successful execution of these protocols will result in a list of proteins that are significantly enriched in the probe-treated samples compared to the vehicle-treated controls. These proteins are candidate targets of the this compound probe.
Quantitative Data Summary:
| Step | Parameter | Expected Outcome |
| Synthesis | Yield | 60-80% |
| Purity | >95% by NMR | |
| Proteomics | Protein Enrichment | >10-fold enrichment of known targets (if any) vs. control |
| Identified Proteins | A list of statistically significant protein hits |
Further validation of these candidate targets can be achieved through orthogonal methods such as Western blotting, competitive binding assays, or enzymatic activity assays. For instance, a competitive ABPP experiment can be performed where the proteome is pre-incubated with a non-alkyne-tagged version of the inhibitor before adding the alkyne-probe, which should lead to a reduction in the signal for true targets.[7][8]
IV. Conclusion
The this compound scaffold represents a versatile and accessible platform for the development of chemical probes for targeted proteomics. The straightforward synthesis, coupled with the power of click chemistry and modern mass spectrometry, provides a robust workflow for the identification of novel protein targets. This, in turn, can accelerate our understanding of complex biological processes and aid in the discovery of new therapeutic agents.
V. References
-
Abdel-Rahman, H. M., et al. (2005). Synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. ResearchGate. [Link]
-
Chen, J., et al. (2015). Highly alkynyl-functionalization of cellulose nanocrystals and advanced nanocomposites thereof via click chemistry. ResearchGate. [Link]
-
Cravatt, B. F., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. ACS Publications. [Link]
-
Assay Genie. (n.d.). RIPA Buffer Recipe | Cell Lysis & Protein Extraction. Assay Genie. [Link]
-
Benns, H. J., et al. (2021). Activity-based protein profiling: A graphical review. PMC. [Link]
-
Cravatt, B. F., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. ResearchGate. [Link]
-
SpectraBase. (n.d.). Succinamic acid. SpectraBase. [Link]
-
Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. [Link]
-
Boster Bio. (2024). Cell Lysis Methods: A Guide to Efficient Protein Extraction. Boster Bio. [Link]
-
Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. ResearchGate. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). HMDB. [Link]
-
Simpson, D. C. (2014). Can anyone help with mass spectrometry analysis of biotinylated proteins?. ResearchGate. [Link]
-
Lorkeers, S. J., et al. (2023). Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs. ACS Chemical Biology. [Link]
-
G. A. van der Veken, et al. (2020). Detectability of biotin tags by LC-MS/MS. bioRxiv. [Link]
-
Cravatt, B. F., et al. (2014). (PDF) Direct Detection of Biotinylated Proteins by Mass Spectrometry. ResearchGate. [Link]
-
Bio-Techne. (n.d.). Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading. Bio-Techne. [Link]
-
Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]
-
El-Hashash, M. A., et al. (2000). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254). HMDB. [Link]
-
Abdel-Rahman, H. M., et al. (2005). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of A. 4-Oxo-4-(butylamino)butanoic acid. PrepChem.com. [Link]
-
Hubner, N. C., et al. (2014). On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics. NIH. [Link]
-
Biotech Support Group. (n.d.). New On-Bead Digestion Protocols Improve LC-MS Workflows Of Albumin Depleted Samples. Biotech Support Group. [Link]
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Application Note: A Multi-Assay Strategy for Characterizing the Cell Permeability and Cytotoxicity of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid
Abstract
The journey of a small molecule from a promising hit to a viable drug candidate is contingent on a thorough understanding of its pharmacokinetic and safety profiles. Key among these are its ability to permeate biological membranes and its potential for cellular toxicity. This document provides a comprehensive set of application notes and detailed protocols for the systematic evaluation of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid , a novel chemical entity. We present an integrated workflow that combines high-throughput, non-cell-based assays for initial screening with more complex, biologically relevant cell-based models for in-depth characterization. The protocols herein are designed to be self-validating, incorporating essential controls and providing a framework for interpreting the complex interplay between permeability and cytotoxicity, thereby enabling informed decision-making in the early stages of drug discovery and development.
Introduction: The Imperative of Early-Stage Profiling
This compound is a small molecule with potential applications in various research fields. Before its biological utility can be explored, a foundational assessment of its interaction with cells is paramount. Two critical parameters dictate the therapeutic potential of any small molecule:
-
Cell Permeability: The ability of a compound to cross the lipid bilayer of a cell membrane to reach its intracellular target. This can occur via passive diffusion or be mediated by transporters.[1]
-
Cytotoxicity: The degree to which a compound can damage or kill cells, which can be a desired effect (e.g., in oncology) or an unwanted side effect.[2]
Assessing these properties early and with a multi-faceted approach prevents the costly advancement of compounds with poor absorption, distribution, metabolism, and excretion (ADME) profiles or unacceptable toxicity. This guide outlines a logical, tiered strategy for characterizing this compound, starting with fundamental compound preparation and moving through robust assays for permeability and cytotoxicity.
Caption: High-level overview of the characterization workflow.
Compound Handling and Stock Preparation
Accurate and reproducible results begin with proper compound handling.
Protocol 2.1: Preparation of 10 mM Stock Solution
-
Objective: To create a concentrated, stable stock solution for use in all subsequent assays.
-
Materials:
-
This compound (MW: 155.15 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1.55 mg of the compound and place it into a sterile amber microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex thoroughly for 2-3 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist if solubility is an issue.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
Assessment of Cell Permeability
We employ a two-tiered approach to assess permeability. First, the Parallel Artificial Membrane Permeability Assay (PAMPA) provides a rapid, high-throughput measure of passive diffusion.[3] Second, the Caco-2 permeability assay uses a monolayer of human intestinal cells to provide a more biologically complex model that accounts for both passive and active transport mechanisms.[4]
Caption: Tiered strategy for comprehensive permeability analysis.
Protocol 3.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This cell-free assay measures the diffusion of a compound from a donor well, through an artificial lipid membrane coated on a filter, into an acceptor well.[5] It is a cost-effective method to predict passive gastrointestinal absorption.[6]
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Lecithin/dodecane solution (or commercially available lipid mixture)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO
-
High, medium, and low permeability control compounds (e.g., Testosterone, Verapamil, Atenolol)
-
UV-Vis spectrophotometer plate reader or LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Acceptor Buffer: PBS (pH 7.4) with 5% DMSO.
-
Donor Buffer: PBS (pH 7.4) with 5% DMSO.
-
Test Compound Solutions: Dilute the 10 mM stock of this compound and control compounds to a final concentration of 200 µM in Donor Buffer.
-
-
Coat Donor Plate: Gently add 5 µL of the lipid/dodecane solution to the filter membrane of each well in the Donor plate. Be careful not to puncture the membrane.
-
Hydrate Acceptor Plate: Add 300 µL of Acceptor Buffer to each well of the Acceptor plate.
-
Add Compounds to Donor Plate: Add 150 µL of the test and control compound solutions to the corresponding wells of the coated Donor plate.
-
Assemble Sandwich: Carefully place the Donor plate onto the Acceptor plate, creating a "sandwich".
-
Incubate: Incubate the plate assembly at room temperature for 16-18 hours in a chamber with a wet paper towel to minimize evaporation.[7]
-
Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantify: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis absorbance at the compound's λmax or LC-MS/MS for higher sensitivity).
Data Analysis: Calculate the effective permeability (Pe) using the following equation[7]: Pe (cm/s) = C * (-ln(1 - [drug]acceptor / [drug]equilibrium)) Where C is a constant derived from plate geometry and incubation time, and [drug]equilibrium is the concentration if the compound were allowed to fully equilibrate between chambers.
| Permeability Class | Typical Pe (10⁻⁶ cm/s) | Predicted Absorption |
| Low | < 1 | < 30% |
| Medium | 1 - 10 | 30% - 80% |
| High | > 10 | > 80% |
Protocol 3.2: Caco-2 Permeability Assay
Principle: Caco-2 cells, a human colon adenocarcinoma line, differentiate into a polarized monolayer of enterocytes that form tight junctions and express functional transporters, mimicking the intestinal barrier.[8] By measuring transport in both the apical-to-basolateral (A→B, absorption) and basolateral-to-apical (B→A, efflux) directions, one can determine not only permeability but also if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[9]
Materials:
-
Caco-2 cells (ATCC)
-
DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% Penicillin-Streptomycin
-
Transwell® permeable supports (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Lucifer Yellow dye
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².
-
Culture for 18-22 days to allow for differentiation into a confluent, polarized monolayer. Change media every 2-3 days.[8]
-
-
Monolayer Integrity Check:
-
Before the assay, measure the TEER of each well. Values should be >250 Ω·cm² to indicate a tight monolayer.[9]
-
Perform a Lucifer Yellow rejection test. Add Lucifer Yellow to the apical side and measure its appearance in the basolateral chamber after 1 hour. Papp for Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment:
-
Wash the cell monolayers gently with pre-warmed HBSS (pH 7.4).
-
For A→B transport: Add the test compound (typically 10 µM) in HBSS to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.
-
For B→A transport: Add the test compound in HBSS to the basolateral (donor) chamber. Add fresh HBSS to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp)[4]: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Calculate the Efflux Ratio (ER)[8]: ER = Papp (B→A) / Papp (A→B) An ER ≥ 2 suggests the compound is subject to active efflux.
| Permeability Class | Typical Papp (A→B) (10⁻⁶ cm/s) | Interpretation |
| Low | < 2 | Poor absorption |
| Medium | 2 - 10 | Moderate absorption |
| High | > 10 | Excellent absorption |
Assessment of Cytotoxicity
A comprehensive cytotoxicity assessment requires multiple assays that probe different cellular mechanisms. We recommend a panel of three assays: MTT to measure metabolic activity (an indicator of cell viability), LDH release to measure membrane integrity (an indicator of necrosis), and a Caspase-3/7 assay to specifically measure apoptosis.[10]
Caption: Parallel assay workflow to define the cytotoxicity profile.
Protocol 4.1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cell line (e.g., HeLa, HepG2) in complete culture medium
-
96-well clear, flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[12]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the purple formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
Data Analysis: Calculate the percentage of cell viability: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 Plot % Viability against compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 4.2: LDH Release Assay for Necrotic Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[13] The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[14]
Materials:
-
Cells and compound-treated plates (prepared as in Protocol 4.1)
-
Commercially available LDH Cytotoxicity Assay Kit
-
Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control
-
Absorbance plate reader
Procedure:
-
Prepare Controls: On the same plate as the treated cells, include three types of controls:
-
Spontaneous Release: Wells with untreated cells.
-
Maximum Release: Wells with untreated cells, to which lysis buffer is added 30 minutes before the end of incubation.[15]
-
Vehicle Control: Wells treated with the highest concentration of DMSO used.
-
-
Collect Supernatant: After the treatment incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[15]
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing supernatant.
-
Incubate: Incubate at room temperature for 30 minutes, protected from light.[16]
-
Stop Reaction: Add 50 µL of stop solution (if provided in the kit).
-
Measurement: Read the absorbance at 490 nm.[14]
Data Analysis: Calculate the percentage of cytotoxicity: % Cytotoxicity = ((Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100 Plot % Cytotoxicity against concentration to determine the EC₅₀ value.
Protocol 4.3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. This luminescent assay uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[17] Cleavage by active caspases releases aminoluciferin, which is consumed by luciferase to generate a light signal proportional to caspase activity.[18]
Materials:
-
Cells and compound-treated plates (prepared as in Protocol 4.1, preferably in white-walled, clear-bottom plates)
-
Caspase-Glo® 3/7 Assay Reagent (Promega or similar)
-
Positive control for apoptosis (e.g., Staurosporine, 1 µM)
-
Luminometer plate reader
Procedure:
-
Plate Equilibration: After the treatment incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add Reagent: Add 100 µL of the prepared reagent to each well.
-
Incubate: Mix the plate on an orbital shaker for 30-60 seconds, then incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a plate reader.
Data Analysis: Calculate the fold change in caspase activity: Fold Change = Luminescence_Treated / Luminescence_VehicleControl A significant increase in fold change indicates the induction of apoptosis.
Integrated Data Interpretation and Summary
The true power of this multi-assay approach lies in the synthesis of all data points. By comparing the results from permeability and cytotoxicity assays, a comprehensive profile of this compound can be established.
Hypothetical Data Summary Table:
| Parameter | Assay | Result | Interpretation |
| Permeability | |||
| Passive Diffusion | PAMPA (Pe) | 12.5 x 10⁻⁶ cm/s | High passive permeability |
| Intestinal Model | Caco-2 (Papp A→B) | 15.2 x 10⁻⁶ cm/s | High apparent permeability |
| Efflux Ratio | Caco-2 (ER) | 1.1 | Not a substrate for active efflux |
| Cytotoxicity | |||
| Cell Viability | MTT (IC₅₀) | 25 µM | Moderate cytotoxicity |
| Necrosis | LDH (EC₅₀) | > 100 µM | Not primarily necrotic at active concentrations |
| Apoptosis | Caspase-3/7 | 5.8-fold increase at 25 µM | Induces apoptosis at cytotoxic concentrations |
Overall Conclusion (Hypothetical): Based on this hypothetical data, this compound is a highly permeable compound that is not subject to efflux. It exhibits moderate cytotoxicity that is primarily mediated by the induction of apoptosis rather than necrosis. This profile suggests the compound can readily enter cells and engage intracellular targets, making it a potentially interesting candidate for further investigation, particularly if the desired mechanism of action involves apoptosis.
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from Creative Bioarray website. [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from European Commission website. [Link]
-
Weyermann, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website. [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from Creative Biolabs website. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature website. [Link]
-
Anonymous. (n.d.). Caco2 assay protocol. Retrieved from a public protocol repository. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from protocols.io. [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. PDF. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from NCBI Bookshelf. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from Evotec website. [Link]
-
BioIVT. (n.d.). Cell Permeability Assay. Retrieved from BioIVT website. [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from BioAssay Systems website. [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from Creative Bioarray website. [Link]
-
Le-Niculescu, H., et al. (1999). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods. [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Sarr, D., et al. (2020). In Vitro Methods for Measuring the Permeability of Cell Monolayers. International Journal of Molecular Sciences. [Link]
-
EMD Millipore. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from EMD Millipore website. [Link]
-
Lin, T., et al. (2024). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. [Link]
-
University of Toronto. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Retrieved from EurekAlert!. [Link]
-
Khan, I., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]
-
Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from NCBI. [Link]
-
Buzard, D., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. Retrieved from PubChem. [Link]
-
Kubiś, A., et al. (2024). Cell-Based Screening Identifies Neoblechnum brasiliense Extract as a Potent Antagonist of the Ecdysteroid Receptor in Dipteran Cells. MDPI. [Link]
-
ResearchGate. (n.d.). Chemical structures of 4-oxo-4-( prop-2-yn-1-yloxy) butanoic anhydride.... Retrieved from ResearchGate. [Link]
-
Merkulov, V.V., et al. (2022). A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Eurasian Chemico-Technological Journal. [Link]
-
Hairui Chemical. (n.d.). 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid_342022-20-2. Retrieved from Hairui Chemical website. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. blog.cellsignal.com [blog.cellsignal.com]
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- 4. enamine.net [enamine.net]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
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- 18. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
Application Note & Protocols: Probing Protein Succinylation with 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid
A Guide to the Metabolic Labeling and Proteomic Analysis of a Key Post-Translational Modification
Introduction: Unveiling the Succinylome
Post-translational modifications (PTMs) are critical regulatory events that vastly expand the functional capacity of the proteome. Among the diverse array of PTMs, lysine acylation has emerged as a central mechanism for controlling protein function, localization, and stability. While acetylation is well-studied, lysine succinylation—the addition of a succinyl group from succinyl-CoA—is a more recently discovered PTM with profound implications in regulating metabolism and cellular signaling. Studying the dynamics of this modification has been challenging due to its low stoichiometry and the lack of specific enrichment tools.
To address this, chemical proteomics has introduced powerful strategies that utilize bioorthogonal chemical reporters.[1] These reporters are small molecules that mimic natural metabolites but contain a unique, non-native functional group—such as an alkyne or azide—that is inert within the biological system.[2] This guide details the application of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid , a metabolic probe designed to investigate protein succinylation. Its structure is analogous to succinic acid, allowing it to be recognized by cellular machinery and incorporated onto proteins. The embedded terminal alkyne then serves as a bioorthogonal handle for covalent ligation to reporter tags via "click chemistry," enabling the visualization, enrichment, and identification of succinylated proteins.[3]
This document provides a comprehensive overview of the underlying principles and detailed, field-proven protocols for researchers in cell biology, biochemistry, and drug development to effectively utilize this probe for exploring the succinylome.
Principle of the Method
The experimental strategy is a multi-step process that begins with metabolic labeling and culminates in proteomic analysis. The alkyne-containing probe is introduced to living cells, where it is metabolized and incorporated into proteins as a PTM. Following this, cells are lysed, and the alkyne-tagged proteins are covalently linked to a reporter molecule (e.g., a fluorophore or biotin) using the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4] Finally, the labeled proteins are analyzed by various downstream methods.
The core of the detection strategy is the CuAAC click reaction. This reaction forms a stable triazole linkage between the alkyne handle on the protein and an azide group on a reporter molecule.[3] While other methods like the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) exist for live-cell applications, CuAAC is exceptionally efficient and well-suited for lysates, where copper toxicity is not a concern.[5][6]
Detailed Protocols & Methodologies
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol describes the incorporation of this compound into cultured mammalian cells. The optimal concentration of the probe and incubation time should be empirically determined for each cell line to maximize labeling while minimizing potential toxicity.
Materials:
-
HEK293T, HeLa, or other mammalian cell line of interest.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound (Alkyne Probe).
-
DMSO (for stock solution).
-
Phosphate-Buffered Saline (PBS).
-
Cell scrapers.
Procedure:
-
Cell Seeding: Seed cells in a 10 cm dish (or other appropriate vessel) and grow to 70-80% confluency.
-
Probe Preparation: Prepare a 100 mM stock solution of the Alkyne Probe in sterile DMSO.
-
Labeling:
-
Remove the culture medium from the cells.
-
Add fresh complete medium containing the desired final concentration of the Alkyne Probe. A good starting range for optimization is 100 µM to 500 µM.
-
As a negative control, prepare a dish of cells with medium containing an equivalent volume of DMSO without the probe.
-
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Harvest:
-
Aspirate the medium and wash the cells twice with 5 mL of cold PBS.
-
Add 1 mL of cold PBS to the dish and gently scrape the cells.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Pellet the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant. The cell pellet can be stored at -80°C or used immediately for lysis.
-
Protocol 2: Cell Lysis and Protein Quantification
Materials:
-
RIPA Lysis Buffer (or other suitable lysis buffer).
-
Protease Inhibitor Cocktail.
-
BCA Protein Assay Kit.
Procedure:
-
Lysis: Resuspend the cell pellet from Protocol 1 in 200-500 µL of cold lysis buffer supplemented with protease inhibitors.
-
Incubation: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions. Adjust the concentration to 1-2 mg/mL with lysis buffer. The lysate is now ready for the click reaction.
Protocol 3: CuAAC Reaction for Protein Tagging
This protocol describes the ligation of an azide-functionalized reporter tag to the alkyne-labeled proteins in the cell lysate. All stock solutions for the click reaction should be prepared fresh.
Materials:
-
Alkyne-labeled protein lysate (1-2 mg/mL).
-
Azide-reporter (e.g., Azide-PEG4-Biotin or a fluorescent azide like TAMRA-Azide). Prepare a 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄). Prepare a 50 mM stock in water.
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) or Sodium Ascorbate. Prepare a 50 mM stock in water (prepare fresh).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or BTTAA. Prepare a 10 mM stock in DMSO.
"Click-Mix" Reagent Concentrations:
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Azide-Reporter | 10 mM | 100 µM | Reporter Tag |
| TCEP / Na-Ascorbate | 50 mM | 1 mM | Reducing agent to generate Cu(I)[7] |
| TBTA / BTTAA | 10 mM | 100 µM | Cu(I)-stabilizing ligand[8] |
| CuSO₄ | 50 mM | 1 mM | Copper source |
Procedure:
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, add 50 µL of your protein lysate (~50-100 µg of protein).
-
Reagent Addition: Add the click chemistry reagents to the lysate in the following order. Vortex gently after each addition.
-
1 µL of 10 mM Azide-Reporter stock.
-
2 µL of 50 mM TCEP or Sodium Ascorbate stock.
-
1 µL of 10 mM TBTA/BTTAA ligand stock.
-
2 µL of 50 mM CuSO₄ stock.
-
Causality Note: The reducing agent and ligand are added before the copper sulfate to ensure the immediate reduction of Cu(II) to the active Cu(I) state and to prevent its re-oxidation, which is critical for reaction efficiency.[7] The ligand also protects proteins from potential oxidative damage.[8]
-
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature.
-
Sample Preparation for Downstream Analysis:
-
For In-Gel Fluorescence: Add 4X SDS-PAGE loading buffer to the reaction mixture, boil for 5 minutes, and proceed to SDS-PAGE.
-
For Biotin Enrichment: Proceed directly to Protocol 4.
-
Protocol 4: Downstream Analysis
A. In-Gel Fluorescence Visualization
-
SDS-PAGE: Load the samples from the click reaction onto a polyacrylamide gel and run according to standard procedures.
-
Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence imager with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., TAMRA: Ex 557 nm, Em 583 nm).
-
Staining (Optional): After scanning, the gel can be stained with Coomassie Blue to visualize the total protein loading as a control.
-
Expected Result: A fluorescent signal should be observed in the lane corresponding to cells treated with the alkyne probe. The negative control lane (DMSO only) should show minimal to no background fluorescence.
B. Biotin-Streptavidin Enrichment for Mass Spectrometry
-
Protein Precipitation: After the click reaction with Azide-PEG4-Biotin, precipitate the protein to remove excess click reagents. Add four volumes of ice-cold acetone, incubate at -20°C for 1 hour, and centrifuge at 14,000 x g for 10 minutes. Discard the supernatant and air-dry the pellet.
-
Resuspension: Resuspend the protein pellet in a buffer containing 1% SDS in PBS.
-
Binding:
-
Add high-capacity streptavidin agarose beads to the resuspended protein solution.
-
Incubate for 1.5 hours at room temperature with end-over-end rotation.
-
-
Washing: Pellet the beads by centrifugation and wash them sequentially to remove non-specifically bound proteins:
-
Twice with 0.5% SDS in PBS.
-
Once with 4 M Urea in PBS.
-
Three times with PBS.
-
-
On-Bead Digestion:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
-
Peptide Collection & Analysis: Centrifuge the beads and collect the supernatant containing the digested peptides. Analyze the peptides by LC-MS/MS for protein identification.[9]
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Low Signal in Fluorescence Scan | - Inefficient metabolic labeling. - Ineffective click reaction. - Protein degradation. | - Optimize probe concentration and incubation time. - Use freshly prepared Sodium Ascorbate/TCEP. Ensure all click reagents are added correctly. - Ensure protease inhibitors are always used. Keep samples on ice. |
| High Background Signal | - Non-specific binding of the azide-reporter. - Contamination in reagents. | - Perform a "no probe" control. If background persists, decrease the concentration of the azide-reporter. - Use high-purity reagents. Filter-sterilize aqueous solutions. |
| Protein Precipitation During Click Reaction | - High concentration of organic solvent (DMSO). - Reaction conditions causing protein denaturation. | - Ensure the total volume of DMSO from stock solutions does not exceed 5% of the total reaction volume.[10] - Perform the reaction at 4°C, though it may require a longer incubation time. |
| Low Yield After Streptavidin Pulldown | - Inefficient click reaction or biotinylation. - Incomplete protein resuspension after precipitation. - Over-aggressive washing steps. | - Confirm biotinylation by running a small aliquot on a Western blot and probing with streptavidin-HRP. - Ensure the protein pellet is fully solubilized in SDS buffer before adding beads. - Reduce the stringency or number of washes. |
References
-
Baskin, J. M., & Bertozzi, C. R. (2007). Bioorthogonal Click Chemistry: Covalent Labeling in Living Systems. QSAR & Combinatorial Science. [Link]
-
Boyce, M., & Bertozzi, C. R. (2011). Bringing chemistry to life. Nature Methods. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. [Link]
-
Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. [Link]
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. [Link]
-
Palsuledesai, C. C., et al. (2016). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology. [Link]
-
Chuh, K. N., et al. (2017). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current Protocols in Chemical Biology. [Link]
-
Thayer, D. A., et al. (2010). Evaluation of alkyne-modified isoprenoids as chemical reporters of protein prenylation. Chemical Biology & Drug Design. [Link]
-
Kuhns, M. M., et al. (2017). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Methods in Molecular Biology. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Chemistry & Biology. [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs Resources. [Link]
-
Weerapana, E., et al. (2019). Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis. Journal of the American Society for Mass Spectrometry. [Link]
-
Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery. Nature Chemical Biology. [Link]
-
Hang, H. C., & Wilson, J. P. (2012). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Current Opinion in Chemical Biology. [Link]
-
Niphakis, M. J., & Cravatt, B. F. (2014). Chemical methods for the proteome-wide identification of posttranslationally modified proteins. Biochemistry. [Link]
-
Spadaro, D., et al. (2021). Outline of workflow used to identify alkyne-tagged proteins. ResearchGate. [Link]
-
Schiapparelli, L. M., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research. [Link]
-
Weerapana, E., et al. (2019). Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis. bioRxiv. [Link]
-
PrepChem. (n.d.). Synthesis of A. 4-Oxo-4-(butylamino)butanoic acid. PrepChem.com. [Link]
Sources
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- 2. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid Click Reactions
Welcome to the technical support resource for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, specifically tailored for researchers utilizing 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid. This guide is designed to provide in-depth troubleshooting advice, optimization strategies, and answers to frequently asked questions to ensure the success of your conjugation experiments.
Introduction
This compound is a versatile bifunctional linker, featuring a terminal alkyne for click chemistry and a carboxylic acid for further derivatization. The success of its application often hinges on the efficiency of the CuAAC reaction. This guide provides the technical insights to navigate and master this powerful ligation technique.
Frequently Asked Questions (FAQs)
Q1: What is the "click reaction" in the context of this molecule?
The "click reaction" refers to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction between the terminal alkyne of this compound and an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring.[][2][3] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[][4]
Q2: Why is a copper catalyst necessary?
The uncatalyzed reaction between an alkyne and an azide (the Huisgen 1,3-dipolar cycloaddition) requires high temperatures and often results in a mixture of regioisomers.[2] The copper(I) catalyst dramatically accelerates the reaction and, critically, controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole product under mild, often aqueous, conditions.[2][5]
Q3: What is the active form of the copper catalyst and how is it generated?
The active catalyst is the copper(I) oxidation state (Cu(I)).[6] Since Cu(I) is prone to oxidation to the inactive Cu(II) state in the presence of oxygen, it is commonly generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[5][7] Sodium ascorbate is the most frequently used reducing agent for this purpose.[8][9]
Q4: What is the purpose of a ligand in the reaction?
Ligands play a crucial role in stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[10][11][12] They also increase the solubility of the copper catalyst and can significantly accelerate the reaction rate.[10][13] For biological applications, ligands are essential to protect sensitive molecules from damage by reactive oxygen species (ROS) that can be generated by the copper/ascorbate system.[8][14]
Troubleshooting Guide
This section addresses common problems encountered during the CuAAC reaction with this compound.
Issue 1: Low or No Product Yield
This is one of the most common issues in CuAAC reactions. A systematic approach is key to identifying the root cause.
Possible Cause & Solution
-
Inactive Catalyst (Cu(I) Oxidation): The Cu(I) catalyst is readily oxidized to inactive Cu(II) by dissolved oxygen.[7][15]
-
Solution: Ensure all buffers and solvent systems are thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) prior to use. Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[7]
-
-
Insufficient Reducing Agent: The reducing agent is consumed by both reducing Cu(II) and reacting with dissolved oxygen.
-
Solution: Use a stoichiometric excess of sodium ascorbate, typically 5-10 equivalents relative to the copper catalyst.[7]
-
-
Poor Reagent Quality: Impurities in the alkyne or azide starting materials can inhibit the reaction. The azide partner may also degrade over time.
-
Solution: Verify the purity of your this compound and your azide-containing molecule by NMR or mass spectrometry. Use freshly prepared or properly stored reagents.
-
-
Suboptimal pH: The reaction rate can be pH-dependent.
-
Precipitation During Reaction: The formation of a precipitate can indicate several problems, including insoluble copper complexes or aggregation of starting materials or products.
-
Solution: If precipitation occurs, consider changing the solvent system to improve solubility. Adding a co-solvent like DMSO or DMF (up to 10-20%) to an aqueous reaction can often resolve this.[14] Ensure the copper and ligand are pre-mixed before adding to the reaction mixture to prevent the formation of insoluble copper salts, especially in phosphate buffers.[8]
-
Issue 2: Side Product Formation
The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which leads to the formation of a diacetylene byproduct.
Possible Cause & Solution
-
Excess Oxygen: The presence of oxygen promotes the oxidative homocoupling of the alkyne.
-
Solution: Rigorous deoxygenation of the reaction mixture is critical. Working under an inert atmosphere (e.g., in a glovebox) can be beneficial for highly sensitive reactions.[7]
-
-
Insufficient Ligand: The ligand protects the Cu(I) from mediating the homocoupling reaction.
Issue 3: Inconsistent Reaction Rates
Variability in reaction times can be frustrating and points to subtle inconsistencies in the experimental setup.
Possible Cause & Solution
-
Varying Oxygen Levels: Inconsistent deoxygenation will lead to variable amounts of active catalyst.
-
Solution: Standardize your deoxygenation procedure (e.g., sparging time).
-
-
Purity of Reagents: Batch-to-batch variations in starting material purity can affect kinetics.
-
Solution: Qualify new batches of reagents before use in critical experiments.
-
-
Order of Reagent Addition: The order of addition can impact catalyst formation and stability.
-
Solution: A recommended practice is to pre-mix the copper source (e.g., CuSO₄) with the ligand before adding it to the solution containing the alkyne and azide. The reaction is then initiated by the addition of the reducing agent.[9]
-
Protocol Optimization Strategies
To maximize the yield and purity of your conjugate, systematic optimization of the reaction conditions is recommended.
Catalyst System
| Component | Recommendation | Rationale |
| Copper Source | CuSO₄ | Inexpensive, readily available, and effective when used with a reducing agent.[5] CuI can also be used but may be less effective when maximal rates are desired.[8] |
| Reducing Agent | Sodium Ascorbate | The preferred reducing agent for its efficiency and convenience.[9] |
| Ligand | THPTA, TBTA | THPTA is water-soluble and ideal for bioconjugations.[6][13] TBTA is soluble in organic solvents and is also highly effective.[10][12] |
Reaction Parameters
-
Stoichiometry: A slight excess (1.1-1.5 equivalents) of one of the reactants (either the alkyne or azide) can be used to drive the reaction to completion, depending on which component is more precious.
-
Concentration: While the click reaction is efficient even at low concentrations, reaction rates will be faster at higher concentrations. For bioconjugations, reactant concentrations are often in the micromolar to low millimolar range.[8]
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature.[2] Gentle heating (e.g., 30-40 °C) can be employed to accelerate slow reactions, but be mindful of the stability of your biomolecules.
-
Solvent: The choice of solvent is critical for ensuring all components remain in solution.[16]
-
Aqueous Systems: Water is an excellent solvent for CuAAC and can even accelerate the reaction.[16][17] Buffers such as PBS or HEPES at pH 7-7.4 are common.
-
Organic Solvents: For less polar molecules, solvents like DMF, DMSO, THF, or mixtures with water are effective.[16]
-
Co-solvents: Adding organic co-solvents like DMSO or t-BuOH to aqueous reactions can improve the solubility of hydrophobic reactants.
-
Ligand Selection Guide
| Ligand | Solubility | Key Features | Recommended Use Case |
| THPTA | High water solubility | Highly biocompatible, accelerates the reaction and protects against ROS.[12][17] | Bioconjugation in aqueous buffers.[6] |
| TBTA | Organic solvent soluble | One of the first highly effective ligands developed, very potent.[10][18] | Reactions in organic solvents or aqueous/organic mixtures. |
| BTTAA | Moderate water solubility | Can be used at very low copper concentrations, exhibits very high reaction kinetics and biocompatibility.[12][18] | In vivo applications or when minimizing copper load is critical. |
Experimental Workflow & Diagrams
General Protocol for CuAAC Reaction
-
In a suitable reaction vessel, dissolve your azide-containing molecule and this compound in a deoxygenated solvent.
-
In a separate tube, prepare the catalyst premix by adding the copper source (e.g., 20 mM CuSO₄ stock) to the ligand solution (e.g., 50 mM THPTA stock) to achieve a 1:5 molar ratio.
-
Add the catalyst premix to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 100 mM stock).
-
Allow the reaction to proceed at room temperature, monitoring by an appropriate analytical method (e.g., LC-MS or TLC).
-
Upon completion, the product can be purified by standard chromatographic techniques or precipitation.
Visualizing the Workflow and Mechanism
Caption: The CuAAC reaction mechanism.
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
References
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as copper(I)-stabilizing ligands in catalysis. Organic Letters, 6(17), 2853–2855. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Benzimidazole and Related Ligands for Copper-Catalyzed Azide−Alkyne Cycloaddition. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]
-
Kondengadan, A., et al. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Pharmaceuticals, 16(7), 1018. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Sipos, G., et al. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 16, 2831-2840. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
González-Vázquez, J., et al. (2020). Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. ACS Omega, 5(30), 18881-18889. [Link]
-
Gola, J. R., & Deiters, A. (2015). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 20(11), 20469-20490. [Link]
-
Ma, J., et al. (2015). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry, 26(7), 1054-1065. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the click polymerization. [Link]
-
ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low?. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Wikipedia. (n.d.). Click chemistry. [Link]
Sources
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. broadpharm.com [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 17. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid Conjugation
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding low conjugation yield with 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid. Our goal is to empower you to diagnose and resolve common experimental hurdles, ensuring the success of your bioconjugation workflows.
The molecule this compound is a bifunctional linker. It possesses a terminal carboxylic acid for covalent attachment to primary amines on biomolecules (e.g., proteins, antibodies) and a terminal alkyne group, which serves as a handle for subsequent modifications via click chemistry.[1][2] This guide focuses exclusively on troubleshooting the initial, and often most challenging, step: the formation of a stable amide bond between the linker's carboxylic acid and the target biomolecule, typically mediated by carbodiimide chemistry (EDC/NHS).
The Core Problem: Why Is My Conjugation Yield Low?
Low or no yield is the most common challenge in bioconjugation.[3][4] The issue rarely stems from a single cause but rather a combination of factors related to reagents, reaction conditions, and the biomolecules themselves. The following troubleshooting workflow provides a systematic approach to identifying and resolving the root cause of poor conjugation efficiency.
Caption: A logical workflow for troubleshooting low conjugation yield.
Troubleshooting Guide: A Deeper Dive
This section expands on the workflow in a detailed question-and-answer format.
Q1: Are my reagents and biomolecules of sufficient quality and stored correctly?
The chemical integrity of your starting materials is the foundation of a successful conjugation. Carbodiimide crosslinkers, in particular, are highly susceptible to degradation that can terminate your reaction before it begins.
-
Possible Cause: Degradation of EDC and NHS/Sulfo-NHS.
-
The Science: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and its activators, N-hydroxysuccinimide (NHS) or Sulfo-NHS, are moisture-sensitive.[3][5] EDC readily hydrolyzes in aqueous environments, rendering it inactive. Similarly, the NHS ester moiety, crucial for creating a more stable intermediate, can hydrolyze, especially in non-anhydrous organic solvents or buffers with high water content.[5]
-
Recommended Action:
-
Storage: Always store EDC and NHS/Sulfo-NHS reagents at -20°C in a desiccated environment.[3]
-
Handling: Before opening a new vial, allow it to equilibrate to room temperature to prevent atmospheric moisture from condensing on the cold powder.[3]
-
Preparation: Prepare EDC and NHS solutions immediately before use. Do not create stock solutions for long-term storage.[5][6] Use anhydrous-grade DMSO or DMF for initial dissolution if required.[5]
-
-
-
Possible Cause: Presence of Interfering Substances in the Biomolecule Buffer.
-
The Science: The conjugation reaction targets primary amines (-NH₂) on your biomolecule. Any other molecule in the buffer containing a primary amine will compete for reaction with the activated linker.[3][7]
-
Common Culprits: Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine are common offenders.[3][5] Preservatives such as sodium azide can also interfere.
-
Recommended Action: Perform buffer exchange on your protein or antibody sample into an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or MES (2-(N-morpholino)ethanesulfonic acid), prior to starting the conjugation.[5][7] (See Protocol 2).
-
-
Possible Cause: Low Purity of the Target Biomolecule.
-
The Science: Carrier proteins like Bovine Serum Albumin (BSA) or gelatin, often added to stabilize antibody preparations, are rich in primary amines and will be conjugated, consuming your linker and reagents.[7]
-
Recommended Action: If possible, use antibodies with a purity of >95% and free of stabilizing proteins.[8] If your biomolecule contains these additives, they must be removed via affinity purification before proceeding.[7]
-
Q2: Are my reaction conditions optimal for two-step amide coupling?
Amide bond formation using EDC/NHS is a two-step process, with each step having a distinct optimal pH. Running the entire reaction at a single, non-optimal pH is a primary driver of low efficiency.
Caption: The two-step mechanism of EDC/NHS mediated amide coupling.
-
The Science:
-
Activation Step: EDC reacts with the carboxylic acid on your linker to form a highly reactive O-acylisourea intermediate. This reaction is most efficient at a slightly acidic pH (4.5-6.0).[6] This intermediate is unstable in water but can be "stabilized" by reacting with NHS or Sulfo-NHS to form a semi-stable NHS-ester.[9][10]
-
Conjugation Step: The NHS-ester then reacts with a primary amine on the target biomolecule. This step requires the amine to be deprotonated and thus nucleophilic, which is favored at a neutral to slightly basic pH (7.2-8.5).[6]
-
-
Recommended Action: Implement a two-step, two-buffer protocol. First, activate the this compound with EDC/NHS in an activation buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes. Then, add this activation mixture to your biomolecule, which should be in a coupling buffer (e.g., PBS, pH 7.4), or adjust the pH of the reaction mixture accordingly.[6]
| Parameter | Recommended Range | Rationale |
| Activation pH | 4.5 - 6.0 | Maximizes the efficiency of EDC reaction with the carboxyl group.[6] |
| Conjugation pH | 7.2 - 8.5 | Ensures primary amines on the biomolecule are deprotonated and nucleophilic.[6] |
| Temperature | 4°C to Room Temp. | Lower temperatures (4°C) can increase the stability of the NHS-ester and are gentler on sensitive proteins, but require longer reaction times. Room temperature reactions are faster.[6] |
| Reaction Time | 2 hours to Overnight | Optimization is required. Shorter times may lead to incomplete reaction, while very long times can increase hydrolysis of the NHS-ester.[4][6] |
Q3: Is the stoichiometry of my reactants properly balanced?
The molar ratio of the reactants is a critical parameter that must be optimized for each specific biomolecule. Using a generic ratio often leads to suboptimal results.
-
The Science: A molar excess of the activating agents (EDC/NHS) relative to the linker's carboxylic acid is needed to drive the formation of the NHS-ester. Subsequently, the concentration of the activated linker relative to the biomolecule will determine the average number of linkers attached per biomolecule, often referred to as the Degree of Labeling (DOL).
-
Recommended Action:
-
EDC/NHS Ratio: Start with a molar ratio of EDC:Sulfo-NHS:Linker of 4:10:1. Some protocols suggest a 2- to 10-fold molar excess of Sulfo-NHS over EDC.[11]
-
Linker to Biomolecule Ratio: This requires empirical optimization. Start by testing a range of molar excesses of the linker over the biomolecule (e.g., 5-fold, 10-fold, 20-fold excess).
-
Concentration: Ensure the concentration of your biomolecule is sufficiently high (ideally >2 mg/mL) to favor the conjugation reaction.[7]
-
| Molar Ratio to Optimize | Starting Point | Range to Test |
| (EDC + NHS) : Linker | 5:1 | 2:1 to 20:1 |
| Linker : Biomolecule | 10:1 | 5:1 to 50:1 |
Q4: Am I experiencing side reactions or instability?
-
Possible Cause: Hydrolysis of the NHS-Ester Intermediate.
-
The Science: The activated NHS-ester, while more stable than the O-acylisourea intermediate, still has a limited half-life in aqueous solution (minutes to hours, depending on pH).[12] If the second step of the reaction (addition of the amine) is delayed or the reaction time is excessively long, a significant portion of the activated linker will hydrolyze back to the inactive carboxylic acid.
-
Recommended Action: Add the activated linker to your biomolecule solution promptly after the activation step. For overnight reactions, consider performing them at 4°C to slow the rate of hydrolysis.
-
-
Possible Cause: Protein Aggregation/Precipitation.
-
The Science: The addition of organic solvents (like DMSO or DMF) used to dissolve the linker can cause some sensitive proteins to precipitate. Furthermore, extensive modification of surface lysines can alter the protein's isoelectric point and solubility, leading to aggregation.
-
Recommended Action:
-
Minimize the volume of organic solvent added to the aqueous protein solution (typically <10% v/v).
-
Add the linker/solvent mixture to the protein solution slowly while gently vortexing.
-
If aggregation persists, consider using a more water-soluble linker or reducing the linker:biomolecule molar ratio.
-
-
Q5: Is my purification strategy effective?
Low apparent yield can sometimes be an artifact of losing the desired conjugate during post-reaction cleanup.
-
The Science: Purification is necessary to remove excess, unreacted linker and reaction byproducts (like dicyclohexylurea if using DCC, or hydrolyzed EDC).[13] The choice of purification method depends on the size difference between your conjugate and the unreacted components.
-
Recommended Action:
-
Size Exclusion Chromatography (SEC) / Desalting: This is the most common and effective method for separating a large biomolecule conjugate from small molecule reagents.[14] A desalting column (e.g., G-25) is ideal.
-
Ion Exchange Chromatography (IEX): Conjugation often changes the net charge of a protein, allowing for separation of unreacted, partially reacted, and fully reacted species.[14]
-
Dialysis: Effective for removing small molecules, but it is a much slower process.
-
Q6: Is my analytical method accurately quantifying the conjugate?
You cannot troubleshoot yield if you cannot accurately measure it. It's crucial to use an appropriate analytical technique to confirm conjugation and quantify the outcome.[15][16]
-
The Science: Different analytical methods provide different information about the success of your conjugation.
-
Recommended Action:
-
UV-Vis Spectroscopy: While useful for protein concentration, it often cannot distinguish between conjugated and unconjugated protein unless the linker has a strong, unique chromophore.
-
Reverse Phase (RP) or Hydrophobic Interaction (HIC) HPLC: These methods can often separate species with different degrees of labeling (DOL), providing a profile of your reaction products.[15][17]
-
Mass Spectrometry (MS): This is the most definitive method. ESI-MS can provide the exact mass of the conjugate, confirming the number of linkers attached.[15][18]
-
SDS-PAGE: A simple gel can sometimes show a slight mass shift between the unconjugated and conjugated protein, providing qualitative evidence of a reaction.
-
Key Experimental Protocols
Protocol 1: Two-Step EDC/Sulfo-NHS Activation and Conjugation
This protocol provides a robust starting point for conjugating this compound to an amine-containing biomolecule.
-
Reagent Preparation:
-
Equilibrate vials of EDC and Sulfo-NHS to room temperature before opening.
-
Immediately before use, prepare a 100 mM solution of the alkyne-linker in anhydrous DMSO.
-
Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer (50 mM MES, 150 mM NaCl, pH 6.0).
-
-
Activation Step (15 minutes):
-
In a microcentrifuge tube, combine the following in order:
-
Activation Buffer
-
Alkyne-linker solution (to achieve a final concentration for a 20-fold molar excess over the biomolecule)
-
Sulfo-NHS solution (to achieve a 10 mM final concentration)
-
EDC solution (to achieve a 4 mM final concentration)
-
-
Incubate at room temperature for 15 minutes with gentle mixing.
-
-
Conjugation Step (2 hours - Overnight):
-
Add the entire activation mixture from Step 2 to your biomolecule solution (pre-exchanged into Coupling Buffer: 1X PBS, pH 7.4).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
-
Quenching (Optional but Recommended):
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.
-
Incubate for 15 minutes to quench any unreacted NHS-esters.
-
-
Purification:
-
Purify the conjugate from excess reagents using a desalting column (see Protocol 2) or another appropriate chromatography method.[14]
-
Protocol 2: Desalting/Buffer Exchange via Spin Column
-
Prepare the spin column according to the manufacturer's instructions (typically involves removing storage buffer and equilibrating with the desired final buffer).
-
Load the entire quenched reaction mixture onto the center of the column bed.
-
Centrifuge the column according to the manufacturer's protocol.
-
The purified conjugate will be in the collection tube, now in the desired final buffer and free of small molecule contaminants.
Frequently Asked Questions (FAQs)
Q: What is the difference between NHS and Sulfo-NHS? When should I use one over the other? A: NHS is soluble in organic solvents like DMSO or DMF, while Sulfo-NHS has an added sulfonate group that makes it water-soluble. For most protein conjugations in aqueous buffers, Sulfo-NHS is preferred as it can be added directly to the reaction without requiring an organic co-solvent, which can be detrimental to some proteins.[12]
Q: My protein is precipitating when I add the activated linker. What can I do? A: This is likely due to the organic solvent (DMSO/DMF) used to dissolve the linker. Try to use the most concentrated stock of the linker possible to minimize the final percentage of organic solvent in the reaction (aim for <5-10% v/v). Alternatively, add the linker solution very slowly to the protein solution while stirring. If the problem persists, you may need to source a more water-soluble version of the linker if available.
Q: Can I perform this as a one-pot reaction instead of a two-step reaction? A: A one-pot reaction (adding EDC, NHS, linker, and biomolecule all at once in a buffer of pH ~7) is possible but often less efficient. The primary risk is that the EDC will hydrolyze rapidly at neutral pH before it has a chance to activate the carboxylic acid. The two-step protocol, which separates the acidic activation step from the neutral conjugation step, is more controlled and generally gives higher yields.[6]
Q: How do I confirm that the alkyne group is still intact and available for click chemistry after the conjugation? A: The alkyne group is generally stable under the conditions used for EDC/NHS coupling. Confirmation can be achieved by performing a subsequent click reaction with a fluorescent or biotinylated azide probe and verifying the addition by fluorescence measurement, Western blot, or mass spectrometry.
References
- BenchChem. (n.d.). Troubleshooting low yield in bioconjugation reactions.
-
Hao, L., et al. (2021). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry, 93(10), 4343–4363. [Link]
- CellMosaic. (n.d.). Bioconjugate Analysis & Purification.
- kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions.
-
Beck, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(5), 413-421. [Link]
- Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights.
- BOC Sciences. (n.d.). Affinity Purification by Bioconjugation.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Bioconjugates.
- Sigma-Aldrich. (n.d.). Antibody Drug Conjugate Manufacturing: Purification.
- Vector Labs. (n.d.). Bioconjugation Troubleshooting Guide.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Veranova. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights.
-
Bobaly, B., et al. (2018). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 11(4), 119. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. Retrieved from NINGBO INNO PHARMCHEM Technical Articles.
-
Tsuchikama, K., & An, Z. (2021). Current approaches for the purification of antibody-drug conjugates. Journal of Separation Science, 44(1), 354-361. [Link]
- Creative Biolabs. (n.d.). Troubleshooting Guides for Bioconjugation.
-
de la Torre, B. G., & Albericio, F. (2020). A New Wave of Amide Bond Formations for Peptide Synthesis. Angewandte Chemie International Edition, 59(32), 13194-13206. [Link]
-
ResearchGate. (2013). How can we assess the optimal concentration of EDC and NHS for conjugation reaction? [Forum Discussion]. [Link]
- LGC Biosearch Technologies. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from LGC Biosearch Technologies Protocols.
-
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. [Link]
- AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting.
-
Sadighbayan, D., & Ko, J. (2019). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. PLoS ONE, 14(9), e0222839. [Link]
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
-
Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. [Link]
-
Martinko, A. J., & Tirrell, D. A. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(11), 6343–6405. [Link]
- BroadPharm. (n.d.). Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS.
- Chemrio. (n.d.). This compound.
-
Kumar, A., & Chudasama, V. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(6), 1279. [Link]
-
ResearchGate. (2023). How to conjugate two primary amines? [Forum Discussion]. [Link]
-
Reddit. (2019). r/chemhelp - Why would a H atom of an alkyne be more acidic than a H atom of an amine? [Forum Discussion]. [Link]
- ChemicalBook. (n.d.). This compound | 342022-20-2.
- BenchChem. (n.d.). Stability issues of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid under experimental conditions.
- PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid.
-
Watterson, T. L., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8. [Link]
-
Nguyen, D. P., et al. (2011). Utilization of alkyne bioconjugations to modulate protein function. Bioconjugate Chemistry, 22(11), 2245–2250. [Link]
- ChemBK. (2024). 4-Oxo-4-(pyridin-3-ylamino)butanoic acid.
- Sigma-Aldrich. (n.d.). This compound.
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Technical Support Center: Side Reactions of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid. This document is intended for researchers, scientists, and drug development professionals utilizing this compound in biological systems. Our goal is to provide a comprehensive resource based on established biochemical principles and field-proven insights to help you anticipate, identify, and troubleshoot potential side reactions and off-target effects during your experiments.
The unique structure of this compound, featuring a terminal alkyne, a ketone, an amide, and a carboxylic acid, presents a specific reactivity profile within the complex cellular environment. Understanding these potential interactions is critical for accurate data interpretation and successful experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the compound's stability, reactivity, and metabolic fate.
Q1: What are the primary reactive functional groups on this molecule?
Answer: The molecule possesses four key functional groups that can influence its behavior in a biological milieu:
-
Terminal Alkyne (Propargyl group): This is the most significant reactive site. While often employed for bioorthogonal "click" chemistry, terminal alkynes are not entirely inert under physiological conditions. They can act as electrophilic centers, particularly for soft nucleophiles.[1][2][3]
-
Ketone: The 4-oxo group can be a site for enzymatic reduction by cellular keto reductases. It also renders the adjacent methylene protons acidic, potentially leading to enolization.
-
Amide: The amide bond is generally stable but can be a substrate for cellular amidases or proteases, leading to cleavage of the molecule.
-
Carboxylic Acid (Butanoic acid moiety): This group is typically ionized at physiological pH, enhancing water solubility. The butanoic acid backbone may be recognized by enzymes involved in fatty acid metabolism.[4][5]
Q2: What is the most likely non-specific covalent side reaction I should be aware of?
Answer: The most probable and significant side reaction is the covalent modification of cellular nucleophiles by the terminal alkyne.
-
Reaction with Thiols: The terminal alkyne can react with thiol groups (-SH), most notably from cysteine residues in proteins and the abundant cellular antioxidant glutathione (GSH).[6][7] This occurs via a nucleophilic conjugate addition (a thiol-yne Michael addition), forming a stable vinyl thioether adduct.[1][2] This reaction is often the primary cause of non-specific labeling and off-target effects in proteomics experiments.
-
Glutathione Conjugation: Due to the high cellular concentration of glutathione (GSH), conjugation is a major detoxification pathway for electrophilic compounds.[8][9][] This reaction can occur non-enzymatically or be catalyzed by Glutathione S-transferase (GST) enzymes, converting the compound into a more water-soluble form for excretion.[11][12]
Q3: How might this compound be metabolized by cells?
Answer: Beyond direct conjugation, the compound can be subject to several metabolic transformations:
-
Phase I Metabolism: The ketone group can be reduced to a secondary alcohol. The overall structure may also be a substrate for cytochrome P450 enzymes, though this is typically less common for small, polar molecules.
-
Phase II Metabolism: As mentioned, glutathione conjugation is a key Phase II pathway.[12]
-
Endogenous Pathway Interference: The butanoic acid (butyrate) backbone is structurally similar to a short-chain fatty acid.[13][14] It is plausible that after initial modification (e.g., amide hydrolysis), the resulting 4-oxobutanoic acid could enter metabolic pathways like the Krebs cycle or fatty acid metabolism, leading to its degradation.[5][15]
Q4: How stable is the compound in typical cell culture conditions?
Answer: The stability is multifactorial. The amide bond is generally stable in standard cell culture media over typical experimental timelines (24-72h). However, the primary instability will arise from cellular activity upon uptake. The compound's half-life will be determined by the rate of its metabolism (e.g., GSH conjugation, enzymatic degradation) and its reactivity with cellular components. We strongly recommend empirically determining the compound's stability in your specific cell system if long incubation times are required.
Part 2: Troubleshooting Guide
This guide provides a logical framework for diagnosing and resolving common experimental issues.
Problem 1: High background or non-specific signals in imaging or proteomics experiments.
| Potential Cause | Explanation | Recommended Action |
| Covalent Thiol Reactivity | The terminal alkyne is likely reacting non-specifically with abundant cellular thiols, especially cysteine residues on proteins other than your intended target.[1][2] | 1. Titrate Concentration: Determine the lowest effective concentration of the compound. 2. Reduce Incubation Time: Minimize the time cells are exposed to the compound. 3. Include Controls: Use a structural analog lacking the alkyne (e.g., a propyl group) to confirm the signal is alkyne-dependent. 4. Competition Experiment: Pre-incubate cells with a non-specific thiol-alkylating agent like N-ethylmaleimide (NEM) to see if it reduces the background signal. |
| Glutathione (GSH) Depletion | High concentrations of the compound may be rapidly conjugated to GSH, leading to its depletion and causing cellular stress, which can manifest as non-specific signals. | 1. Monitor GSH levels: Use a commercially available kit to measure total GSH levels. 2. Check for GSH adducts: Use LC-MS to look for the mass of your compound + GSH (approx. 307.3 g/mol ) in cell lysates. See Protocol 1 . |
Problem 2: Unexpectedly high or rapid cytotoxicity.
| Potential Cause | Explanation | Recommended Action |
| Proteome-wide Off-Target Effects | Covalent modification of essential proteins (e.g., enzymes with active site cysteines) can disrupt critical cellular functions, leading to cell death.[16] | 1. Perform Off-Target Identification: Use chemical proteomics to identify which proteins are being covalently modified. See Protocol 2 . 2. Lower Concentration: Perform dose-response curves to find a non-toxic working concentration. |
| Oxidative Stress | The compound's metabolism or its reaction with cellular components could generate reactive oxygen species (ROS). The ketone moiety itself can be a target of oxidative damage, leading to protein carbonylation.[17] | 1. Measure ROS: Use a fluorescent probe like DCFDA to quantify ROS production. 2. Assess Protein Carbonylation: Measure the levels of protein carbonyls, a key marker of oxidative damage. See Protocol 3 .[18][19] |
| GSH Depletion | Severe depletion of the cellular glutathione pool compromises the cell's antioxidant defenses, leading to oxidative stress and apoptosis. | 1. Measure GSH levels. 2. Rescue with NAC: Test if pre-treatment with the GSH precursor N-acetylcysteine (NAC) can mitigate the cytotoxicity. |
Problem 3: Compound appears inactive or shows a shorter-than-expected effect.
| Potential Cause | Explanation | Recommended Action |
| Rapid Metabolic Clearance | The compound may be quickly metabolized and cleared by the cells, either through GSH conjugation or degradation via other metabolic pathways (e.g., fatty acid metabolism).[5] | 1. Perform a Time-Course Experiment: Measure the compound's concentration in cell lysates and supernatant over time using LC-MS. 2. In Vitro Metabolic Stability Assay: Use liver microsomes or S9 fractions to assess the intrinsic metabolic stability of the compound. |
| Low Cell Permeability | The carboxylic acid group is charged at physiological pH, which may limit passive diffusion across the cell membrane. | 1. Quantify Intracellular Concentration: Use LC-MS to compare the intracellular vs. extracellular concentration of the compound. 2. Test Efflux Pump Inhibitors: If active efflux is suspected, co-incubate with broad-spectrum efflux pump inhibitors. |
Part 3: Visualization of Key Concepts
Potential Fates of this compound in a Biological System
Caption: Overview of potential biological side reactions.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A decision tree for troubleshooting cytotoxicity.
Workflow for Chemical Proteomics-Based Off-Target Identification
Caption: A simplified workflow for identifying off-targets.
Part 4: Key Experimental Protocols
These are generalized protocols. You must optimize conditions for your specific experimental system.
Protocol 1: In Vitro Assessment of Glutathione (GSH) Conjugation
Objective: To determine if this compound is conjugated by glutathione in a cell lysate.
Materials:
-
Cell lysate from your system of interest
-
This compound
-
Reduced Glutathione (GSH) solution (e.g., 100 mM stock)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile with 0.1% formic acid
-
LC-MS system
Procedure:
-
Prepare Reaction Mixtures: In triplicate, prepare the following reactions in microcentrifuge tubes:
-
Complete Reaction: 50 µL cell lysate + 5 µL GSH stock (final conc. ~5-10 mM) + 1 µL compound stock (final conc. 10-50 µM).
-
No Lysate Control: 50 µL PBS + 5 µL GSH stock + 1 µL compound stock.
-
No GSH Control: 50 µL cell lysate + 5 µL PBS + 1 µL compound stock.
-
-
Incubation: Incubate all tubes at 37°C for 1-2 hours.
-
Quench Reaction: Add 150 µL of ice-cold acetonitrile with 0.1% formic acid to each tube to precipitate proteins.
-
Clarify: Vortex vigorously and centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Analyze Supernatant: Transfer the supernatant to an LC-MS vial.
-
LC-MS Analysis:
-
Perform a full scan analysis to look for the expected mass of the GSH conjugate. The expected m/z for [M+H]+ of the conjugate is: Mass of compound (155.15) + Mass of GSH (307.32) - H (1.01) = 461.46 .
-
Compare the peak area of the conjugate mass in the "Complete Reaction" sample to the controls. A significantly larger peak in the complete reaction indicates enzymatic and/or non-enzymatic conjugation.
-
Protocol 2: General Workflow for Off-Target Protein Identification
Objective: To identify proteins that are covalently modified by the compound using an affinity-based chemical proteomics approach.[20][21] This requires synthesizing a version of the compound with a reporter tag (e.g., biotin).
Procedure:
-
Probe Treatment: Treat living cells (or cell lysate) with the biotinylated version of your compound. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in a buffer containing SDS to denature proteins and disrupt non-covalent interactions.
-
Affinity Enrichment: Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated probe and any covalently attached proteins.
-
Washing: Perform stringent washes to remove non-specifically bound proteins. A typical wash series might be: 1% SDS, 8M Urea, and high salt buffers.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add a protease (e.g., Trypsin) to digest the captured proteins into peptides.
-
Peptide Elution & Analysis: Elute the peptides and analyze them by quantitative LC-MS/MS.
-
Data Analysis: Use proteomics software to identify and quantify proteins. Proteins that are significantly enriched in the probe-treated sample compared to the vehicle control are potential off-targets.
Protocol 3: Quantification of Protein Carbonylation (DNPH Assay)
Objective: To measure protein carbonyl content as a marker of oxidative stress induced by the compound. This can be done via a colorimetric plate-based assay or Western blot.
Materials:
-
Protein Carbonyl Assay Kit (Colorimetric or Western Blot format)
-
Cell lysate from cells treated with the compound or vehicle.
-
Protein quantification assay (e.g., BCA).
Procedure (General - follow kit instructions):
-
Prepare Samples: Treat cells with various concentrations of your compound for a desired time. Include a positive control (e.g., H₂O₂) and a vehicle control. Lyse cells and quantify total protein concentration.
-
Derivatization with DNPH: Incubate a standardized amount of protein from each sample with 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts with carbonyl groups to form a DNP-hydrazone adduct.
-
Detection:
-
For Colorimetric Assay: The DNP-hydrazone product can be measured spectrophotometrically at ~375 nm.
-
For Western Blot (OxyBlot): Separate the DNPH-derivatized proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-DNP antibody. This method allows you to visualize which specific proteins are carbonylated.
-
-
Analysis: Compare the carbonyl content (absorbance or band intensity) in compound-treated samples to the vehicle control. A significant increase indicates the induction of oxidative stress.
References
-
Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. (n.d.). MDPI. Retrieved from [Link]
-
What Is Glutathione Conjugation? (2021, August 19). Xcode Life. Retrieved from [Link]
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Phase II Reactions: Glutathione Conjugation and Mercapturic Acid Formation. (2025, February 12). JoVE. Retrieved from [Link]
-
Glutathione conjugation. (n.d.). PubChem. Retrieved from [Link]
-
On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. (2013, February 6). Journal of the American Chemical Society. Retrieved from [Link]
-
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021, March 25). ACS Publications. Retrieved from [Link]
-
On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Protein Carbonyl Assays and Reagents. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
-
On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Off-target identification by chemical proteomics for the understanding of drug side effects. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021, March 25). PubMed Central. Retrieved from [Link]
-
Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (n.d.). American Chemical Society. Retrieved from [Link]
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (n.d.). MDPI. Retrieved from [Link]
-
(PDF) Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021, April 25). ResearchGate. Retrieved from [Link]
-
Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria. (2019, June 3). Biochemistry. Retrieved from [Link]
-
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021, March 25). PubMed. Retrieved from [Link]
-
Structure-based Systems Biology for Analyzing Off-target Binding. (n.d.). PubMed Central. Retrieved from [Link]
-
Protein Carbonyl Colorimetric Assay Kit (Tissue And Serum Samples) (MAES0096). (n.d.). Assay Genie. Retrieved from [Link]
-
Butanoic Acid - Structure, Properties, Uses. (2023, April 24). Turito. Retrieved from [Link]
-
Identifying the proteins to which small-molecule probes and drugs bind in cells. (2009, March 24). PNAS. Retrieved from [Link]
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Michael addition reactions in macromolecular design for emerging technologies. (2025, August 6). ResearchGate. Retrieved from [Link]
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An update of label-free protein target identification methods for natural active products. (n.d.). Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
Butyrate Metabolism. (n.d.). PubChem. Retrieved from [Link]
-
How to troubleshoot experiments. (2024, April 10). Chemistry World. Retrieved from [Link]
-
BUTYRIC ACID METABOLISM IN RUMINANTS. (n.d.). Journal of Dairy Science. Retrieved from [Link]
-
Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. (n.d.). PubMed. Retrieved from [Link]
-
Troubleshooting and optimizing lab experiments. (2022, October 12). YouTube. Retrieved from [Link]
-
FISH Tips and Troubleshooting. (n.d.). Creative Bioarray. Retrieved from [Link]
-
FAQ. (n.d.). The Chemical Probes Portal. Retrieved from [Link]
-
KEGG COMPOUND: C00246. (n.d.). KEGG. Retrieved from [Link]
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Stability of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid in aqueous buffers
Technical Support Center
Introduction
4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid is a valuable bifunctional reagent commonly used in chemical biology and drug development. It incorporates a terminal alkyne for "click" chemistry reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and a carboxylic acid for further derivatization or to enhance aqueous solubility. The integrity of this molecule in solution is paramount for achieving reproducible and efficient bioconjugation. This guide provides an in-depth analysis of its stability in aqueous buffers, offering troubleshooting advice and best practices to ensure the success of your experiments.
The molecule's structure contains two key features that dictate its stability: a secondary amide bond and a terminal alkyne group. While the terminal alkyne is generally robust under bioorthogonal reaction conditions, the amide linkage is susceptible to hydrolysis, a reaction that is highly dependent on the pH and temperature of the aqueous environment.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solution?
The principal degradation pathway is the hydrolysis of the secondary amide bond. This reaction cleaves the molecule into succinic acid and propargylamine, rendering it inactive for its intended conjugation purpose. The rate of this hydrolysis is significantly influenced by pH, with accelerated degradation observed under both strongly acidic (pH < 5) and strongly alkaline (pH > 9) conditions.[1][2][3] Within a near-neutral pH range of 6 to 8, the rate of uncatalyzed amide hydrolysis is extremely slow, with estimated half-lives stretching for years at room temperature.[1]
Q2: What is the optimal pH range for working with this compound?
For maximum stability and utility in bioconjugation, a pH range of 6.0 to 8.0 is recommended.
-
Below pH 6.0: Acid-catalyzed hydrolysis of the amide bond becomes more pronounced.
-
Above pH 8.0: Base-catalyzed hydrolysis is accelerated.[3] Many CuAAC reactions are performed between pH 7 and 9 to balance biomolecule stability and reaction kinetics.[4] It is crucial to prepare the aqueous solution of the alkyne reagent just prior to use, especially if working at the higher end of this range.
Q3: How should I prepare and store stock solutions?
To ensure long-term stability, stock solutions should be prepared in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a high concentration (e.g., 10-100 mM). These organic stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored desiccated at -20°C or -80°C .
Aqueous working solutions should always be prepared fresh on the day of the experiment by diluting the organic stock into the desired aqueous buffer immediately before use. Do not store the compound in aqueous buffers for extended periods.
Q4: Are there any buffer components I should avoid?
While standard biological buffers like PBS, HEPES, and MOPS are generally compatible, avoid buffers containing strong nucleophiles that could potentially react with the molecule, although such reactions are unlikely under typical conditions. The primary concern remains the buffer's pH. Ensure the final pH of your reaction mixture, after adding all components, remains within the optimal 6.0-8.0 range.
Q5: Is the terminal alkyne group stable in aqueous buffers?
Yes, the terminal alkyne is a highly stable functional group under the conditions typically employed in bioconjugation.[5] It is considered bioorthogonal, meaning it does not react with native functional groups found in biological systems.[6] The C-H bond of a terminal alkyne is weakly acidic (pKa ≈ 25), but it will not deprotonate in standard aqueous buffers, ensuring its stability and availability for click chemistry.[7]
Data Summary: Recommended Buffer Conditions
| Parameter | Recommendation | Rationale & Considerations |
| pH Range | 6.0 - 8.0 | Minimizes both acid and base-catalyzed amide hydrolysis.[1][3] |
| Recommended Buffers | PBS, HEPES, MOPS, Tris | Non-nucleophilic and commonly used for bioconjugation. Ensure final pH is within the recommended range.[8] |
| Stock Solution | ≥10 mM in anhydrous DMSO or DMF | Prevents aqueous hydrolysis during long-term storage. |
| Storage (Stock) | -20°C or -80°C, desiccated | Standard practice for preserving the integrity of small molecule reagents. |
| Working Solution | Prepare fresh in aqueous buffer | Avoids degradation that can occur over hours or days in aqueous media. |
Troubleshooting Guide
Issue: My click chemistry reaction yield is low or inconsistent.
-
Possible Cause 1: Reagent Degradation. If your aqueous working solution of this compound was prepared hours in advance or stored improperly (e.g., at 4°C for days), the amide bond may have hydrolyzed. This reduces the active concentration of your alkyne reagent.
-
Solution: Always prepare aqueous solutions of the alkyne reagent immediately before initiating the reaction. Use a fresh aliquot from a properly stored organic stock solution for each experiment.
-
-
Possible Cause 2: Suboptimal Reaction pH. If the addition of your alkyne reagent or other components significantly shifted the reaction buffer's pH outside the optimal 7-9 range for CuAAC, it could affect both reagent stability and catalytic efficiency.[4]
-
Solution: Measure the pH of the final reaction mixture. If necessary, adjust the buffering capacity or the pH of the component stocks to maintain the desired pH throughout the reaction.
-
Issue: I observe an unexpected peak in my LC-MS analysis corresponding to succinic acid (118.09 g/mol ) or propargylamine (55.08 g/mol ).
-
Cause: This is a definitive sign of amide bond hydrolysis. The presence of these degradation products confirms that your starting material has been compromised.
-
Solution 1 (Proactive): Implement the recommended handling procedures immediately. Prepare fresh aqueous solutions from a validated organic stock for all future experiments.
-
Solution 2 (Diagnostic): Perform a simple stability test on your reagent. Dissolve a small amount in your reaction buffer, let it stand at room temperature, and analyze aliquots by HPLC or LC-MS at t=0 and after several hours (e.g., 2, 4, 8 hours) to quantify the rate of degradation under your specific conditions.
-
Issue: My aqueous working solution appears cloudy after preparation or upon standing.
-
Cause: This is likely due to poor solubility rather than instability, especially if you are diluting a high-concentration DMSO/DMF stock into a buffer with low tolerance for organic solvents. The neutral carboxylic acid form (at low pH) is less soluble than the deprotonated carboxylate form (at neutral to high pH).
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is low (typically <5%) and compatible with your downstream application. If solubility issues persist, consider preparing a slightly more dilute working solution or adjusting the buffer pH to be well above the pKa of the carboxylic acid (~4.5) to ensure it is in the more soluble carboxylate form.
-
Visualizing Degradation & Stability Workflow
Primary Degradation Pathway
The diagram below illustrates the pH-dependent hydrolysis of the amide bond, the primary stability concern for this molecule.
Caption: Primary degradation pathway via amide bond hydrolysis.
Experimental Workflow: HPLC-Based Stability Assessment
This workflow outlines the steps to quantitatively assess the stability of the compound in your specific buffer system.
Caption: Workflow for assessing compound stability via HPLC.
Protocol: Rapid Stability Assessment by HPLC-UV
This protocol provides a framework for evaluating the stability of this compound in a buffer of interest.
-
Preparation of Solutions:
-
Prepare a 100 mM stock solution of the compound in anhydrous DMSO.
-
Prepare the aqueous buffer you wish to test (e.g., 100 mM Sodium Phosphate, pH 7.5).
-
Set up your HPLC system. A C18 column is suitable. The mobile phase can be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). Set the UV detector to a low wavelength (e.g., 210 nm) to detect the amide bond.
-
-
Initiating the Experiment (t=0):
-
Prepare the aqueous working solution by diluting the DMSO stock into your test buffer to a final concentration of 1 mM. Vortex gently to mix.
-
Immediately inject a sample (e.g., 10 µL) onto the HPLC. This is your zero time-point. Record the peak area of the parent compound.
-
-
Incubation and Sampling:
-
Incubate the remaining 1 mM aqueous solution at the desired temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 2, 4, 8, and 24 hours), inject another sample onto the HPLC and record the peak area of the parent compound.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the compound remaining relative to the t=0 sample: % Remaining = (Peak Area at t=x / Peak Area at t=0) * 100.
-
Plot % Remaining versus time to visualize the degradation kinetics in your buffer. This data will provide a clear indication of the compound's stability under your specific experimental conditions.[9][10]
-
References
-
National Institutes of Health (NIH). (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Amide Bond Activation of Biological Molecules - PMC. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Retrieved from [Link]
-
ACS Publications. (n.d.). Kinetics and Equilibria of Amide Formation in Aqueous Media. Retrieved from [Link]
-
Quora. (2020). Why is the conjugate base of terminal alkyne more stable as compared to bases of alkanes and alkenes?. Retrieved from [Link]
-
University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. Retrieved from [Link]
-
Journal of the Chemical Society of Pakistan. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Retrieved from [Link]
-
YouTube. (2017). Terminal Alkyne Acidity and Hybridization. Retrieved from [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
-
Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]
Sources
- 1. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uregina.ca [uregina.ca]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioconjugation - Wikipedia [en.wikipedia.org]
- 6. interchim.fr [interchim.fr]
- 7. youtube.com [youtube.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. pharmtech.com [pharmtech.com]
How to improve the specificity of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid labeling
Welcome to the technical support center for advanced bioconjugation techniques. This guide is designed for researchers, scientists, and drug development professionals utilizing alkyne-functionalized probes, such as 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid, for molecular labeling. Our goal is to provide you with the expertise and methodologies required to troubleshoot and significantly improve the specificity of your labeling experiments.
This document moves beyond standard protocols to explain the "why" behind experimental choices, empowering you to design robust, self-validating experiments. We will explore common pitfalls leading to non-specific labeling and provide actionable solutions grounded in established biochemical principles.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Non-Specific Labeling
This section addresses the most common issues encountered when using amine-reactive alkyne probes.
Question 1: I'm observing high background signal and labeling of non-target proteins. What are the primary causes?
Answer: High background and off-target labeling are typically rooted in two main areas: the initial conjugation step (amine labeling) and the subsequent click-chemistry reaction.
-
For the Amine Labeling Step (e.g., using an NHS-ester activated probe):
-
Hydrolysis of the Activated Ester: The reactive ester (e.g., N-hydroxysuccinimide or NHS) is highly susceptible to hydrolysis in aqueous buffers. A hydrolyzed probe loses its reactivity towards amines but its alkyne group can still non-specifically adsorb to proteins or surfaces, contributing to background.
-
Sub-optimal pH: The reaction between an NHS ester and a primary amine is most efficient at a pH of 8.0-8.5. At lower pH, the amine is protonated and less nucleophilic. At higher pH (>9.0), the rate of NHS-ester hydrolysis increases dramatically, reducing labeling efficiency and increasing background.
-
Reaction with Non-target Nucleophiles: Besides primary amines (like lysine side chains), other nucleophilic residues such as tyrosine, serine, and threonine can react with NHS esters, although at a much slower rate. This can become significant if the probe concentration is too high or the incubation time is too long.
-
-
For the Click-Chemistry Step (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
Copper (I) Toxicity/Precipitation: The Cu(I) catalyst required for CuAAC can cause protein denaturation and precipitation, leading to aggregation and non-specific entrapment of your detection reagent (e.g., an azide-fluorophore).
-
Inadequate Quenching: Failure to quench unreacted alkyne probes after the initial labeling step allows them to react with any azide-containing molecules during the click step, leading to a diffuse, non-specific signal.
-
Question 2: How can I optimize my buffer conditions to improve specificity?
Answer: Buffer composition is critical. Here are key considerations:
-
Avoid Primary Amine Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target protein for reaction with the NHS-ester, drastically reducing labeling efficiency.
-
Recommended Buffers: Use non-amine containing buffers like PBS (phosphate-buffered saline) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) at a pH of 8.0-8.5.
-
Freshness is Key: Always use freshly prepared buffers, especially for the labeling reaction, to avoid any potential contaminants that could interfere with the reaction.
Question 3: What is the role of a quenching step, and how do I perform it correctly?
Answer: Quenching is a crucial step to stop the labeling reaction and deactivate any unreacted, hydrolyzed probes. This prevents the probe from reacting non-specifically during subsequent steps.
-
Mechanism: A quenching reagent is a small molecule with a primary amine that rapidly reacts with any remaining NHS esters.
-
Recommended Protocol:
-
After the desired labeling time, add a quenching buffer such as Tris or glycine to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Proceed to remove the quenched, unreacted probe, typically through dialysis, desalting columns, or precipitation.
-
Part 2: Optimized Protocols for High-Specificity Labeling
This section provides detailed, step-by-step protocols designed to maximize specificity and yield.
Protocol 1: Two-Step Protein Labeling and Purification
This protocol outlines the entire workflow from initial amine labeling with an alkyne probe to the final purification of the labeled protein.
Workflow Diagram: High-Specificity Two-Step Labeling
Caption: Workflow for specific labeling and purification.
Methodology:
-
Protein Preparation:
-
Dissolve your target protein in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
Ensure the buffer pH is adjusted to 8.0-8.5.
-
-
Probe Preparation:
-
Immediately before use, dissolve the NHS-ester activated this compound in an anhydrous organic solvent like DMSO or DMF.
-
Expert Tip: Preparing small, fresh batches of the activated probe is crucial as it is moisture-sensitive.
-
-
Labeling Reaction:
-
Add the dissolved alkyne-NHS ester to the protein solution. A molar excess of 5-20 fold of the probe over the protein is a good starting point.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C. Avoid longer incubation times to minimize hydrolysis and side reactions.
-
-
Quenching:
-
Add a 1 M solution of Tris-HCl, pH 8.0, to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted and quenched probe using a desalting column (e.g., Zeba™ Spin Desalting Columns) or by dialysis against PBS. This step is critical for reducing background in the subsequent click reaction.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach an azide-bearing molecule (e.g., a fluorophore or biotin) to your alkyne-labeled protein.
Diagram: CuAAC Reaction Components
Caption: Key components for a successful CuAAC reaction.
Methodology:
-
Prepare Reagents (Click-Mix): It is highly recommended to prepare a "click-mix" of the catalyst components immediately before use. Amounts are for a typical 100 µL reaction.
-
Azide-Reporter: Add your azide-functionalized reporter molecule.
-
Copper(II) Sulfate: 1 µL of a 50 mM solution (final concentration: 0.5 mM).
-
Cu(I)-Stabilizing Ligand: 2.5 µL of a 50 mM solution of a ligand like TBTA or BTTAA (final concentration: 1.25 mM). This ligand protects your protein from copper-induced damage and improves reaction efficiency.
-
Reducing Agent: 5 µL of a freshly prepared 100 mM solution of sodium ascorbate (final concentration: 5 mM). Expert Tip: Add the sodium ascorbate last to initiate the reaction.
-
-
Click Reaction:
-
Add the click-mix to your purified alkyne-labeled protein.
-
Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent azide.
-
-
Analysis:
-
The labeled protein can now be analyzed by SDS-PAGE and in-gel fluorescence scanning, or by western blot for biotin-azide tags.
-
Part 3: Data Interpretation and Validation
Proper validation is essential to trust your results. The table below summarizes expected outcomes and troubleshooting steps.
| Observation | Potential Cause | Recommended Action |
| No labeling of target protein | 1. Inactive NHS-ester (hydrolyzed).2. Competing amines in buffer (e.g., Tris).3. Inefficient click reaction. | 1. Use fresh, anhydrous DMSO for probe dissolution.2. Switch to PBS or HEPES buffer.3. Prepare click-mix fresh, especially the sodium ascorbate. |
| High background/smear on gel | 1. Insufficient quenching of the alkyne probe.2. Inadequate removal of excess probe after labeling.3. Protein aggregation due to copper catalyst. | 1. Ensure quenching step is performed as described.2. Use a desalting column or dialysis post-quenching.3. Include a copper-stabilizing ligand (e.g., TBTA) in the click-mix. |
| Multiple labeled bands for a pure protein | 1. Labeling of non-lysine residues.2. Protein degradation. | 1. Decrease the molar excess of the alkyne probe or reduce reaction time.2. Add a protease inhibitor cocktail to your protein sample. |
References
Removing excess 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid after labeling
Technical Support Center: Post-Labeling Purification
Topic: Efficient Removal of Excess 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic Acid
Welcome to the technical support center for advanced bioconjugation workflows. This guide provides in-depth troubleshooting and procedural information for a critical, yet often challenging, step in click chemistry labeling: the removal of unreacted this compound from your labeled macromolecule. This small molecule, containing a terminal alkyne, is instrumental for modern bioconjugation, but its residual presence can compromise downstream applications.
This document is structured as a series of frequently asked questions and detailed protocols designed to empower you, the researcher, with the knowledge to select and execute the optimal purification strategy for your specific experimental context.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: Why is it absolutely critical to remove unreacted this compound?
A: The removal of excess, unreacted small-molecule linkers is paramount for the integrity and validity of subsequent experiments. The molecular weight of this compound is approximately 155.15 g/mol [1]. Failure to remove this small molecule can lead to several significant problems:
-
Competitive Inhibition: In downstream click reactions, the free alkyne linker will compete with your alkyne-labeled biomolecule for the azide-containing reporter molecule (e.g., a fluorophore or biotin). This leads to a significant reduction in labeling efficiency and signal-to-noise ratio.
-
Inaccurate Quantification: The presence of the free linker can interfere with methods used to determine the degree of labeling (DOL), leading to an overestimation of the conjugation efficiency.
-
Cellular Toxicity and Off-Target Effects: Small molecule reagents can be toxic or elicit unintended biological responses in cell-based assays or in vivo studies[2].
-
Interference with Downstream Assays: Residual reagents can interfere with analytical techniques like mass spectrometry or binding assays, complicating data interpretation.
Q2: I'm observing low recovery of my labeled protein after purification. What are the likely causes?
A: Low recovery is a common issue that can often be traced back to the labeling or purification conditions. Here are the primary culprits:
-
Protein Precipitation: Over-labeling can alter the protein's surface chemistry, increasing hydrophobicity and leading to aggregation and precipitation[3]. Some purification methods, like organic solvent precipitation, can also cause irreversible denaturation and sample loss[4][5].
-
Non-Specific Binding: Your protein may be adsorbing to the purification matrix (e.g., the desalting column resin or dialysis membrane). This is more common with "sticky" or hydrophobic proteins.
-
Inappropriate Method Selection: Using a purification device with an incorrect molecular weight cut-off (MWCO) can lead to the loss of your target protein. For example, using a 100K MWCO membrane for a 50 kDa protein will result in significant product loss.
-
Suboptimal Buffer Conditions: The pH or ionic strength of your purification buffer may not be optimal for your protein's stability, causing it to precipitate during the purification process.
Q3: How do I choose the most appropriate purification method for my specific experiment?
A: The ideal method depends on several factors: sample volume, required purity, processing time, and the stability of your biomolecule. The three most common and effective methods are Size Exclusion Chromatography (SEC), Dialysis, and Diafiltration. The flowchart and comparison table below are designed to guide your decision.
Caption: A flowchart to guide selection of the optimal purification technique.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Diafiltration (TFF) | Protein Precipitation |
| Principle | Separation based on molecular size as molecules pass through a porous resin.[6][7] | Passive diffusion of small molecules across a semi-permeable membrane driven by a concentration gradient.[8][9][10] | Pressure-driven separation of molecules across a semi-permeable membrane with simultaneous buffer exchange.[11][12] | Altering solvent conditions to reduce protein solubility, causing it to precipitate out of solution.[5][13] |
| Typical Sample Volume | < 2 mL (Spin Columns) to Liters (Preparative Columns) | 10 µL to >100 mL | > 2 mL to hundreds of Liters | 10 µL to Liters |
| Processing Time | Fast (< 15 minutes for spin columns) | Slow (12-48 hours, requires multiple buffer changes)[14] | Very Fast (Can be completed in < 1 hour)[15] | Moderate (1-3 hours) |
| Efficiency | Very High | High (dependent on buffer volume and changes) | Very High (>99.5% removal possible)[12] | Variable, risk of co-precipitation |
| Protein Recovery | High (>90%)[3] | High, but potential for non-specific binding to membrane | Very High (>95%) | Lower, risk of incomplete resolubilization |
| Risk of Denaturation | Low (gentle, physiological buffers) | Very Low (passive process) | Low (can be optimized) | High (TCA, organic solvents can denature proteins)[4][5] |
| Key Advantage | Speed and convenience for small samples. | Simplicity and gentleness. | Speed, efficiency, and scalability for large volumes. | Can concentrate dilute samples. |
| Key Disadvantage | Sample dilution can occur. | Time-consuming and requires large buffer volumes. | Requires specialized equipment (TFF system). | High risk of irreversible protein denaturation. |
Detailed Experimental Protocols
Protocol 1: Removal by Size Exclusion Chromatography (Desalting Spin Column)
This method is ideal for rapid cleanup of small sample volumes (typically < 2 mL).
Causality: This technique separates molecules based on their hydrodynamic radius.[7] Large labeled proteins cannot enter the pores of the chromatography resin and thus travel a shorter path, eluting quickly.[6] The small alkyne linker (155 Da) enters the pores, taking a longer, more tortuous path, and is retained by the column, effectively separating it from the purified protein.
Materials:
-
Desalting spin column with an appropriate MWCO (e.g., 7K or 10K for antibodies and most proteins).
-
Microcentrifuge.
-
Collection tubes.
-
Final formulation buffer (e.g., PBS).
Step-by-Step Methodology:
-
Column Preparation: Prepare the desalting column according to the manufacturer's instructions. This typically involves removing the bottom closure, placing it in a collection tube, and centrifuging for 1-2 minutes to remove the storage buffer.[14]
-
Column Equilibration: Add your desired final buffer to the top of the resin. Centrifuge again and discard the flow-through. Repeat this step 2-3 times to ensure the column is fully equilibrated with your buffer.
-
Sample Loading: Place the equilibrated column into a new, clean collection tube. Slowly and carefully apply your sample to the center of the compact resin bed. Do not disturb the resin.
-
Elution: Centrifuge the column according to the manufacturer's specifications (e.g., 1,000 x g for 2 minutes).
-
Collection: The purified, labeled protein will be in the collection tube. The excess alkyne linker and original reaction buffer components are retained in the column resin.
-
Verification (Optional but Recommended): Analyze a small aliquot of the purified sample and the pre-purification mixture by HPLC or LC-MS to confirm the absence of the small molecule linker.
Protocol 2: Removal by Dialysis
This is a gentle and effective method, well-suited for delicate proteins and when speed is not the primary concern.
Causality: Dialysis operates on the principle of diffusion across a semi-permeable membrane.[8][10] The membrane contains pores of a defined size (the MWCO). Molecules larger than the MWCO (your labeled protein) are retained inside the dialysis device, while smaller molecules (the 155 Da alkyne linker, salts) can freely diffuse out into the much larger volume of external buffer (the dialysate), until equilibrium is reached.[9] Multiple changes of the dialysate buffer effectively remove the small molecules from your sample.
Materials:
-
Dialysis device (e.g., cassette, tubing, or plate) with an appropriate MWCO (select a MWCO that is 1/3 to 1/6 the molecular weight of your protein to ensure retention).
-
Dialysis buffer (dialysate): a large volume of your desired final buffer.
-
Stir plate and stir bar.
-
A suitable container (e.g., a large beaker) to hold the dialysate.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's protocol. This may involve rinsing with DI water to remove preservatives.
-
Sample Loading: Load your sample into the dialysis device, ensuring no air bubbles are trapped.
-
Initiate Dialysis: Place the sealed dialysis device into the container with the dialysate. The volume of the dialysate should be at least 200-500 times the volume of your sample.[9] Begin gentle stirring of the dialysate.
-
First Buffer Change: Allow dialysis to proceed for at least 2-4 hours at the desired temperature (e.g., 4°C for protein stability).
-
Subsequent Buffer Changes: Discard the dialysate and replace it with an equal volume of fresh, cold buffer. For efficient removal, at least three buffer changes are recommended. A common schedule is:
-
Sample Recovery: Carefully remove your sample from the dialysis device. Note that the sample volume may have increased slightly due to osmosis.
References
-
G-Biosciences. (2014, May 28). Dialysis in Protein Research: Understanding the Basics. G-Biosciences. [Link]
-
University of San Diego. (2021, September). Biochemistry Lab Protein Dialysis Protocol. [Link]
-
Creative Biostructure. Protein Dialysis, Desalting, and Concentration. [Link]
-
Chemistry For Everyone. (2025, August 5). What Is Diafiltration And When Should It Be Used? [Video]. YouTube. [Link]
-
Scribd. Diafiltration Techniques for Biomolecule Processing. [Link]
-
Semantic Scholar. (2011). Diafiltration ( Buffer Exchange ) Using Hollow Fiber Membranes instead of Dialysis Tubing-Automated Diafiltration. [Link]
-
Pall Corporation. (2003, May 1). Diafiltration for Desalting or Buffer Exchange. [Link]
-
BioProcess International. (2016, May 11). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. [Link]
-
Dr. Nick M. (2024, September 11). Tagging and Labelling Proteins for Purification and Tracking. [Video]. YouTube. [Link]
-
Wikipedia. Protein purification. [Link]
-
Afonin, K. A., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. PMC - NIH. [Link]
-
PubMed. (2021, October 1). Purification of Labeled Oligonucleotides by Size-Exclusion Chromatography. [Link]
-
Excedr. (2022, February 7). What Is Protein Purification? Definition, Methods, & More. [Link]
-
Wikipedia. Protein precipitation. [Link]
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- El-Sagheer, A. H., & Brown, T. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.
-
The Scripps Research Institute. Click Chemistry. [Link]
-
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
-
PubChem. 4-Oxo-4-(p-tolylamino)butanoic acid. [Link]
- AK Scientific, Inc. Safety Data Sheet: 4-Oxo-4-(quinolin-8-ylamino)butanoic acid.
-
Phenomenex. (2025, June 9). Protein Precipitation Method. [Link]
-
ResearchGate. (2019, February 21). How to remove the excess of biotin from the biotinylated antibody after the bioconjugation step without losing antibody?. [Link]
- Agilent.
-
PubChem. 4-Oxo-4-propoxybutanoic acid. [Link]
-
ResearchGate. (2016, July 22). Best method to remove unreacted azide tagged peptide?. [Link]
-
ChemBK. 4-Oxo-4-(pyridin-3-ylamino)butanoic acid. [Link]
- Chen, J., et al. (2010). Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides. PMC - NIH.
-
PubMed. (2020, July 1). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. [Link]
- Fisher Scientific. (2010, May 7).
-
Agilent. A GUIDE TO SUCCESSFUL SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS. [Link]
-
ProteoGenix. Size exclusion chromatography for protein purification. [Link]
-
Cytiva. (2024, August 12). Fundamentals of size exclusion chromatography. [Link]
- PubMed. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists.
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- 4. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
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Technical Support Center: 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid in Live-Cell Imaging
Welcome to the technical support guide for 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting advice for the application of this alkyne-modified metabolic label in live-cell imaging experiments. As Senior Application Scientists, we have compiled this information to help you navigate the potential challenges and optimize your experimental success.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Poor Solubility of the Compound in Aqueous Buffers or Cell Culture Media
Question: I am having difficulty dissolving this compound in my standard cell culture medium. What could be the cause, and how can I improve its solubility?
Answer:
The solubility of this compound can be influenced by its carboxylic acid moiety and the overall physicochemical properties of the molecule. At physiological pH, the carboxylic acid group may be deprotonated, which can affect its solubility. Additionally, the purity of the compound can play a role.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Solvent | 1. Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. 2. Serially dilute the stock solution in your final aqueous buffer or medium to the desired working concentration. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid cytotoxicity. | Many organic compounds have limited solubility in aqueous solutions but are readily soluble in polar aprotic solvents. This method ensures the compound is fully dissolved before being introduced to the aqueous environment of the cell culture. |
| pH of the Medium | 1. Check the pH of your final solution. 2. If necessary, adjust the pH slightly. However, be cautious as significant changes can impact cell health. | The protonation state of the carboxylic acid group is pH-dependent. Altering the pH can increase the solubility of some compounds, although this needs to be balanced with the physiological requirements of the cells[1]. |
| Compound Aggregation | 1. Briefly sonicate the stock solution. 2. Gently warm the solution (e.g., to 37°C) to aid dissolution. | Mechanical or thermal energy can help to break up small aggregates of the compound, facilitating its dissolution. |
| Media Composition | 1. Consider using a serum-containing medium for initial dissolution tests if your experimental design allows. | Serum proteins can sometimes help to solubilize small molecules. However, be aware of potential interactions with your compound. |
Problem 2: Low or No Detectable Signal After Click Reaction
Question: After incubating my cells with this compound and performing the click reaction with a fluorescent azide probe, I see very weak or no fluorescence. What are the possible reasons for this?
Answer:
A lack of signal can stem from several stages of the experiment, from initial metabolic labeling to the final click chemistry step. It's crucial to systematically evaluate each part of the workflow.
Potential Causes and Solutions:
-
Insufficient Metabolic Incorporation:
-
Optimize Concentration and Incubation Time: The uptake and incorporation of the alkyne label are cell-type dependent. Perform a dose-response and time-course experiment to determine the optimal labeling conditions. Start with a concentration range of 10-100 µM and incubation times from 4 to 24 hours.
-
Assess Cell Permeability: The butanoic acid structure may lead to a net charge at physiological pH, potentially hindering passive diffusion across the cell membrane. If poor uptake is suspected, consider strategies to transiently permeabilize the cells, though this is generally not suitable for live-cell imaging.
-
-
Inefficient Click Reaction:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Copper Toxicity: The copper catalyst required for CuAAC can be toxic to cells, which can halt metabolic processes and lead to cell death[2][3][4]. Ensure you are using a biocompatible copper source and a copper-chelating ligand like THPTA or BTTAA to minimize cytotoxicity[2].
-
Reagent Concentrations: Use freshly prepared solutions of the copper catalyst, reducing agent (e.g., sodium ascorbate), and the azide probe. Optimize the concentrations of each component as recommended in established protocols[2].
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Kinetics: While copper-free, SPAAC reactions can have slower kinetics compared to CuAAC[5]. Ensure you are using a sufficiently reactive cyclooctyne-based fluorescent probe and allow for an adequate reaction time (e.g., 30-60 minutes).
-
Probe Steric Hindrance: The structure of the cyclooctyne probe can influence its reactivity and ability to access the alkyne-labeled biomolecule.
-
-
-
Fluorescent Probe Issues:
-
Photobleaching: Minimize exposure of the fluorescent probe to light before and during imaging.
-
Probe Permeability: Ensure the fluorescent azide or cyclooctyne probe can efficiently enter the cell to react with the incorporated alkyne.
-
A generalized workflow for troubleshooting this issue is presented below:
Caption: Decision tree for troubleshooting cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
While specific metabolic pathways for this molecule are not extensively documented, its structure suggests it may act as an analog for small carboxylic acids involved in cellular metabolism. It could potentially be recognized by enzymes or transporters that handle succinate or similar four-carbon dicarboxylic acid derivatives, leading to its incorporation into various metabolic pathways. The terminal alkyne group then serves as a bioorthogonal handle for subsequent detection via click chemistry.[6]
Q2: What are the recommended starting concentrations and incubation times for metabolic labeling?
For initial experiments, we recommend the following starting parameters, which should be optimized for your specific cell type and experimental goals:
| Parameter | Recommended Starting Range | Notes |
| Concentration | 10 - 100 µM | Higher concentrations may lead to cytotoxicity. Perform a dose-response curve. |
| Incubation Time | 4 - 24 hours | Shorter times may be sufficient for rapidly dividing cells or dynamic processes. |
| Cell Density | Plate cells to be 50-70% confluent at the time of labeling. | Overly confluent or sparse cultures can behave differently. |
Q3: Should I use CuAAC or SPAAC for the click reaction in live cells?
The choice between CuAAC and SPAAC depends on your experimental priorities:
-
CuAAC (Copper-Catalyzed):
-
SPAAC (Strain-Promoted, Copper-Free):
Recommendation: For live-cell imaging, SPAAC is strongly recommended to avoid the confounding effects of copper toxicity. If rapid labeling is essential, a highly optimized and carefully controlled CuAAC protocol may be used, but appropriate toxicity controls are mandatory.
Q4: What are the essential controls for a live-cell imaging experiment using this probe?
To ensure the validity of your results, the following controls are critical:
-
No-Alkyne Control: Cells not treated with this compound but subjected to the click reaction and imaging. This control identifies background signal from the fluorescent probe or the reaction itself.
-
No-Click-Reaction Control: Cells treated with the alkyne label but not the click chemistry reagents. This helps to assess any intrinsic fluorescence of the alkyne compound or changes it induces in cellular autofluorescence.
-
Viability Control: A parallel culture of cells treated with the alkyne label and/or click reagents that is assessed for viability to ensure the imaging conditions are not causing cell death.
-
Unlabeled Control: Untreated cells that are imaged to establish the baseline level of cellular autofluorescence.
References
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]
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Yao, Q., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35634. [Link]
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Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Journal of the American Chemical Society, 132(47), 16893-16899. [Link]
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Gola, A., et al. (2020). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. International Journal of Molecular Sciences, 21(23), 9039. [Link]
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DOE/Lawrence Berkeley National Laboratory. (2007). Click Chemistry Labels Biomolecules In Vitro And Now In Live Cells. ScienceDaily. [Link]
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Thiele, C., et al. (2019). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 60(2), 456-466. [Link]
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Laughlin, S. T., & Bertozzi, C. R. (2009). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. ChemBioChem, 10(1), 35-38. [Link]
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Lesyk, R., et al. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Molecules, 27(7), 2346. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. [Link]
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PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. Retrieved from [Link]
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DeGraw, A. J., et al. (2016). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 11(11), 3165-3172. [Link]
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Validation & Comparative
Comparing 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid with other alkyne probes
A Senior Application Scientist's Guide to Selecting the Right Tool for Your Target
In the rapidly evolving landscape of chemical biology and drug development, the ability to specifically label and visualize biomolecules within their native environment is paramount. Bioorthogonal chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has become an indispensable tool for this purpose.[1][2] The success of these experiments hinges on the careful selection of a metabolic probe. This guide provides an in-depth comparison of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid with other commonly used alkyne probes, offering field-proven insights and experimental data to guide your choice.
Molecular Overview: A Field of Competitors
The effectiveness of an alkyne probe is dictated by its structure, which influences its metabolic acceptance, cell permeability, and reactivity. Here, we compare the structure of this compound with three other widely used probes.
-
This compound: This probe is a structural mimic of succinate. Its key feature is the butanoic acid chain coupled to a propargyl group, which contains the reactive terminal alkyne. This design allows it to potentially act as a substrate for enzymes involved in succinylation, a crucial post-translational modification (PTM).[3][4]
-
L-Homopropargylglycine (HPG): An analogue of the amino acid methionine, HPG is widely used for monitoring nascent protein synthesis.[5] Cells readily incorporate it into newly synthesized proteins in place of methionine.
-
5-Ethynyl-2'-deoxyuridine (EdU): As a nucleoside analogue of thymidine, EdU is incorporated into newly synthesized DNA during cell proliferation (S-phase).[6][7] It serves as a powerful tool for assessing cell division rates.
-
O-propargyl-puromycin (OPP): This molecule mimics the aminoacyl-tRNA molecule and is incorporated into the C-terminus of elongating polypeptide chains, causing chain termination. This allows for the labeling of newly synthesized proteins.
The Engine of Labeling: The CuAAC "Click" Reaction
All the probes discussed leverage the same bioorthogonal reaction: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group on the probe (metabolically incorporated into a biomolecule) and an azide-functionalized reporter molecule, such as a fluorophore or a biotin tag. The reaction is highly specific and efficient, proceeding rapidly under physiological conditions with a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version.
Caption: Generalized workflow of the CuAAC reaction.
Performance Showdown: A Data-Driven Comparison
The choice of probe significantly impacts experimental outcomes. Below is a comparative analysis based on key performance metrics.
| Parameter | This compound | L-Homopropargylglycine (HPG) | 5-Ethynyl-2'-deoxyuridine (EdU) | O-propargyl-puromycin (OPP) |
| Primary Application | Probing protein succinylation, metabolic pathways | Nascent protein synthesis | DNA replication, cell proliferation | Nascent protein synthesis (terminator) |
| Cell Permeability | Good (inferred from small molecule structure) | Excellent | Excellent | Good |
| Metabolic Incorporation | Specific to succinylation pathways | Competes with methionine | Competes with thymidine | Incorporated by ribosomes, terminates translation |
| Potential Cytotoxicity | Low (expected) | Low at typical working concentrations | Can induce DNA damage and apoptosis at high doses[7] | High due to protein synthesis inhibition |
| Specificity | High for targets of succinylation | High for newly synthesized proteins | High for replicating DNA | High for actively translating ribosomes |
| Off-Target Effects | Minimal expected, dependent on metabolic fate | Minimal, well-tolerated in most cell lines | Can affect cell cycle progression[7] | Global inhibition of protein synthesis |
In the Trenches: A Validated Experimental Protocol
To illustrate the practical application of these probes, here is a detailed, self-validating protocol for metabolic labeling of nascent proteins in cultured cells using HPG, a common workflow adaptable for other probes.
Workflow for Nascent Protein Labeling
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A Senior Application Scientist's Guide: Comparing 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid and Azido-Amino Acids for Metabolic Labeling
Welcome, researchers and drug development professionals. In the intricate world of cellular biology, the ability to selectively tag and visualize newly synthesized biomolecules provides a powerful lens through which we can understand dynamic processes. Metabolic labeling, coupled with bioorthogonal chemistry, has emerged as an indispensable tool for these investigations.[1][2] This technique involves introducing a biomolecule analog containing a unique chemical handle—a "tag"—into cells. This tag is incorporated into nascent macromolecules through the cell's own metabolic machinery. Subsequently, a probe molecule containing a complementary handle can be used to specifically label the tagged biomolecules for visualization or enrichment.
This guide provides an in-depth, objective comparison of two prominent classes of amino acid analogs used for labeling newly synthesized proteins: alkyne-containing probes, represented here by 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid and its relatives like L-Homopropargylglycine (HPG), and the more established azido-amino acids, such as L-azidohomoalanine (AHA). We will dissect the fundamental chemistry, compare their performance based on experimental evidence, and provide practical protocols to guide your experimental design. Our goal is to equip you with the necessary knowledge to select the optimal tool for your specific research question.
The Bioorthogonal Handles: A Tale of Two Tags
At the heart of this comparison are the bioorthogonal functional groups that define these probes: the terminal alkyne and the azide. These groups are chosen for their inertness within the complex cellular environment, ensuring they do not interfere with native biochemical processes.[2]
-
The Alkyne Tag (e.g., this compound, HPG): Alkyne-containing amino acids are structural mimics of natural amino acids.[3] For example, HPG is a well-established analog of methionine.[4][5] These molecules are recognized by the cell's translational machinery and incorporated into nascent polypeptide chains.[5] The small, linear terminal alkyne group serves as a versatile handle for subsequent detection.
-
The Azide Tag (e.g., L-azidohomoalanine, AHA): Similarly, azido-amino acids are designed to mimic their natural counterparts. AHA is also a widely used methionine analog that is efficiently incorporated into newly synthesized proteins.[6][7] The azide group is exceptionally bioorthogonal and serves as the complementary reaction partner to alkynes or phosphines.[]
The Ligation Chemistry: Choosing Your Reaction
The choice between an alkyne or azide metabolic label is intrinsically linked to the subsequent ligation chemistry you intend to employ. This is the most critical decision point, as it dictates the experimental conditions and whether the application is suitable for live cells or fixed samples.
Figure 2: Experimental workflow for live-cell protein labeling using SPAAC.
Step-by-Step Methodology:
-
Metabolic Labeling:
-
Culture cells on a suitable imaging dish (e.g., glass-bottom µ-slide).
-
Replace the growth medium with methionine-free medium for 30-60 minutes.
-
Add L-AHA (typically 50-100 µM) to the medium and incubate for the desired pulse-labeling time.
-
-
Wash:
-
Gently aspirate the labeling medium and wash the cells twice with pre-warmed complete growth medium to remove free L-AHA.
-
-
SPAAC Reaction:
-
Add a cell-permeable, strained alkyne conjugated to a fluorophore (e.g., DBCO-488, 5-10 µM) to the live cells in complete medium.
-
Incubate at 37°C for 30-90 minutes. The optimal time will depend on the reaction rate of the specific cyclooctyne and the abundance of the target proteins.
-
-
Imaging:
-
Wash the cells once more with fresh medium or imaging buffer to reduce background fluorescence from the unreacted probe.
-
Proceed with live-cell fluorescence microscopy.
-
Conclusion and Forward Outlook
The choice between alkyne- and azide-functionalized amino acids is not a matter of one being universally superior, but rather a strategic decision dictated by the experimental question.
-
For applications demanding the highest labeling efficiency in fixed samples or cell lysates, such as deep proteomic profiling, the rapid kinetics of CuAAC make both This compound and other alkyne-amino acids excellent choices.
-
For interrogating the dynamics of protein synthesis, localization, and turnover in their native, unperturbed environment, the biocompatibility of copper-free ligation methods is non-negotiable. Here, azido-amino acids like AHA are the clear choice, enabling powerful live-cell and in vivo experiments through SPAAC .
The field of bioorthogonal chemistry is continuously evolving. Newer reactions, such as the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, offer even faster kinetics than SPAAC, opening new frontiers for in vivo chemistry. [9][10]As these tools become more robust and accessible, our ability to chemically probe complex biological systems with minimal perturbation will only continue to expand.
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Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Journal of the American Chemical Society. [Link]
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Presolski, S. I., et al. (2011). Click Chemistry in Proteomic Investigations. Cell. [Link]
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Haun, J. B., et al. (2011). Reactive polymer enables efficient in vivo bioorthogonal chemistry. Proceedings of the National Academy of Sciences. [Link]
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Ma, D., et al. (2020). Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. Analytical Chemistry. [Link]
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Zhang, M., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules. [Link]
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Hong, V., et al. (2011). Copper-catalyzed click reaction on/in live cells. Chemical Science. [Link]
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Soriano del Amo, D., et al. (2010). Labeling live cells by copper-catalyzed alkyne--azide click chemistry. PubMed. [Link]
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Baskin, J. M., et al. (2010). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Angewandte Chemie International Edition. [Link]
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Kennedy, D. C., et al. (2022). DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules. Nature Communications. [Link]
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Hong, V., et al. (2011). Copper-catalyzed click reaction on/in live cells. Chemical Science. [Link]
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Wang, C., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews. [Link]
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Ngo, J. T., et al. (2023). Bioorthogonal Metabolic Labeling Experiments to Introduce Undergraduate Students to Interdisciplinarity at the Interface of Chemistry and Biology. Journal of Chemical Education. [Link]
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Li, N., et al. (2020). Metabolic Labeling and Imaging of Cellular RNA via Bioorthogonal Cyclopropene−Tetrazine Ligation. CCS Chemistry. [Link]
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van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Journal of the American Chemical Society. [Link]
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Baskin, J. M., et al. (2010). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. Request PDF. [Link]
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Jao, C. Y., et al. (2012). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. PubMed Central. [Link]
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Sci-Hub. (n.d.). Synthesis of Chemoproteomic Photoaffinity Probes via Sequential Azidation/Staudinger Ligation from Alcohols and a Benzylic C–H bond. Sci-Hub. [Link]
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Li, J., et al. (2023). Designing Bioorthogonal Reactions for Biomedical Applications. PubMed Central. [Link]
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Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. [Link]
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Jurenas, D., et al. (2024). Metabolic Labeling: Snapshot of the Effect of Toxins on the Key Cellular Processes. Methods in Molecular Biology. [Link]
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Lang, K., & Chin, J. W. (2017). Bioorthogonal chemistry in living animals. National Science Review. [Link]
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Vercoutter-Edouart, A.-S., et al. (2022). Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a comparative study. Scientific Reports. [Link]
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Mitry, M. M. A., et al. (2016). In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms. Angewandte Chemie International Edition. [Link]
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Erdmann, I., et al. (2015). Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila. Bio-protocol. [Link]
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Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed. [Link]
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ResearchGate. (2024). Azide-labeled amino acid analogs enable metabolic labeling of S. aureus. ResearchGate. [Link]
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Yaghmour, A., et al. (2021). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology. [Link]
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Ekkebus, R., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society. [Link]
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A Comparative Guide to the Validation of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic Acid Labeling by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract: The precise and specific labeling of proteins is fundamental to understanding complex biological systems and for the development of novel therapeutics. This guide provides a comprehensive comparison of protein labeling using the alkyne-containing compound 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid with other established methods. We will delve into the experimental validation of this labeling technique using Western blot, presenting detailed methodologies, supporting data, and visualizations to elucidate intricate workflows.
Introduction: The Principle of Alkyne-Tagging for Protein Labeling
This compound is a chemical probe that contains a terminal alkyne group. This functional group is a "bioorthogonal handle," meaning it is chemically unique within a biological system and does not interfere with native biochemical processes.[1][2] The probe is designed to react with specific amino acid residues on a protein, thereby covalently attaching the alkyne tag.
1.1 Mechanism of Labeling
The "oxo" and "amino" butanoic acid portions of the molecule can be modified to create a reactive group, such as an N-hydroxysuccinimide (NHS) ester. This NHS ester will readily react with primary amines, such as the epsilon-amine of lysine residues on the surface of proteins, to form a stable amide bond.[3][4][5][6][7] This reaction is pH-dependent, with an optimal range of 8.3-8.5.[6][7]
1.2 The Role of "Click Chemistry" in Detecting Alkyne-Tagged Proteins
Once a protein is labeled with the alkyne tag, it can be detected using a "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This highly efficient and specific reaction forms a stable triazole linkage between the alkyne-tagged protein and a reporter molecule containing an azide group.[1][2] For Western blot analysis, a common reporter is biotin-azide.
1.3 Why Western Blot is a Critical Validation Tool
Western blotting is an indispensable technique for validating the specificity and success of protein labeling. It allows for the separation of proteins by molecular weight, transfer to a solid support, and subsequent detection of the labeled protein of interest. By using an enzyme conjugate like Streptavidin-Horseradish Peroxidase (Streptavidin-HRP), which binds with high affinity to the biotin tag, the labeled protein can be visualized and its molecular weight confirmed.[8][9][10]
Experimental Workflow: A Self-Validating Protocol
This section outlines a robust, self-validating workflow for the labeling of a target protein with this compound (as its NHS ester) and subsequent validation by Western blot.
2.1 Diagram of the Complete Experimental Workflow
Caption: Workflow for labeling and Western blot validation.
2.2 Materials and Reagents
-
This compound N-hydroxysuccinimide ester
-
Target protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Biotin-Azide
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
TBTA ligand
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Western blot imaging system
2.3 Step-by-Step Protocol
2.3.1 Protein Labeling with this compound-NHS Ester
-
Dissolve the this compound-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Adjust the pH of the protein solution to 8.3-8.5 using the labeling buffer.
-
Add the NHS ester to the protein solution at a 10-20 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the unreacted label by dialysis or using a desalting column.
2.3.2 "Click" Reaction: Conjugation of Biotin-Azide
-
To the alkyne-labeled protein, add Biotin-Azide at a 5-10 fold molar excess.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO4 and a reducing agent like sodium ascorbate. A copper ligand such as TBTA can be included to improve reaction efficiency.
-
Add the copper catalyst to the protein-biotin-azide mixture.
-
Incubate for 1 hour at room temperature.
-
The resulting biotinylated protein is now ready for analysis.
2.3.3 SDS-PAGE and Western Blotting [11][12]
-
Denature the biotinylated protein sample by boiling in Laemmli buffer.
-
Load the sample onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.[13][14]
2.3.4 Detection with Streptavidin-HRP
-
Incubate the blocked membrane with Streptavidin-HRP diluted in blocking buffer (a starting dilution of 1:20,000 is recommended) for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound Streptavidin-HRP.
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
2.4 Rationale Behind Key Protocol Steps
-
pH 8.3-8.5 for Labeling: This pH is optimal for the reaction between the NHS ester and primary amines, ensuring efficient labeling while minimizing hydrolysis of the NHS ester.[6][7]
-
Copper Catalyst in Click Chemistry: The Cu(I) catalyst is essential for the CuAAC reaction, ensuring a rapid and highly specific ligation between the alkyne and azide.[1]
-
Blocking Step: This is crucial to prevent the Streptavidin-HRP from binding non-specifically to the membrane, which would result in high background signal.[13][14]
Comparative Analysis: Performance vs. Alternative Labeling Methods
| Feature | This compound (Alkyne-Tag) | NHS-Biotin (Direct Biotinylation) | Epitope Tagging (e.g., HA, FLAG) |
| Specificity | High, due to the bioorthogonal nature of the click reaction.[1][15] | Can be less specific, labeling all accessible primary amines. | High, based on the specific antibody-epitope interaction. |
| Signal-to-Noise | Generally high, with low background due to the specificity of the click reaction. | Can have higher background due to non-specific binding of streptavidin. | Variable, dependent on the quality of the primary antibody. |
| Ease of Use | Multi-step process (labeling, then click reaction). | Single-step labeling. | Requires genetic modification to introduce the tag. |
| Versatility | The alkyne handle can be clicked to various reporter molecules (biotin, fluorophores). | Limited to biotin-based detection. | Limited to antibody-based detection for the specific tag. |
| Perturbation | The small size of the alkyne tag is less likely to perturb protein function. | Biotin is larger and may have a greater impact on protein function. | The size of the epitope tag can potentially interfere with protein function.[15] |
Troubleshooting and Advanced Considerations
4.1 Common Issues and Solutions in Western Blot Validation
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inefficient labeling or click reaction. Insufficient protein loading. | Optimize labeling and click reaction conditions. Increase the amount of protein loaded on the gel.[13][14] |
| High Background | Incomplete blocking. Non-specific binding of Streptavidin-HRP. | Increase blocking time or change blocking agent. Optimize Streptavidin-HRP concentration.[13][14] |
| Non-specific Bands | Contamination or protein degradation. | Use fresh buffers and protease inhibitors.[16] |
4.2 Multiplexing with Antibody-Based Detection
A significant advantage of the alkyne-tagging system is the ability to perform multiplexed Western blots. After detecting the biotinylated protein with Streptavidin-HRP, the membrane can be stripped and re-probed with a primary antibody against a different protein of interest, followed by a standard HRP-conjugated secondary antibody.
Conclusion: Integrating this compound Labeling into Your Research
Labeling with this compound followed by click chemistry offers a highly specific and versatile method for protein analysis. The validation of this labeling by Western blot provides a robust and reliable confirmation of successful and specific protein tagging. While the protocol involves more steps than direct biotinylation, the resulting high specificity and low background often justify the additional effort, particularly in complex biological samples. This method provides a powerful tool for researchers in basic science and drug development to study protein function and interactions with high confidence.
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- HRP-Streptavidin Conjug
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A Senior Application Scientist's Guide to LC-MS/MS Data Analysis for Peptides Modified with 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic Acid
Introduction: The Rise of Alkyne-Tagged Peptides in Chemical Biology
In the landscape of modern proteomics and drug development, the ability to selectively tag, enrich, and identify proteins and their interaction partners is paramount. Bioorthogonal chemistries have emerged as indispensable tools for studying biomolecules in their native environments.[1] Among these, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition, provides a robust method for covalently linking molecules with high specificity and efficiency.[2]
The modification of interest, 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid, serves as a chemical handle, introducing a terminal alkyne group onto a peptide. This modification is typically attached to primary amines, such as the N-terminus or the side chain of a lysine residue, via a stable amide bond. Once incorporated, the alkyne-tagged peptide can be "clicked" to an azide-containing reporter molecule, such as a fluorescent dye for imaging or a biotin tag for affinity purification and enrichment.[3]
This guide provides a comprehensive comparison of data analysis strategies for identifying and characterizing peptides modified with this specific alkyne tag using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the nuances of database search strategies, the expected fragmentation patterns, and provide field-proven protocols to ensure confident identification, moving beyond a simple checklist of steps to explain the causality behind our choices.
The Modification: Structure, Mass, and Stoichiometry
Before any data analysis can begin, a precise understanding of the modification is critical. The modification is typically coupled to a peptide's primary amine (e.g., Lysine side-chain) using carbodiimide chemistry, which forms an amide bond and results in the loss of a water molecule.
-
Chemical Formula: C₇H₉NO₃
-
Monoisotopic Mass of Reagent: 155.0582 Da
-
Reaction: Condensation (loss of H₂O, 18.0106 Da)
-
Net Monoisotopic Mass Shift: +137.0476 Da
This mass shift is the fundamental value that will be used to instruct the proteomics software to search for the modification.
Caption: Reaction schematic for labeling a peptide amine.
Experimental Workflow: From Sample to Signal
A robust data analysis strategy is predicated on high-quality data generation. The overall workflow must be optimized at each step to ensure the successful detection of modified peptides.
Caption: High-level experimental workflow for modified peptide analysis.
LC-MS/MS Acquisition Considerations
The success of identifying modified peptides is highly dependent on the liquid chromatography and mass spectrometry parameters.
-
Chromatography: Use of a C18 reversed-phase column with a shallow gradient is recommended. The modification adds some hydrophobicity, which may alter the peptide's elution time compared to its unmodified counterpart.
-
Fragmentation: Higher-energy C-trap dissociation (HCD) is generally preferred over collision-induced dissociation (CID) in Orbitrap instruments as it produces a wider range of fragment ions, including low m/z diagnostic ions that can be critical for validation.[7] In ion trap instruments, CID is the standard method.[8]
-
Resolution: High-resolution and high-accuracy mass analysis for both precursor (MS1) and fragment ions (MS2) is crucial. This significantly reduces the search space and increases confidence in peptide identification by minimizing false positives.[9]
Comparative Guide to Data Analysis Strategies
There is no single "best" software for analyzing modified peptides; the optimal choice depends on the experimental goals. We compare three primary strategies using leading proteomics software platforms.[10]
| Strategy | Primary Software Example(s) | Best For... | Key Advantage | Key Limitation |
| Standard Database Search | Proteome Discoverer (SEQUEST), Mascot | Known modifications, targeted analysis | High speed and well-established statistical models. | Inflexible; will not find unexpected modifications or adducts. |
| Open Modification Search | MSFragger, MaxQuant (dependent PTM) | Discovery proteomics, quality control | Can identify the target modification alongside any other mass shifts, revealing side-reactions or degradation. | Computationally intensive; may require more stringent filtering to control false discovery rates. |
| Specialized/Targeted Validation | Skyline, INSPECT[11] | Quantitation, detailed spectral validation | Excellent for manual inspection of spectra and validating modification site localization. | Not designed for large-scale discovery; requires prior knowledge of target peptides. |
Strategy 1: The Standard Database Search
This is the most common approach when you know the exact mass and potential sites of your modification. The key is to correctly define the modification in the search engine's settings.
Causality Behind the Protocol:
By defining the modification as a "variable" or "differential" modification on lysine (K) and the protein N-terminus, we instruct the search engine to consider both the modified and unmodified forms of each peptide. This is crucial because labeling is rarely 100% efficient. Limiting the number of variable modifications per peptide (e.g., to 2 or 3) is a critical choice to prevent a combinatorial explosion of the search space, which would reduce statistical power and increase search times.
Experimental Protocol: Defining the Modification in Thermo Scientific™ Proteome Discoverer™
-
Open Proteome Discoverer: Navigate to the Administration tab and select "Maintain Modifications."
-
Create New Modification: Click "New" to open the modification definition window.
-
Define Properties:
-
Name: Alkyne_Tag_137 (or another descriptive name).
-
Full Name: 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic_acid_adduct
-
Specificity:
-
Click "Add" to define the target amino acid.
-
Amino Acid: K (Lysine).
-
Position: Anywhere.
-
Click "Add" again.
-
Amino Acid: Any (or select specific N-terminal residues if known).
-
Position: Protein N-terminus.
-
-
Mass Data:
-
Monoisotopic Delta Mass: 137.047679
-
Average Delta Mass: 137.14 (Calculated from atomic weights).
-
-
-
Save the Modification: Click "OK" to save.
-
Set Up the Search Workflow:
-
In your processing workflow, add the new modification to the list of Variable Modifications in the search node (e.g., SEQUEST HT).
-
Set the "Max. Variable Modifications per Peptide" to 3.
-
Ensure precursor and fragment mass tolerances are appropriate for your instrument (e.g., 10 ppm for precursor, 0.02 Da for fragments on an Orbitrap).
-
Run the search.
-
Strategy 2: The Open Modification Search (OMS)
An OMS is invaluable for discovery and quality control. It searches for any mass shift, allowing you to confirm your expected modification while simultaneously screening for unexpected events like oxidation (+15.9949 Da) of the tag or other side reactions.[12]
Causality Behind the Protocol:
MSFragger, a key component of the FragPipe platform, is an ultrafast search engine optimized for open searches. An open search works by first performing a conventional closed search and then re-analyzing the remaining spectra for any mass offset within a wide window (e.g., +/- 500 Da). This "wide-window" approach is computationally demanding, but MSFragger's indexing methods make it feasible. This allows us to find our +137.0476 Da shift without pre-defining it, serving as an excellent validation of our mass calculations and revealing if other modifications are more prevalent.
Experimental Protocol: Using MSFragger in FragPipe
-
Load Data: Open FragPipe and load your raw .mzML or Thermo .raw files.
-
Select Workflow: Choose the MSFragger_Open workflow.
-
Configure MSFragger:
-
Precursor mass lower/upper: Set a wide range, e.g., -500 to 500 Da.
-
Allow for PTMs of a specific mass: Leave this blank for a true open search.
-
-
Database: Select your FASTA protein database.
-
Run: Execute the pipeline.
-
Analyze Results: The output files will list all identified mass shifts. Use data analysis tools like R or Python to plot the distribution of these mass deltas. You should see a prominent peak at +137.0476 Da if your labeling was successful.
Caption: Decision tree for selecting the appropriate data analysis workflow.
Interpreting the Spectra: What to Look For
Confident identification requires more than just a high search score. Manual validation of the peptide-spectrum matches (PSMs) is essential. The fragmentation pattern of the modified peptide provides the ultimate proof.
Expected Fragmentation Pattern:
The modification contains two amide bonds and a propargyl group. Under HCD/CID conditions, we expect:
-
Complete b- and y-ion series: The primary evidence for the peptide backbone sequence.
-
Neutral Loss: The entire modification can sometimes be lost as a neutral fragment from the precursor ion, although this is less common for stable amide linkages.
-
Signature Fragment Ions: Fragmentation within the modification itself can produce low m/z reporter ions. For this tag, cleavage of the amide bond closest to the peptide could yield a fragment ion of C7H8NO2+ at m/z 138.0550 . The presence of this ion in the MS/MS spectrum, especially when it's absent in the unmodified peptide's spectrum, is strong evidence for a correct identification.
Alternative Peptide Modification Reagents
The choice of a bioorthogonal handle is a critical experimental decision.[1] this compound is a simple, effective alkyne tag. However, several alternatives exist, each with different implications for LC-MS/MS analysis.
| Reagent Class | Example | Key Feature | Impact on Data Analysis |
| Simple Alkyne (This Guide) | This compound | Small, minimal perturbation. | Straightforward mass shift; potential for minor signature ions. |
| PEGylated Alkyne | Alkyne-PEG4-NHS Ester | Increased hydrophilicity. | Larger, more complex mass shift. The PEG linker can dominate fragmentation, producing a characteristic repeating loss of 44.0262 Da (C₂H₄O). |
| Strained Alkyne (Copper-Free) | Dibenzocyclooctyne (DBCO)-NHS Ester | Enables copper-free click chemistry, ideal for live-cell labeling.[2] | Very large, hydrophobic modification. Can significantly alter peptide chromatography and ionization. Produces very prominent signature ions from the DBCO group. |
| Isotope-Coded Tags | d0/d5-Phenyl Isocyanate[13] | Allows for relative quantification. | Requires searching for two distinct mass shifts. Data analysis software must be able to pair and quantify the light/heavy labeled peptides. |
Conclusion and Authoritative Recommendations
The analysis of peptides modified with this compound is a tractable but nuanced challenge. For routine identification where the modification is expected, a standard database search with a precisely defined variable modification of +137.0476 Da on Lysine and N-termini is the most efficient method.
However, for initial discovery, method development, or troubleshooting, an open modification search is strongly recommended as a self-validating system. It provides unbiased confirmation of the modification's mass and reveals any potential side-reactions, enhancing the trustworthiness of your results. Regardless of the search strategy, manual inspection of high-scoring PSMs for a logical b- and y-ion series and potential signature ions is the gold standard for confident assignment.
Ultimately, the convergence of high-resolution mass spectrometry data with a well-informed and flexible bioinformatics approach is key to unlocking the full potential of bioorthogonal chemical probes in proteomics.
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- INSPECT: a tool for identifying post-transl
- Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ioniz
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- Selective Functionalization of Peptides with Reactive Fragment Ions.
- Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping.
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A Senior Application Scientist's Guide: The Advantages of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid over Biotin-Alkyne Tags in Modern Proteomics
In the dynamic landscape of chemical biology and proteomics, the tools we employ for biomolecular labeling and enrichment are pivotal to the depth and accuracy of our discoveries. For years, the biotin-alkyne tag has been a workhorse, leveraging the robust biotin-streptavidin interaction for affinity purification. However, as our analytical techniques, particularly mass spectrometry, have grown more sensitive, the inherent limitations of biotin have become increasingly apparent. This guide provides a comprehensive comparison, grounded in experimental principles, of the traditional biotin-alkyne tag and a more versatile alternative: the small, functional handle, 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid. We will explore the causal factors behind experimental choices and demonstrate why this smaller tag offers superior performance in demanding applications.
The Principle of Two-Step Bioorthogonal Labeling
At the heart of this comparison lies the concept of bioorthogonal "click" chemistry.[1][2] This powerful strategy allows for the selective labeling of biomolecules in complex biological systems. The process typically involves two steps:
-
Incorporation of a Bioorthogonal Handle: A small, biologically inert functional group (the "handle"), such as an alkyne, is introduced into a target biomolecule. This can be achieved through metabolic labeling, where cells are fed an alkyne-modified precursor, or through chemical conjugation.
-
Click Reaction: A reporter molecule—bearing a complementary azide group and a functional tag (e.g., a fluorophore or an affinity handle like biotin)—is added. The alkyne and azide groups "click" together in a highly specific and efficient cycloaddition reaction, covalently attaching the reporter to the target biomolecule.[3][4]
The choice of the initial alkyne handle is a critical experimental decision that profoundly impacts the quality and reliability of downstream analysis.
The Incumbent: Biotin-Alkyne Tags
Biotin-alkyne tags combine the alkyne handle and the biotin affinity tag into a single reagent. The workflow is straightforward: incorporate the tag, perform a click reaction with an azide reporter if needed (or use an azide version of the biotin tag), and then enrich the biotinylated molecules using streptavidin-coated beads.[5][6] While this method has been instrumental in many studies, its utility is hampered by several significant drawbacks.
The Limitations of Biotin-Based Enrichment
-
Steric Hindrance: Biotin is a bulky molecule (MW = 244.31 g/mol ). Attaching it to a probe can alter the probe's biological activity, distribution, and cell permeability.[7][8] In the context of click chemistry, the steric bulk of biotin can also reduce the efficiency of the cycloaddition reaction itself.[9][10]
-
Endogenous Biotin Interference: A major challenge in any biotin-based affinity purification is the presence of endogenously biotinylated proteins in cells (e.g., carboxylases).[11] These naturally occurring proteins will co-purify with the labeled targets, leading to high background and complicating the identification of true interaction partners.
-
Mass Spectrometry Incompatibility: The extremely high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) is a double-edged sword.[12] Eluting the captured proteins from streptavidin beads requires harsh, denaturing conditions that can lead to the co-elution of streptavidin fragments, which contaminate the sample and interfere with mass spectrometry analysis.[13][14][15] Furthermore, the biotin tag itself can suppress the ionization of peptides, reducing their detectability by the mass spectrometer.[12][16]
The Challenger: this compound
This small molecule (MW = 155.15 g/mol ) presents a paradigm shift.[17][18][19][20] Instead of pre-loading the system with a bulky, problematic affinity tag, it serves as a minimal, unobtrusive alkyne handle. The power of this approach lies in its modularity: the choice of affinity tag and elution strategy is deferred until after the biological labeling has occurred.
Key Advantages of a Small Alkyne Handle
-
Minimized Biological Perturbation: With a molecular weight nearly 40% smaller than biotin, this compound is significantly less likely to alter the function, conformation, or localization of the protein it labels.[1][2][21] This ensures that the biological observations are more representative of the native state. Its smaller size can also contribute to improved cell permeability of probes.[22]
-
Elimination of Endogenous Biotin Background: By completely avoiding biotin during the enrichment process, this method circumvents the issue of co-purifying endogenous biotinylated proteins.[13][23] This results in a much cleaner background, significantly improving the signal-to-noise ratio in proteomics experiments and enabling the confident identification of low-abundance proteins.
-
Enhanced Experimental Flexibility: The terminal alkyne is a versatile chemical handle. After labeling your target within the cell and lysing, you can choose the most appropriate azide-reporter for your specific downstream application.
-
For Mass Spectrometry: Click on an azide-functionalized cleavable linker.[24] This allows for the capture of target proteins and their subsequent release under mild conditions (e.g., acid or light), leaving the streptavidin beads and their contaminants behind.[25]
-
For Fluorescence Imaging: Click on an azide-fluorophore to visualize the protein's localization.
-
For Other Applications: Click on any other desired azide-modified tag.
-
-
Superior Mass Spectrometry Compatibility: This is arguably the most significant advantage. By using a cleavable linker clicked onto the alkyne handle, researchers can achieve:
-
Mild Elution: Proteins are released without the need for harsh denaturants, preserving post-translational modifications and improving recovery.
-
Reduced Contamination: The streptavidin from the beads does not co-elute with the sample, leading to cleaner spectra.[13]
-
Improved Peptide Identification: The absence of the ion-suppressing biotin tag on the peptides results in better detection and quantification.[26]
-
Quantitative Comparison
| Feature | Biotin-Alkyne Tag | This compound | Advantage |
| Molecular Weight | ~220-250 g/mol | 155.15 g/mol | 4-Oxo-4-(...)-butanoic acid |
| Steric Hindrance | High | Low | 4-Oxo-4-(...)-butanoic acid |
| Endogenous Interference | Yes (endogenous biotin) | No | 4-Oxo-4-(...)-butanoic acid |
| Experimental Flexibility | Low (fixed to biotin) | High (modular) | 4-Oxo-4-(...)-butanoic acid |
| MS Elution Conditions | Harsh, denaturing | Mild (with cleavable linker) | 4-Oxo-4-(...)-butanoic acid |
| MS Contamination Risk | High (streptavidin) | Low | 4-Oxo-4-(...)-butanoic acid |
| Peptide Ion Suppression | Yes | No | 4-Oxo-4-(...)-butanoic acid |
Experimental Workflow Visualizations
The diagrams below illustrate the fundamental differences in the experimental workflows and highlight the advantages of the modular approach afforded by this compound.
Caption: Workflow using a traditional Biotin-Alkyne tag.
Caption: Workflow using the smaller, modular alkyne handle.
Experimental Protocols
The following protocols provide a framework for applying these two methodologies for the enrichment of newly synthesized proteins for mass spectrometry analysis, based on the Biorthogonal Noncanonical Amino Acid Tagging (BONCAT) technique.
Protocol 1: Enrichment using Biotin-Alkyne (BONCAT)
This protocol is adapted for a cleavable biotin-alkyne tag to illustrate the best-case scenario for a biotin-based approach.
Objective: To enrich newly synthesized proteins using a cleavable biotin-alkyne tag for MS analysis.
Materials:
-
Azidohomoalanine (AHA)
-
Click-iT™ DADPS (acid-cleavable biotin) Alkyne (Thermo Fisher Scientific)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Click reaction components (Copper (II) sulfate, reducing agent like sodium ascorbate, ligand like TBTA)
-
Streptavidin magnetic beads
-
Wash Buffers (e.g., PBS, high-salt buffer)
-
Elution Buffer (e.g., 2% Trifluoroacetic Acid - TFA)
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)
Methodology:
-
Metabolic Labeling: Culture cells in methionine-free media supplemented with AHA for a desired period (e.g., 4-24 hours) to incorporate the azide handle into newly synthesized proteins.
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellet in Lysis Buffer on ice for 30 minutes. Clarify the lysate by centrifugation.
-
Click Chemistry Reaction: a. To 1 mg of protein lysate, add the click reaction cocktail: Copper (II) sulfate, a reducing agent, a copper-chelating ligand, and the acid-cleavable Biotin-Alkyne reagent. b. Incubate for 1-2 hours at room temperature with rotation.
-
Protein Precipitation: Precipitate the protein using a methanol/chloroform protocol to remove excess click reagents. Resuspend the protein pellet in a buffer containing SDS.
-
Streptavidin Enrichment: a. Incubate the resuspended protein with pre-washed streptavidin magnetic beads for 1 hour at room temperature. b. Wash the beads extensively with a series of buffers (e.g., 1% SDS in PBS, 4M Urea, and PBS) to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 100 mM Tris-HCl with 2M Urea) and reduce/alkylate the proteins. Digest with trypsin overnight at 37°C.
-
Elution of Biotinylated Peptides: a. After digestion, wash the beads. b. Elute the captured peptides by incubating the beads in the acid Elution Buffer (2% TFA) for 30 minutes.[26] c. Collect the supernatant containing the cleaved peptides and immediately neutralize for MS analysis.
Protocol 2: Enrichment using this compound Analog & Cleavable Linker
This protocol uses a non-canonical amino acid containing a terminal alkyne, conceptually similar to using a probe modified with this compound.
Objective: To enrich newly synthesized proteins using an alkyne handle and a cleavable azide-biotin linker for cleaner MS analysis.
Materials:
-
L-Homopropargylglycine (HPG)
-
Azide-PC-Biotin (acid-cleavable linker, from Click Chemistry Tools or similar)
-
All other materials are the same as in Protocol 1.
Methodology:
-
Metabolic Labeling: Culture cells in methionine-free media supplemented with HPG for a desired period. HPG contains the small alkyne handle.
-
Cell Lysis: Perform as described in Protocol 1.
-
Click Chemistry Reaction: a. To 1 mg of protein lysate, add the click reaction cocktail: Copper (II) sulfate, a reducing agent, a copper-chelating ligand, and the Azide-PC-Biotin cleavable linker. b. Incubate for 1-2 hours at room temperature with rotation. This step attaches the cleavable biotin tag only to the alkyne-modified proteins.
-
Protein Precipitation: Perform as described in Protocol 1.
-
Streptavidin Enrichment: Perform as described in Protocol 1.
-
On-Bead Digestion: Perform as described in Protocol 1.
-
Elution of Formerly Alkyne-Tagged Peptides: a. After digestion, wash the beads. b. Elute the captured peptides by incubating the beads in the acid Elution Buffer (2% TFA) for 30 minutes. c. Collect the supernatant. The peptides in the eluate are now free of any biotin tag, as the cleavage occurred at the linker. Neutralize immediately for MS analysis.
The key difference in the final sample for Protocol 2 is the absence of the biotin moiety on the analyzed peptides, leading to superior analytical performance.
Conclusion and Future Outlook
While biotin-alkyne tags have a long history in biological research, their inherent properties present significant challenges for modern, high-sensitivity proteomic analyses. The use of a smaller, less intrusive alkyne handle like this compound offers a demonstrably superior alternative. By minimizing biological perturbation and providing unparalleled experimental flexibility, this modular approach directly addresses the limitations of biotin. The ability to avoid endogenous biotin interference and to integrate cleavable linkers for mild, contamination-free elution makes it the preferred method for researchers aiming to achieve the highest quality data in mass spectrometry-based proteomics. As the field continues to push the boundaries of detection, the adoption of such refined chemical tools will be essential for uncovering the subtle complexities of the proteome.
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Gautier, V., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. PMC - NIH. [Link]
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Adav, S. S., et al. (2014). Coupling enrichment methods with proteomics for understanding and treating disease. PMC - PubMed Central. [Link]
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Pratt, M. R., & Parker, C. G. (2020). Click Chemistry in Proteomic Investigations. PMC - PubMed Central - NIH. [Link]
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Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. PubMed Central. [Link]
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Gautier, V., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. ACS Publications. [Link]
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Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. ACS Publications. [Link]
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Roberts, A. M., et al. (2024). Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis. PubMed. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. PubMed Central. [Link]
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Chen, Y., et al. (2021). Detectability of Biotin Tags by LC-MS/MS. PubMed. [Link]
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A Comparative Guide to Quantitative Proteomics: 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic Acid vs. SILAC
In the landscape of quantitative proteomics, the ability to accurately measure changes in protein abundance is paramount for unraveling complex biological processes, from discovering drug targets to identifying disease biomarkers.[1][2] Among the diverse strategies available, metabolic labeling and chemical tagging represent two powerful, yet fundamentally different, approaches. This guide provides an in-depth comparison of Stable Isotope Labeling with Amino acids in Cell culture (SILAC), a metabolic labeling gold standard, and a chemical tagging method utilizing 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid, a probe for studying protein succinylation, to inform the selection of the most suitable technique for specific research questions.
The Metabolic Standard: Stable Isotope Labeling with Amino acids in Cell culture (SILAC)
SILAC is a powerful and widely adopted metabolic labeling technique for the accurate quantification of proteins.[3][4] The core principle of SILAC involves the in vivo incorporation of stable isotope-labeled amino acids into the entire proteome of cultured cells.[3][5] Typically, two cell populations are cultured in media that are identical except for the presence of either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids, such as arginine and lysine.[6]
Over several cell divisions, the heavy amino acids are fully incorporated into the newly synthesized proteins of one cell population.[5][7][8] Following experimental treatment, the "light" and "heavy" cell populations are combined at the earliest possible stage, often before cell lysis.[4][9] This early mixing is a key advantage of SILAC, as it minimizes experimental variability that can be introduced during sample processing.[1][9] The combined protein mixture is then digested, and the resulting peptides are analyzed by mass spectrometry. Chemically identical peptide pairs will differ in mass only by the incorporated stable isotopes, and the ratio of their signal intensities in the mass spectrometer directly reflects the relative abundance of the protein in the two original cell populations.[6]
SILAC Workflow
The SILAC workflow is characterized by two main phases: an adaptation phase and an experimental phase.[4][7][8]
Caption: SILAC Experimental Workflow.
Chemical Probing: this compound for Succinylation Analysis
In contrast to the global metabolic labeling of SILAC, chemical proteomics employs probes to target specific protein modifications or classes of proteins. This compound is a chemical probe used to study protein succinylation, a post-translational modification (PTM) where a succinyl group is added to a lysine residue.[10][11] This modification plays a crucial role in regulating metabolism and has been implicated in various diseases, including cancer.[10][12]
This chemical probe contains a terminal alkyne group, which serves as a bioorthogonal handle.[13] This means the alkyne can undergo a highly specific reaction, known as "click chemistry" (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition or CuAAC), with an azide-containing reporter tag (like biotin or a fluorophore) without interfering with native biological molecules.[13][14][15] This two-step labeling strategy allows for the enrichment and identification of succinylated proteins from complex biological samples.[14][15]
Workflow for Succinylation Profiling
The workflow for using this compound involves treating cells or lysates with the probe, followed by click chemistry to attach a reporter tag for enrichment and subsequent mass spectrometry analysis.
Caption: Chemical Proteomics Workflow for Succinylation.
Head-to-Head Comparison: SILAC vs. Chemical Probing
| Feature | SILAC (Metabolic Labeling) | This compound (Chemical Probing) |
| Principle | In vivo metabolic incorporation of stable isotope-labeled amino acids.[3][5] | Covalent modification of specific protein sites with a chemical probe followed by bioorthogonal ligation.[13][14] |
| Scope | Global proteome quantification.[3][16] | Targeted analysis of a specific PTM (succinylation).[10] |
| Applicability | Limited to actively dividing, culturable cells.[1][17][18] | Applicable to cell cultures, lysates, tissues, and biofluids. |
| Quantitative Accuracy | High accuracy due to early-stage sample mixing, minimizing processing errors.[1][2][19] | Can be less precise; quantification relies on label-free or isobaric tagging methods introduced later in the workflow. |
| Experimental Time | Lengthy; requires multiple cell divisions for complete labeling.[1][17][20] | Relatively rapid; labeling can be performed in hours. |
| Cost | High cost of stable isotope-labeled amino acids and specialized media.[1][18][20] | Cost of the chemical probe and reagents for click chemistry. |
| Multiplexing | Typically limited to 2 or 3 conditions (light, medium, heavy).[1][19] | Can be combined with isobaric tags (e.g., TMT, iTRAQ) for higher multiplexing. |
| Major Advantage | High quantitative precision and reproducibility.[2][19][21] | Ability to study specific PTMs and applicability to a wider range of sample types. |
| Major Limitation | Restricted to metabolically active, culturable cells and long experimental timelines.[4][17] | Potential for off-target labeling and artifacts from chemical reactions.[22] |
Experimental Protocols
SILAC Protocol
1. Adaptation Phase:
-
Culture two populations of cells in parallel.
-
For the "light" population, use standard cell culture medium.
-
For the "heavy" population, use medium supplemented with stable isotope-labeled arginine (e.g., ¹³C₆) and lysine (e.g., ¹³C₆¹⁵N₂), and dialyzed fetal bovine serum to prevent competition from unlabeled amino acids.[7]
-
Subculture the cells for at least five passages to ensure >95% incorporation of the heavy amino acids.[7][8]
-
Verify incorporation efficiency by mass spectrometry analysis of a small aliquot of the "heavy" cell lysate.[7][8]
2. Experimental Phase:
-
Once full incorporation is confirmed, apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" cells) and the control treatment to the other (e.g., vehicle to the "light" cells).[4]
-
After treatment, harvest and count the cells from both populations.
-
Combine the "light" and "heavy" cell populations in a 1:1 ratio.[5]
-
Lyse the combined cells and extract the proteins.
-
Digest the protein mixture into peptides using an enzyme like trypsin.[7]
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy/light peak intensity ratios to determine relative protein abundance.[9][23]
Protocol for Succinylation Profiling
1. Protein Labeling:
-
Treat cultured cells with this compound for a defined period. Alternatively, incubate cell or tissue lysates with the probe.
-
Lyse the cells (if treated whole) and quantify the protein concentration.
2. Click Chemistry:
-
To the protein lysate, add the click chemistry reaction cocktail: an azide-biotin tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction to allow for the covalent attachment of the biotin tag to the alkyne-modified proteins.
3. Enrichment:
-
Add streptavidin-conjugated beads to the reaction mixture to capture the biotinylated proteins.
-
Incubate to allow binding, then wash the beads extensively to remove non-specifically bound proteins.
4. Sample Preparation for MS:
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Collect the resulting peptides.
5. LC-MS/MS Analysis:
-
Analyze the peptides by LC-MS/MS to identify the proteins and map the sites of succinylation.
-
For quantification, parallel experiments with different conditions can be compared using label-free quantification or by incorporating isobaric tags after digestion.
Expert Recommendations: Choosing the Right Tool for the Job
The choice between SILAC and a chemical probing approach like the one described hinges on the specific research question and experimental constraints.
-
For high-precision, global proteome quantification in cultured cells , SILAC remains the gold standard.[1][19] Its ability to minimize sample handling errors by combining samples at the beginning of the workflow makes it ideal for detecting subtle changes in protein expression with high confidence.[4][9] It is particularly well-suited for studies of drug mechanisms, signaling pathways, and general cellular responses in well-characterized cell lines.[1][2][6]
-
For studying specific post-translational modifications like succinylation , a targeted chemical proteomics approach is necessary. This compound allows for the specific enrichment and identification of succinylated proteins, providing insights into their regulatory roles that would be missed by a global proteome analysis.[10][12] This method is also indispensable when working with samples that cannot be metabolically labeled, such as clinical tissues or biofluids.
Ultimately, these two techniques are not mutually exclusive and can be used in a complementary fashion. For instance, a researcher might use SILAC to identify global protein expression changes in response to a stimulus and then employ a chemical probe to investigate whether specific PTMs on the identified proteins are also altered. The integration of these powerful quantitative proteomics strategies will continue to drive new discoveries in biology and medicine.
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Benchmarking 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid: A Comparative Guide to Amine-Reactive Labeling Kits
In the dynamic fields of proteomics, drug discovery, and molecular biology, the precise and efficient labeling of proteins is a cornerstone technique. The covalent attachment of reporter molecules, such as fluorophores or biotin, enables researchers to track, quantify, and characterize protein function and interactions. While a plethora of commercially available labeling kits dominate the market, the exploration of novel reagents with unique properties remains a critical endeavor for advancing experimental possibilities.[1][2][3][4] This guide provides a comprehensive, data-driven comparison of 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid, a versatile amine-reactive building block, against established, commercially available labeling kits.
This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about their protein labeling strategies. We will delve into the underlying chemistry, provide detailed experimental protocols for a head-to-head comparison, and present a framework for data analysis, ensuring a thorough and objective evaluation.
Introduction: The Chemistry of Amine-Reactive Labeling
The most common strategy for protein labeling targets the primary amines present in the side chains of lysine residues and the N-terminus of the polypeptide chain.[5][6] These nucleophilic groups readily react with electrophilic reagents, forming stable covalent bonds. The workhorse of this approach has traditionally been N-hydroxysuccinimide (NHS) esters, which react with primary amines to form a stable amide bond, releasing NHS as a byproduct.[5][6][7]
This compound introduces a terminal alkyne group, a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[8][9][][11][12] This allows for a two-step labeling procedure that offers greater flexibility and modularity compared to direct labeling methods. The carboxylic acid moiety of this compound can be activated, typically with a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a stabilizer such as Sulfo-NHS, to form an amine-reactive ester.[13][14][15][16] This activated intermediate then reacts with primary amines on the target protein.
This guide will benchmark the performance of an EDC/Sulfo-NHS activated this compound labeling strategy against two representative, widely used commercial labeling kits.
Experimental Design: A Head-to-Head Comparison
To ensure a fair and rigorous comparison, we will utilize a model protein, Bovine Serum Albumin (BSA), known for its stability and well-characterized number of lysine residues. The following labeling reagents will be compared:
-
Test Reagent: this compound, activated with EDC/Sulfo-NHS.
-
Commercial Kit 1: A representative NHS-ester based labeling kit (e.g., a commercially available biotinylation or fluorophore labeling kit).[1][2][3][4][17][18]
-
Commercial Kit 2: An alternative amine-reactive chemistry kit (e.g., a kit based on a different activated ester chemistry).[19]
The overall experimental workflow is depicted below:
Figure 1: A generalized workflow for the comparative labeling experiment.
Protocol: Labeling of BSA with Activated this compound
This protocol describes the in-situ activation of the carboxylic acid and subsequent labeling of BSA.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethylsulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare a 10 mg/mL solution of BSA in PBS, pH 7.4.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in water.
-
-
Activation and Labeling:
-
In a microcentrifuge tube, combine 10 µL of the this compound stock solution, 10 µL of the EDC stock solution, and 10 µL of the Sulfo-NHS stock solution. Mix well and incubate at room temperature for 15 minutes to activate the carboxylic acid.[16]
-
Add the activated labeling reagent mixture to 1 mL of the BSA solution. The molar ratio of labeling reagent to protein should be optimized, but a starting point of 20:1 is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted labeling reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
Protocol: Labeling with Commercial Kits
Follow the manufacturer's instructions provided with each commercial labeling kit precisely. This will typically involve dissolving the pre-activated labeling reagent in an appropriate solvent and adding it to the protein solution, followed by an incubation period and a purification step.[1]
Data Analysis and Interpretation
A thorough comparison requires a multi-faceted analysis of the labeling outcome. The following key parameters should be evaluated:
Labeling Efficiency
The degree of labeling (DOL), or the average number of label molecules per protein, is a critical measure of labeling efficiency. The method for determining the DOL will depend on the nature of the label.
-
For Biotinylated Proteins: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to quantify the amount of biotin incorporated.[20][21][22][23][24]
-
For Fluorophore-labeled Proteins: The DOL can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of the fluorophore at its excitation maximum.
Protein Recovery
It is essential to quantify the amount of protein recovered after the labeling and purification steps. The Bicinchoninic acid (BCA) assay or a similar protein quantification method should be used to determine the protein concentration before and after the labeling procedure.[25][26][27][28]
Labeling Specificity and Protein Integrity
SDS-PAGE analysis should be performed to assess the integrity of the labeled protein. A single, sharp band at the expected molecular weight of BSA would indicate that the protein has not been significantly degraded or aggregated during the labeling process.[29][30][31][32][33] For a more in-depth analysis of labeling specificity, mass spectrometry can be employed to identify the specific lysine residues that have been modified.[34][35][36][37][38]
Expected Outcomes and Data Summary
The results of this comparative study can be effectively summarized in the following table:
| Parameter | This compound | Commercial Kit 1 | Commercial Kit 2 |
| Degree of Labeling (DOL) | Experimental Value | Experimental Value | Experimental Value |
| Protein Recovery (%) | Experimental Value | Experimental Value | Experimental Value |
| Protein Integrity (SDS-PAGE) | Qualitative Assessment | Qualitative Assessment | Qualitative Assessment |
| Cost per Reaction | Estimated Value | Actual Value | Actual Value |
| Ease of Use | Qualitative Assessment | Qualitative Assessment | Qualitative Assessment |
Discussion and Conclusion
This guide provides a framework for the systematic benchmarking of this compound against commercially available amine-reactive labeling kits.[39][40] The choice of labeling reagent will ultimately depend on the specific application, desired degree of labeling, and cost considerations.
The two-step labeling approach enabled by the terminal alkyne of this compound offers significant advantages in certain contexts. For instance, it allows for the attachment of molecules that may not be compatible with the conditions of the initial protein labeling reaction. Furthermore, the small size of the initial modification may be less likely to perturb protein function compared to the direct attachment of a bulky label.
Conversely, commercial kits often provide a more streamlined and convenient workflow with pre-activated and quality-controlled reagents. The direct one-step labeling procedure is typically faster and may be preferable for high-throughput applications.
By conducting the experiments outlined in this guide, researchers can generate the necessary data to make an informed decision on the most suitable labeling strategy for their specific research needs. This rigorous, evidence-based approach ensures the selection of a labeling method that provides the optimal balance of efficiency, specificity, and preservation of protein function.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid: A Proactive Approach to Laboratory Safety
In the landscape of drug development and chemical research, the synthesis and application of novel molecules are paramount. One such molecule, 4-Oxo-4-(prop-2-yn-1-ylamino)butanoic acid, with its reactive propargylamine and butanoic acid functionalities, requires a nuanced and rigorous approach to laboratory safety. This guide provides an in-depth operational and safety framework for researchers, moving beyond mere compliance to foster a culture of proactive risk management.
Hazard Identification: A Composite Analysis
-
Propargylamine Moiety: The terminal alkyne and amine group in propargylamine derivatives are of significant concern. Propargylamine itself is classified as fatal in contact with skin (H310) and causes severe skin burns and eye damage.[1][2] This high degree of toxicity necessitates the utmost caution. While the entire molecule's toxicity profile may differ, the potential for severe dermal and ocular damage must be assumed. Propargylamine derivatives are also noted for their use in the development of drugs for neurodegenerative diseases, highlighting their biological activity.[3][4]
-
Butanoic Acid Moiety: The carboxylic acid group suggests corrosive properties. Butyric acid, a structural analog, is known to cause severe skin burns and eye damage (H314) and is harmful if swallowed.[5][6]
-
Analogous Compounds: An SDS for the related compound, 4-Oxo-4-(quinolin-8-ylamino)butanoic acid, indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
Based on this composite analysis, it is prudent to handle this compound as a substance that is potentially corrosive, a severe skin and eye irritant, and may have significant toxicity upon dermal contact or inhalation.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE is not a one-size-fits-all approach but rather a risk-based decision. Given the high-hazard potential, the following PPE is mandatory.
| Protection Area | Required PPE | Rationale and Specifications |
| Eye and Face | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient.[8] Chemical splash goggles that conform to ANSI standards are required to protect against splashes.[9] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[10] |
| Hand | Double Gloving: Nitrile or Neoprene | Due to the high dermal toxicity of the propargylamine moiety, single gloves may not provide adequate protection.[1][2] Double gloving with chemically resistant gloves such as nitrile or neoprene is recommended.[11] Regularly inspect gloves for any signs of degradation or tearing and change them frequently. |
| Body | Chemical-Resistant Lab Coat or Apron | A fully buttoned lab coat, preferably one that is chemical-resistant, is essential to protect the skin and personal clothing.[9][12] For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Use in a Certified Chemical Fume Hood | All handling of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[8][11] If there is a potential for aerosol generation and work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used as part of a comprehensive respiratory protection program.[10][13] |
| Footwear | Closed-Toed, Chemical-Resistant Shoes | Sandals or any open-toed shoes are strictly prohibited.[9] Substantial, closed-toed shoes, preferably made of a chemically resistant material, must be worn. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing risk. The following protocol outlines the key stages of handling this compound.
Preparation and Engineering Controls
-
Designate a Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Assemble Materials: Before starting, ensure all necessary equipment, including a chemical spill kit, is readily accessible inside or near the fume hood.
-
Verify Ventilation: Confirm that the chemical fume hood is functioning correctly.
Handling the Compound
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Weighing: If weighing the solid compound, do so within the fume hood to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. If diluting, always add acid to water, never the reverse, to prevent splashing.[14]
-
Reactions: Keep all reaction vessels closed and within the fume hood.
Post-Handling and Decontamination
-
Decontaminate Surfaces: After use, thoroughly wipe down all surfaces within the fume hood with an appropriate solvent and then a cleaning agent.
-
Clean Glassware: Carefully clean all glassware used.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[7]
Emergency Procedures: Spill and Exposure Response
In case of skin contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][15]
-
Seek immediate medical attention.
In case of eye contact:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[7]
-
Seek immediate medical attention.
In case of a spill:
-
For small spills within the fume hood, use an appropriate absorbent material from a chemical spill kit.
-
For larger spills, evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department.[15]
Disposal Plan: Responsible Waste Management
Improper disposal can have significant environmental consequences.[16] All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, paper towels, and weigh boats should be collected in a designated, labeled solid waste container.[17][18]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container for organic waste.[18] Do not mix with other waste streams unless approved by your EHS office.[17]
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[16] Arrange for pickup and disposal through your institution's EHS-approved chemical waste disposal service.[17][19]
Visual Workflow: Safe Handling and Disposal
Caption: A workflow for the safe handling and disposal of this compound.
References
- Organic Chemistry at CU Boulder. (n.d.). Protective Gear.
- Benchchem. (n.d.). Proper Disposal of BCN-PEG4-alkyne: A Step-by-Step Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Sigma-Aldrich. (n.d.). This compound.
- AK Scientific, Inc. (n.d.). 4-Oxo-4-(quinolin-8-ylamino)butanoic acid Safety Data Sheet.
- ResearchGate. (2019). What is the toxicity mechanism of propargylamine?
- BASF. (2026). Safety Data Sheet.
- American Chemistry Council. (n.d.). Protective Equipment.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid.
- ChemicalBook. (n.d.). This compound.
- ECHEMI. (n.d.). What is the toxicity mechanism of propargylamine?
- Thermo Fisher Scientific. (2007). Butyric acid Safety Data Sheet.
- Fisher Scientific. (2010). 4-Oxo-4-(2-thienyl)butyric acid Safety Data Sheet.
- ASAHI Chemical. (n.d.). Handling Instructions.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- Sigma-Aldrich. (2024). Propargylamine Safety Data Sheet.
- Request PDF. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry.
- University of Utah. (2019). Acid Handling Standard Operating Procedure.
- YouTube. (2022). Chemical Waste Identification Classification and Proper Disposal.
- Boston University. (2016). Chemical Waste Management Guide.
- Stericycle. (n.d.). Chemical Waste Disposal & Collection Solutions.
- Quora. (2024). What are at least 8 pre-cautions when handling acids?
- Sunway Pharm Ltd. (n.d.). This compound.
- National Institutes of Health. (2021). Solvent-free synthesis of propargylamines: an overview.
- News-Medical.net. (2024). Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals.
- Centers for Disease Control and Prevention. (n.d.). Engineering Controls Database - Museums (Acids and Alkalis).
- Vigon International. (2015). Butyric acid natural safety data sheet.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
